A-425619
描述
属性
IUPAC Name |
1-isoquinolin-5-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c19-18(20,21)14-6-4-12(5-7-14)10-23-17(25)24-16-3-1-2-13-11-22-9-8-15(13)16/h1-9,11H,10H2,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVXVZUSQLLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206906 | |
| Record name | A-425619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581809-67-8 | |
| Record name | A-425619 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-425619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-425619 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NOA4CE04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of A-425619
Introduction
A-425619, with the chemical name 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including capsaicin (the pungent component of chili peppers), heat, acid, and various endogenous lipids like anandamide.[1][3] These receptors are predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons (A-δ and C-fibers).[1][3] By blocking the activation of TRPV1, this compound effectively mitigates pain signals at their source, demonstrating significant potential in the treatment of inflammatory and tissue injury-related pain.[1][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor.[2] Its primary mechanism involves blocking the ion channel pore, thereby preventing the influx of cations, primarily Calcium (Ca²⁺), in response to a wide range of stimuli.[2][4] This blockade has been demonstrated against activation by vanilloids (capsaicin), endovanilloids (anandamide, N-arachidonoyl-dopamine or NADA), protons (acid), and heat.[2]
The antagonism of the TRPV1 receptor by this compound leads to several downstream effects:
-
Inhibition of Calcium Influx: this compound potently blocks the increase in intracellular Ca²⁺ concentrations that normally follows TRPV1 activation in both recombinant cell lines and native neurons.[2][4]
-
Suppression of Nociceptive Neuropeptide Release: By preventing neuronal depolarization, this compound inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from sensory nerve endings.[4][5]
-
Attenuation of Pain Signaling: The culmination of these actions is the reduction of neuronal excitability and the inhibition of pain signal transmission from the periphery to the central nervous system, resulting in analgesic effects in various preclinical pain models.[1]
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The data are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell/Tissue Type | Agonist | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Intracellular Ca²⁺ Influx | hTRPV1-HEK293 Cells | Capsaicin | 5 nM | [2] |
| Intracellular Ca²⁺ Influx | Rat Dorsal Root Ganglia (DRG) | 500 nM Capsaicin | 78 nM | [4][5] |
| Intracellular Ca²⁺ Influx | Rat Trigeminal Ganglia (TG) | 500 nM Capsaicin | 115 nM | [4][5] |
| Intracellular Ca²⁺ Influx | Rat Dorsal Root Ganglia (DRG) | 3 µM NADA | 36 nM | [4][5] |
| Intracellular Ca²⁺ Influx | Rat Trigeminal Ganglia (TG) | 3 µM NADA | 37 nM | [4][5] |
| Electrophysiology | Rat Dorsal Root Ganglia (DRG) | Capsaicin | 9 nM | [2][4] |
| General Antagonism | Not Specified | Not Specified | 3-9 nM | |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Pain Model | Administration Route | Efficacy Endpoint | ED₅₀ Value | Reference |
|---|---|---|---|---|
| Capsaicin-Induced Mechanical Hyperalgesia | Oral (p.o.) | Reduction of Hyperalgesia | 45 µmol/kg | [1] |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Oral (p.o.) | Reduction of Inflammatory Pain | 40 µmol/kg | [1] |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Intraperitoneal (i.p.) | Antinociception | 43 mg/kg | [6] |
| Postoperative Pain | Oral (p.o.) | Maintained Efficacy (5 days) | Not Specified |[1] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established experimental methodologies.
1. Intracellular Calcium Influx Assay
-
Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
-
Methodology:
-
Cell Culture: Primary cultures of rat dorsal root ganglia (DRG) or trigeminal ganglia (TG) neurons, or HEK293 cells stably expressing recombinant human TRPV1, are seeded onto microplates.[2][4]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Agonist Stimulation: A TRPV1 agonist, such as capsaicin or NADA, is added to stimulate the receptor.[4]
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular Ca²⁺ levels, are measured using a fluorescence plate reader.
-
Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic Hill equation.[7]
-
2. Electrophysiological Recordings
-
Objective: To directly measure the effect of this compound on TRPV1 channel currents.
-
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured rat DRG neurons.[2][4]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane to record ionic currents.
-
Stimulation: TRPV1-mediated currents are activated by applying capsaicin, acid (low pH), or heat to the cell.[2]
-
Inhibition Measurement: this compound is applied to the bath solution, and the reduction in the agonist-evoked current is measured. At a concentration of 100 nM, this compound was shown to completely inhibit acid-activated currents.[4][5]
-
Data Analysis: The concentration-dependent block of the current is analyzed to determine the IC₅₀.
-
3. Calcitonin Gene-Related Peptide (CGRP) Release Assay
-
Objective: To assess the effect of this compound on the release of a key pro-inflammatory neuropeptide from sensory neurons.
-
Methodology:
-
Tissue Preparation: DRG cultures are prepared from rats.
-
Pre-incubation: The cultures are incubated with various concentrations of this compound.
-
Stimulation: The release of CGRP is stimulated by adding capsaicin or NADA.[4][5]
-
Quantification: The amount of CGRP released into the culture medium is quantified using an enzyme immunoassay (EIA).
-
Data Analysis: The inhibitory effect of this compound on agonist-evoked CGRP release is determined.[4]
-
4. In Vivo Pain Models
-
Objective: To evaluate the analgesic efficacy of this compound in animal models of pain.
-
Methodology:
-
Model Induction:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) is injected into the rat's hind paw to induce chronic inflammation.[1]
-
Neuropathic Pain: The L5/L6 spinal nerves are ligated to create a model of neuropathic pain.[4]
-
Postoperative Pain: A surgical incision is made on the plantar surface of the hind paw.[1]
-
-
Drug Administration: this compound is administered systemically (e.g., orally or intraperitoneally) or locally (e.g., intraplantar injection).[1][8]
-
Nociceptive Testing: Pain responses are measured using standardized tests, such as assessing the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or thermal stimulus.
-
Data Analysis: The dose-dependent effects of this compound are evaluated to determine the median effective dose (ED₅₀).[1]
-
Visualizations
Diagram 1: this compound Mechanism of Action at the TRPV1 Receptor
Caption: this compound blocks TRPV1 activation by various stimuli, inhibiting downstream pain signaling.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the analgesic effect of this compound in a rat pain model.
Conclusion
This compound is a highly potent and selective TRPV1 receptor antagonist that operates by directly blocking the channel and preventing its activation by a multitude of pain-inducing stimuli.[1][2] Its mechanism, characterized by the inhibition of cation influx and subsequent suppression of nociceptive signaling, has been thoroughly validated through a range of in vitro and in vivo experiments.[2][4][5] The compound effectively reverses pain behaviors in preclinical models of inflammatory, postoperative, and neuropathic pain.[1] These findings underscore the critical role of the TRPV1 receptor in pain pathophysiology and establish this compound as a significant tool for pain research and a potential therapeutic agent.
References
- 1. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists | Journal of Neuroscience [jneurosci.org]
- 8. Systemic and site-specific effects of this compound, a selective TRPV1 receptor antagonist, on wide dynamic range neurons in CFA-treated and uninjured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A-425619: A Technical Overview of a Novel TRPV1 Antagonist
An In-depth Guide for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of A-425619, a novel, potent, and selective Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonist. This compound, identified as [1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], has demonstrated significant efficacy in preclinical models of inflammatory, postoperative, and neuropathic pain.[1] This guide details its mechanism of action, summarizes its pharmacological profile through structured data tables, outlines key experimental methodologies, and visualizes relevant pathways and workflows to provide a thorough resource for the scientific community.
Discovery and Rationale
The Transient Receptor Potential Vanilloid 1 (TRPV1), a nonselective cation channel, is a critical integrator of noxious stimuli, including heat, acid, capsaicin, and various endogenous inflammatory mediators.[2][3] Its localization on nociceptive afferent fibers makes it a prime target for the development of novel analgesic agents.[1] The discovery of this compound stemmed from efforts to identify potent and selective TRPV1 antagonists with improved drug-like properties over earlier compounds like capsazepine.[2][4] this compound belongs to a class of urea-based antagonists and was developed by Abbott Laboratories.[2][5]
Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor.[2][4] It potently blocks the activation of the TRPV1 channel by a wide range of stimuli, including vanilloids (capsaicin), endogenous ligands (anandamide, N-arachidonoyl-dopamine), acid (protons), and heat.[2][3] By inhibiting the channel, this compound prevents the influx of cations (primarily Ca²⁺ and Na⁺) into nociceptive neurons, thereby blocking the initiation and transmission of pain signals.[5][6]
Quantitative Data Presentation
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The data below is compiled from key publications.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell/Tissue Type | Agonist | IC₅₀ Value | Reference |
| Ca²⁺ Flux | HEK293 (human TRPV1) | Capsaicin (50 nM) | 5 nM | [2][3] |
| Ca²⁺ Flux | HEK293 (human TRPV1) | Anandamide | 3-4 nM | [2][3] |
| Ca²⁺ Flux | HEK293 (human TRPV1) | N-arachidonoyl-dopamine (NADA) | 3-4 nM | [2][3] |
| Electrophysiology | Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin (1 µM) | 9 nM | [2][3] |
| Ca²⁺ Flux | Rat DRG Neurons | Capsaicin (500 nM) | 78 nM | [5] |
| Ca²⁺ Flux | Rat Trigeminal Ganglion (TG) Neurons | Capsaicin (500 nM) | 115 nM | [5] |
| Ca²⁺ Flux | Rat DRG Neurons | NADA (3 µM) | 36 nM | [5] |
| Ca²⁺ Flux | Rat TG Neurons | NADA (3 µM) | 37 nM | [5] |
This compound demonstrated competitive antagonism with a pA₂ value of 2.5 nM against capsaicin-evoked calcium flux.[2][4]
Table 2: In Vivo Efficacy of this compound in Rat Models
| Pain Model | Endpoint | Route of Administration | ED₅₀ Value | Reference |
| Capsaicin-Induced | Mechanical Hyperalgesia | Oral (p.o.) | 45 µmol/kg | [1] |
| Complete Freund's Adjuvant (CFA) | Chronic Inflammatory Pain | Oral (p.o.) | 40 µmol/kg | [1] |
This compound was also shown to be effective in postoperative, osteoarthritic, and neuropathic pain models and did not impair motor performance at doses up to 300 µmol/kg.[1]
Table 3: Selectivity Profile of this compound
| Target | Activity | IC₅₀ Value | Reference |
| P2X₃, P2X₂/₃, TRPA1 | Inactive | > 10 µM | [2] |
| TRPM8 | Weakly Active | 8 µM | [2] |
| Broad Panel (GPCRs, enzymes, transporters) | Inactive | > 10 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on descriptions in the cited literature.
In Vitro Calcium (Ca²⁺) Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium following TRPV1 activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human TRPV1 receptor are cultured under standard conditions.[2]
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution.[2]
-
Compound Incubation: this compound or other test antagonists are added to the wells at varying concentrations and incubated for a specified period to allow for receptor binding.
-
Agonist Stimulation: An agonist (e.g., 50 nM capsaicin) is added to the wells to activate the TRPV1 channels.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured immediately using a fluorescence imaging plate reader (FLIPR).[2]
-
Data Analysis: The fluorescence response is normalized to the control (agonist alone). IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents through TRPV1 channels in individual neurons.
-
Neuron Culture: Dorsal root ganglion (DRG) neurons are harvested from rats and cultured for a short period.[2]
-
Patch-Clamp Setup: A single neuron is selected, and a glass micropipette forms a high-resistance seal ("gigaseal") with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The neuron's membrane potential is clamped at a holding potential (e.g., -70 mV).[2]
-
Agonist Application: A solution containing a TRPV1 agonist (e.g., 1 µM capsaicin) is perfused over the neuron, evoking an inward current.
-
Antagonist Application: After establishing a stable baseline response to the agonist, this compound is co-applied with the agonist at various concentrations.
-
Recording and Analysis: The reduction in the amplitude of the capsaicin-evoked current in the presence of this compound is measured. Data is used to generate a concentration-inhibition curve and calculate the IC₅₀ value. The reversibility of the block is tested by a washout period followed by re-application of the agonist.[2]
In Vivo Model: CFA-Induced Inflammatory Pain
This model assesses the efficacy of a compound in a state of chronic inflammatory pain.
-
Induction of Inflammation: A complete Freund's Adjuvant (CFA) emulsion is injected into the plantar surface of one hind paw of a rat. This induces a localized, long-lasting inflammation and pain hypersensitivity.[1]
-
Baseline Testing: Before drug administration, baseline pain sensitivity (e.g., paw withdrawal threshold to a mechanical stimulus or latency to a thermal stimulus) is measured.
-
Drug Administration: this compound is administered to the animals, typically via oral gavage (p.o.).[1]
-
Post-Dosing Assessment: At various time points after dosing, pain sensitivity is re-assessed.
-
Data Analysis: The reversal of hyperalgesia (pain hypersensitivity) is calculated for each dose. The dose that produces a 50% reversal of hyperalgesia (ED₅₀) is determined.[1]
Summary and Conclusion
This compound is a well-characterized TRPV1 antagonist with high potency and selectivity. It effectively blocks channel activation from diverse stimuli and has demonstrated significant analgesic effects in multiple preclinical pain models.[1][2] A notable characteristic of this compound and other TRPV1 antagonists is the induction of transient hyperthermia, a factor that requires consideration in clinical development.[7] The comprehensive data available for this compound make it a valuable tool for studying the role of TRPV1 in nociception and a benchmark for the development of next-generation analgesics.
References
- 1. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of the transient receptor potential vanilloid 1 antagonist this compound on body temperature and thermoregulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A-425619: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-425619 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and neurogenic inflammation. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of this compound. It includes detailed experimental protocols for in vitro and in vivo characterization, along with a summary of its efficacy in preclinical pain models. This document is intended to serve as a comprehensive resource for researchers in the fields of pain, inflammation, and drug development.
Chemical Structure and Properties
This compound, with the IUPAC name N-(isoquinolin-5-yl)-N'-((4-(trifluoromethyl)phenyl)methyl)urea, is a synthetic organic compound. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(isoquinolin-5-yl)-N'-((4-(trifluoromethyl)phenyl)methyl)urea |
| Molecular Formula | C₁₈H₁₄F₃N₃O |
| Molecular Weight | 345.32 g/mol |
| CAS Number | 581809-67-8 |
| SMILES | O=C(NCC1=CC=C(C(F)(F)F)C=C1)NC2=CC=CC3=CN=CC=C23 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Profile
This compound is a highly potent and selective competitive antagonist of the TRPV1 receptor. It effectively blocks the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons (acidic conditions).[1]
In Vitro Potency
The inhibitory activity of this compound has been characterized in various in vitro systems, demonstrating its high affinity for the TRPV1 receptor.
| Assay System | Agonist | IC₅₀ (nM) | Reference(s) |
| Human TRPV1 in HEK293 cells (Ca²⁺ flux) | Capsaicin (50 nM) | 5 | [1] |
| Human TRPV1 in HEK293 cells (Ca²⁺ flux) | Anandamide | 3-4 | [1][2] |
| Human TRPV1 in HEK293 cells (Ca²⁺ flux) | NADA | 3-4 | [1][2] |
| Native rat TRPV1 in DRG neurons (electrophysiology) | Capsaicin (1 µM) | 9 | [1][2] |
| Native rat TRPV1 in DRG neurons (Ca²⁺ flux) | Capsaicin (500 nM) | 78 | [3][4] |
| Native rat TRPV1 in trigeminal neurons (Ca²⁺ flux) | Capsaicin (500 nM) | 115 | [3][4] |
| Native rat TRPV1 in DRG neurons (Ca²⁺ flux) | NADA (3 µM) | 36 | [3][4] |
| Native rat TRPV1 in trigeminal neurons (Ca²⁺ flux) | NADA (3 µM) | 37 | [3][4] |
Selectivity
This compound exhibits high selectivity for the TRPV1 receptor. In a broad panel of in vitro binding and functional assays, this compound showed no significant activity (IC₅₀ > 10 µM) at a wide range of other receptors, enzymes, transporters, and ion channels.[1] This high degree of selectivity minimizes the potential for off-target effects.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor.[1][2] This means it directly competes with activating ligands, such as capsaicin and endovanilloids, for the same binding site on the receptor, thereby preventing channel opening and subsequent cation influx.
Signaling Pathway
The TRPV1 receptor is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1] Its activation by noxious stimuli leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates the transmission of pain signals to the central nervous system.[5] This activation also triggers the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation.[6][7] this compound, by blocking the TRPV1 channel, effectively inhibits these downstream signaling events.
In Vivo Efficacy
This compound has demonstrated significant efficacy in various preclinical models of pain, highlighting its potential as an analgesic agent.
| Pain Model | Species | Effect of this compound | ED₅₀ (p.o.) | Reference(s) |
| Capsaicin-induced mechanical hyperalgesia | Rat | Dose-dependently reduced mechanical hyperalgesia. | 45 µmol/kg | [8] |
| CFA-induced chronic inflammatory pain | Rat | Potently reduced thermal hyperalgesia. | 40 µmol/kg | [8] |
| Postoperative pain (plantar incision) | Rat | Maintained efficacy in reducing mechanical allodynia with twice-daily dosing for 5 days. | Not determined | [8] |
| Neuropathic pain | Rat | Showed partial efficacy in reducing mechanical allodynia. | Not determined | [8] |
Experimental Protocols
In Vitro: Calcium Flux Assay in HEK293 Cells
This protocol describes the measurement of intracellular calcium concentration changes in HEK293 cells stably expressing human TRPV1 using a fluorometric imaging plate reader (FLIPR).
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
TRPV1 agonist stock solution (e.g., Capsaicin in DMSO)
Procedure:
-
Cell Culture: Culture HEK293-hTRPV1 cells in a T-75 flask until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells twice with assay buffer, leaving a final volume of 100 µL in each well.
-
Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
FLIPR Measurement:
-
Place the plate in the FLIPR instrument.
-
Set the instrument to record fluorescence (excitation ~488 nm, emission ~520 nm).
-
Initiate recording and establish a stable baseline.
-
Add 50 µL of the TRPV1 agonist (e.g., capsaicin at a final concentration of 50 nM) to all wells.
-
Continue recording the fluorescence signal for at least 2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (agonist only).
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vitro: Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
This protocol outlines the procedure for recording TRPV1-mediated currents from cultured rat dorsal root ganglion (DRG) neurons.
Materials:
-
Primary rat DRG neuron culture
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH)
-
Patch pipettes (2-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
This compound and capsaicin stock solutions
Procedure:
-
Neuron Preparation: Isolate and culture DRG neurons from rats according to standard protocols.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
-
Current Measurement:
-
Apply capsaicin (e.g., 1 µM) via the perfusion system to elicit an inward current.
-
After the current returns to baseline, perfuse with a solution containing this compound for a few minutes.
-
Co-apply capsaicin and this compound and record the resulting current.
-
Repeat with different concentrations of this compound to determine a dose-response relationship.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-evoked current in the absence and presence of this compound.
-
Calculate the percentage inhibition for each concentration of this compound.
-
Plot the percentage inhibition against the antagonist concentration to determine the IC₅₀ value.
-
In Vivo: CFA-Induced Inflammatory Pain Model in Rats
This protocol describes the induction of chronic inflammatory pain using Complete Freund's Adjuvant (CFA) and the assessment of mechanical allodynia.
Procedure:
-
Induction of Inflammation:
-
Anesthetize the rat (e.g., with isoflurane).
-
Inject 100-150 µL of CFA into the plantar surface of one hind paw.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Allow the inflammation to develop for 24-48 hours.
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.
-
-
Drug Administration and Assessment:
-
Administer this compound (e.g., orally) at various doses.
-
Measure the paw withdrawal threshold at different time points after drug administration.
-
Compare the withdrawal thresholds of the drug-treated group to a vehicle-treated control group to determine the efficacy of this compound.
-
In Vivo: Postoperative Pain Model in Rats
This protocol details the creation of a postoperative pain model via plantar incision and the evaluation of mechanical allodynia.
Procedure:
-
Surgical Incision:
-
Anesthetize the rat.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of one hind paw, starting from the heel and extending towards the toes.
-
Suture the wound with one or two stitches.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments as described in the CFA model, typically starting a few hours after surgery and continuing for several days.
-
-
Drug Administration and Assessment:
-
Administer this compound and assess its effect on the paw withdrawal threshold as described in the CFA model.
-
Conclusion
This compound is a valuable research tool for investigating the role of the TRPV1 receptor in pain and inflammation. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their investigations and contribute to a better understanding of TRPV1 pharmacology and its therapeutic potential.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of A-425619: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-425619, with the chemical name 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] This receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including capsaicin, heat, and acidic conditions, playing a crucial role in pain signaling and neurogenic inflammation.[2][4][5] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its mechanism of action, potency against various TRPV1 activators, and selectivity. The information presented herein is intended to support further research and drug development efforts targeting the TRPV1 pathway.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor.[2] It effectively blocks the activation of the channel by a variety of stimuli, including vanilloids like capsaicin, endogenous lipids such as anandamide and N-arachidonoyl-dopamine (NADA), as well as physical stimuli like heat and protons (acid).[2][6] By inhibiting TRPV1 activation, this compound prevents the influx of cations, primarily Ca2+, into sensory neurons, thereby blocking the initiation and transmission of pain signals.[2][7]
Quantitative Analysis of In Vitro Potency
The inhibitory activity of this compound has been quantified across various in vitro assay systems. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained in different experimental settings.
Table 1: Inhibition of Recombinant Human TRPV1 Receptor Activation in HEK293 Cells
| Agonist | Agonist Concentration | This compound IC50 (nM) | Reference |
| Capsaicin | 50 nM | 5 | [2][6] |
| N-arachidonoyl-dopamine (NADA) | 3 µM | 3-4 | [2][6] |
| Anandamide | 10 µM | 3-4 | [2][6] |
| Acid (pH 5.5) | - | Potent Blockade | [6] |
Table 2: Inhibition of Native TRPV1 Receptor Activation in Rodent Sensory Neurons
| Species | Neuron Type | Agonist | Agonist Concentration | This compound IC50 (nM) | Reference |
| Rat | Dorsal Root Ganglion (DRG) | Capsaicin | 1 µM | 9 | [2][6] |
| Rat | Dorsal Root Ganglion (DRG) | Capsaicin | 500 nM | 78 | [1] |
| Rat | Trigeminal Ganglia | Capsaicin | 500 nM | 115 | [1] |
| Rat | Dorsal Root Ganglion (DRG) | N-arachidonoyl-dopamine (NADA) | 3 µM | 36 | [1] |
| Rat | Trigeminal Ganglia | N-arachidonoyl-dopamine (NADA) | 3 µM | 37 | [1] |
Signaling Pathways and Experimental Workflows
The antagonism of TRPV1 by this compound disrupts key signaling cascades involved in nociception. The following diagrams illustrate the targeted pathway and a typical experimental workflow for characterizing TRPV1 antagonists.
Figure 1: this compound blocks TRPV1 activation and downstream signaling.
References
- 1. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. medchemexpress.com [medchemexpress.com]
A-425619: A Deep Dive into its Potent and Selective Antagonism of the TRPV1 Channel
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core selectivity of A-425619, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound, chemically identified as 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, has demonstrated significant potential in preclinical models of inflammatory, postoperative, and osteoarthritic pain.[1] This document provides a comprehensive overview of its quantitative selectivity, the detailed experimental methodologies used to characterize its activity, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Assessment of this compound's Potency and Selectivity
This compound exhibits high affinity and potent antagonism at both human and rat TRPV1 receptors.[2] Its efficacy has been quantified through various in vitro assays, primarily focusing on its ability to inhibit the activation of the TRPV1 channel by a range of agonists, including capsaicin and the endogenous cannabinoid, N-arachidonoyl-dopamine (NADA).
The inhibitory concentrations (IC50) of this compound have been determined in different neuronal cell types, providing a clear picture of its potency.
| Agonist | Cell Type | IC50 (nM) | Reference |
| Capsaicin (500 nM) | Dorsal Root Ganglion (DRG) Neurons | 78 | [3] |
| Capsaicin (500 nM) | Trigeminal Ganglion Neurons | 115 | [3] |
| N-arachidonoyl-dopamine (NADA) (3 µM) | Dorsal Root Ganglion (DRG) Neurons | 36 | [3] |
| N-arachidonoyl-dopamine (NADA) (3 µM) | Trigeminal Ganglion Neurons | 37 | [3] |
Furthermore, studies have reported a general IC50 range of 3-9 nM for this compound as a TRPV1 antagonist.[1] Electrophysiological studies have demonstrated that a 100 nM concentration of this compound can completely inhibit TRPV1-mediated acid-activated currents in both dorsal root ganglia and trigeminal ganglion neurons.[3][4]
In Vivo Efficacy
The potent in vitro activity of this compound translates to significant efficacy in preclinical models of pain. Oral administration of this compound has been shown to dose-dependently reduce capsaicin-induced mechanical hyperalgesia with an ED50 of 45 µmol/kg.[2] It is also effective in models of inflammatory and postoperative pain.[2]
Experimental Protocols
The characterization of this compound's selectivity for the TRPV1 channel relies on a combination of sophisticated in vitro and in vivo experimental techniques. Below are detailed methodologies for the key experiments cited.
In Vitro Calcium Imaging Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This assay is a high-throughput method to assess the ability of a compound to block agonist-induced calcium influx through the TRPV1 channel expressed in a recombinant cell line.
a. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPV1 channel (hTRPV1-HEK293).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 0.5 mg/mL Geneticin (G418) for selection.
-
Plating: Cells are seeded at a density of 10,000 cells/well in 384-well black, clear-bottom poly-D-lysine coated plates and incubated overnight at 37°C and 5% CO2.
b. Dye Loading:
-
The next day, the cell plates are removed from the incubator.
-
An equal volume of a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium 6 Assay Kit) is added to each well.
-
The plates are then incubated for one hour at 37°C and 5% CO2.
c. Compound and Agonist Preparation:
-
This compound is serially diluted in an appropriate assay buffer to create a concentration range.
-
A stock solution of a TRPV1 agonist, such as capsaicin, is prepared and then diluted to a final concentration that elicits a robust response (e.g., EC80).
d. FLIPR Assay Execution:
-
The dye-loaded cell plate and the compound plate are placed into the FLIPR instrument.
-
The instrument first measures the baseline fluorescence.
-
This compound is then added to the cells, and the fluorescence is monitored for a set period to determine any direct effect of the compound.
-
Subsequently, the agonist (capsaicin) is added, and the change in fluorescence, indicative of intracellular calcium concentration, is recorded in real-time.
e. Data Analysis:
-
The increase in fluorescence following agonist addition is quantified.
-
The inhibitory effect of this compound is calculated as a percentage of the response seen with the agonist alone.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channel and how they are affected by this compound.
a. Cell Preparation:
-
Dorsal Root Ganglion (DRG) neurons are isolated from rats and cultured on glass coverslips.
b. Recording Setup:
-
The coverslip with the DRG neurons is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Glass micropipettes with a resistance of 3-5 MΩ are fabricated and filled with an internal solution (in mM): 140 KCl, 5 MgCl2, 4 Na2ATP, 0.3 Na3GTP, 2.5 CaCl2, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.2.
c. Whole-Cell Recording:
-
A micropipette is brought into contact with a neuron, and a high-resistance "giga-seal" is formed.
-
The cell membrane under the pipette is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of -60 mV.
d. Drug Application:
-
TRPV1 agonists (e.g., capsaicin or a low pH solution) are applied to the neuron via a perfusion system to evoke an inward current.
-
After establishing a stable baseline response to the agonist, this compound is co-applied with the agonist at various concentrations.
e. Data Acquisition and Analysis:
-
The amplitude of the agonist-evoked current in the presence and absence of this compound is recorded.
-
The percentage of inhibition of the current by this compound is calculated.
-
Concentration-response curves are generated to determine the IC50 value.
Visualizing the Core Mechanisms
To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the TRPV1 signaling pathway and the experimental workflows.
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the FLIPR-based calcium imaging assay.
Caption: Workflow for the whole-cell patch-clamp electrophysiology assay.
References
- 1. A 425619 | TRPV Antagonists: R&D Systems [rndsystems.com]
- 2. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Preclinical Profile of A-425619: A Potent TRPV1 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
A-425619, chemically described as 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous ligands like anandamide and capsaicin (the pungent component of chili peppers).[2][3] Its activation on sensory neurons is a critical step in the generation of pain signals, particularly in the context of inflammation and tissue injury.[3][4] this compound has demonstrated significant analgesic effects in a variety of preclinical models of inflammatory and neuropathic pain, highlighting its potential as a non-opioid analgesic.[5][6] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, with a focus on its pharmacodynamic efficacy, mechanism of action, and the experimental protocols used in its evaluation.
Pharmacokinetics: A Data Gap
In Vivo Efficacy in Preclinical Pain Models
This compound has been evaluated in several rodent models of pain, consistently demonstrating dose-dependent anti-hyperalgesic and anti-allodynic effects. The following tables summarize the key findings from these studies.
| Inflammatory Pain Models | ||||
| Model | Species | Administration Route | Dose | Effect |
| Capsaicin-induced mechanical hyperalgesia | Rat | Oral (p.o.) | ED50 = 45 µmol/kg | Dose-dependent reduction in mechanical hyperalgesia.[6] |
| Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain | Rat | Oral (p.o.) | ED50 = 40 µmol/kg | Potent reduction of chronic inflammatory pain.[6] |
| Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain | Rat | Intrathecal (i.t.) | Not specified | Effective in reducing pain.[6] |
| Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain | Rat | Local injection into inflamed paw | Not specified | Effective in reducing pain.[6] |
| Neuropathic and Postoperative Pain Models | ||||
| Model | Species | Administration Route | Dose | Effect |
| Spinal Nerve Ligation (SNL)-induced tactile hypersensitivity | Rat | Intraperitoneal (i.p.) | Not specified | 36% reversal of tactile hypersensitivity.[5] |
| Chronic Constriction Injury (CCI)-induced tactile hypersensitivity | Rat | Intraperitoneal (i.p.) | Not specified | 36% reversal of tactile hypersensitivity.[5] |
| Postoperative pain model | Rat | Oral (p.o.), twice daily for 5 days | Not specified | Maintained efficacy in reducing postoperative pain.[6] |
| Monoiodoacetate (MIA)-induced osteoarthritic pain | Rat | Intraperitoneal (i.p.) | Not specified | 24% normalization of weight bearing.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Capsaicin-Induced Mechanical Hyperalgesia in Rats
-
Animals: Male Sprague-Dawley rats.
-
Induction of Hyperalgesia: A solution of capsaicin is injected into the plantar surface of one hind paw to induce localized inflammation and hypersensitivity to mechanical stimuli.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Assessment of Mechanical Hyperalgesia: The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) is measured before and after capsaicin injection and subsequent drug administration. An increase in the paw withdrawal threshold after treatment indicates an analgesic effect.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
-
Animals: Male Sprague-Dawley rats.
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw, leading to a robust and long-lasting inflammatory response characterized by edema, hyperalgesia, and allodynia.
-
Drug Administration: this compound is administered via oral (p.o.), intrathecal (i.t.), or local injection into the inflamed paw.
-
Assessment of Pain-Related Behaviors: Thermal hyperalgesia (e.g., using a plantar test device) and mechanical allodynia (e.g., using von Frey filaments) are assessed at various time points after CFA injection and drug administration.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated, resulting in nerve injury and the development of neuropathic pain behaviors.
-
Drug Administration: this compound is administered intraperitoneally (i.p.).
-
Assessment of Tactile Hypersensitivity: The paw withdrawal threshold to mechanical stimulation with von Frey filaments is measured on the ipsilateral (injured) hind paw to assess the development and reversal of mechanical allodynia.
Mechanism of Action and Experimental Workflow Visualizations
Signaling Pathway of this compound as a TRPV1 Antagonist
The following diagram illustrates the mechanism of action of this compound in blocking the activation of the TRPV1 receptor.
Caption: Mechanism of this compound as a competitive antagonist of the TRPV1 receptor.
Experimental Workflow for Preclinical Efficacy Testing
The diagram below outlines a typical experimental workflow for evaluating the analgesic efficacy of this compound in a preclinical pain model.
Caption: A typical experimental workflow for assessing the efficacy of this compound.
Conclusion
This compound is a well-characterized, potent, and selective TRPV1 antagonist with demonstrated efficacy in a range of preclinical models of inflammatory, neuropathic, and postoperative pain. While detailed quantitative pharmacokinetic data remains elusive in the public domain, the extensive pharmacodynamic and in vivo efficacy data provide a strong rationale for its potential as a novel analgesic. This technical guide consolidates the available preclinical information on this compound, offering valuable insights for researchers and drug development professionals in the field of pain therapeutics. Further studies to delineate its full pharmacokinetic profile would be instrumental in advancing its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 6. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A-425619: A Potent Antagonist of Capsaicin-Induced Calcium Influx Through TRPV1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
A-425619, with the chemical name 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a novel, potent, and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key player in pain sensation, responding to various noxious stimuli including capsaicin (the pungent component of chili peppers), heat, and acidic conditions.[4][5][6] Activation of TRPV1 leads to an influx of cations, primarily calcium, into the cell, triggering downstream signaling cascades that result in the sensation of pain and neurogenic inflammation.[4][7] this compound has demonstrated significant efficacy in blocking this capsaicin-induced calcium influx, making it a valuable tool for studying TRPV1 function and a promising candidate for the development of novel analgesics.[1][3] This technical guide provides a comprehensive overview of the effects of this compound on capsaicin-induced calcium influx, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound on capsaicin-induced calcium influx has been characterized across various in vitro models. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.
| Cell Type | Agonist (Concentration) | This compound IC50 | Comparator: Capsazepine IC50 | Reference |
| Dorsal Root Ganglion (DRG) Neurons | Capsaicin (500 nM) | 78 nM | 2.63 µM | [1] |
| Trigeminal Ganglion (TG) Neurons | Capsaicin (500 nM) | 115 nM | 6.31 µM | [1] |
| HEK293 cells expressing human TRPV1 | Capsaicin (50 nM) | 5 nM | 149 nM | [2][8] |
| Rat DRG Neurons | Capsaicin | 9 nM | Not Reported | [2][9][10] |
| Cell Type | Agonist (Concentration) | This compound IC50 | Comparator: Capsazepine IC50 | Reference |
| Dorsal Root Ganglion (DRG) Neurons | N-arachidonoyl-dopamine (NADA) (3 µM) | 36 nM | 741 nM | [1] |
| Trigeminal Ganglion (TG) Neurons | N-arachidonoyl-dopamine (NADA) (3 µM) | 37 nM | 708 nM | [1] |
| HEK293 cells expressing human TRPV1 | N-arachidonoyl-dopamine (NADA) (3 µM) | 3-4 nM | Not Reported | [2][8] |
| HEK293 cells expressing human TRPV1 | Anandamide (10 µM) | 3-4 nM | Not Reported | [2][8] |
Signaling Pathway
The mechanism of this compound's action is through competitive antagonism of the TRPV1 receptor. The following diagram illustrates the signaling pathway of capsaicin-induced calcium influx and the inhibitory effect of this compound.
Caption: Capsaicin activates the TRPV1 receptor, leading to calcium influx and downstream signaling. This compound competitively blocks the TRPV1 receptor, inhibiting this pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on capsaicin-induced calcium influx.
Cell Culture
-
Dorsal Root Ganglion (DRG) and Trigeminal Ganglion (TG) Neurons:
-
Primary neurons are isolated from rats.[1]
-
The ganglia are dissected and enzymatically dissociated.
-
Cells are plated on coated culture dishes and maintained in appropriate growth medium.
-
-
HEK293 Cells Stably Expressing Human TRPV1:
Intracellular Calcium Measurement Assay
This protocol is a generalized procedure based on common practices for measuring intracellular calcium influx.
References
- 1. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 7. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. A 425619 | TRPV Channels | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
A-425619: A Technical Guide to its Antagonism of Heat and Acid Activation of the TRPV1 Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that functions as a critical polymodal integrator of noxious stimuli.[1] Predominantly expressed in primary afferent nociceptive neurons, TRPV1 is activated by a diverse range of physical and chemical stimuli, including noxious heat (>42°C), acidic conditions (pH < 6.0), and exogenous/endogenous vanilloid compounds like capsaicin and anandamide.[1][2][3] This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, triggering membrane depolarization and the transmission of pain signals.[4] Given its central role in nociception, particularly in inflammatory and neuropathic pain states, TRPV1 has become a key target for the development of novel analgesic agents.
A-425619, with the chemical name 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a potent, selective, and competitive antagonist of the TRPV1 receptor.[2][3] Extensive in vitro and in vivo studies have demonstrated its efficacy in blocking TRPV1 activation by all major modalities: chemical ligands (vanilloids), heat, and protons (acid).[2][4] This technical guide provides an in-depth summary of the quantitative data, experimental methodologies, and mechanistic understanding of this compound's role in specifically blocking the heat and acid activation of TRPV1.
Mechanism of Action
This compound functions as a competitive antagonist, acting at or near the intracellular capsaicin-binding site of the TRPV1 channel.[5] While heat, protons, and capsaicin utilize distinct molecular mechanisms to induce the conformational changes required for channel gating, this compound is capable of inhibiting activation from all three stimuli.[4] This suggests that the binding of this compound stabilizes the channel in a closed or non-conductive state, effectively preventing the pore from opening regardless of the activating stimulus. Its high potency and broad-spectrum antagonism make it a valuable tool for dissecting the physiological roles of TRPV1 and a lead compound in the development of pain therapeutics.
Quantitative Data: Inhibition of TRPV1 Activation
The inhibitory potency of this compound has been quantified against various TRPV1 activators using electrophysiology and calcium imaging assays. The data from key studies are summarized below.
| Activation Mode | Agonist / Stimulus | Assay Type | Cell Type | Species | Potency (IC₅₀) | Reference |
| Acid (Protons) | pH 5.0 | Electrophysiology | Rat DRG Neurons | Rat | Complete block at 100 nM | [2] |
| Heat | >42°C | Not Specified | Not Specified | Rat/Human | Effective Blocker (IC₅₀ NR) | [2][4] |
| Vanilloid | 50 nM Capsaicin | Ca²⁺ Influx (FLIPR) | HEK293 | Human | 5 nM | [2] |
| Vanilloid | Capsaicin | Electrophysiology | Rat DRG Neurons | Rat | 9 nM | [2] |
| Endovanilloid | Anandamide | Ca²⁺ Influx (FLIPR) | HEK293 | Human | 3 nM | [2] |
| Endovanilloid | N-arachidonoyl-dopamine | Ca²⁺ Influx (FLIPR) | HEK293 | Human | 4 nM | [2] |
| NR: Not Reported in the primary literature. While this compound is confirmed to block heat-induced activation, a specific IC₅₀ value is not available. |
Experimental Protocols
The following sections detail the methodologies used to determine the inhibitory effects of this compound on heat- and acid-evoked TRPV1 activation.
Inhibition of Acid-Evoked Currents (Electrophysiology)
This protocol is based on whole-cell patch-clamp studies on cultured dorsal root ganglion (DRG) neurons to measure ion channel currents directly.
-
Cell Preparation:
-
Dorsal root ganglia are dissected from rats and enzymatically dissociated to create a primary culture of sensory neurons.
-
Cells are plated on coated coverslips and cultured for 1-2 days before experiments.
-
-
Electrophysiological Recording:
-
Configuration: Whole-cell patch-clamp configuration is established.
-
Holding Potential: The neuron's membrane potential is clamped at a negative holding potential, typically -60 mV, to record inward currents.
-
Solutions:
-
Extracellular Solution (ECS): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution: Contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
-
Experimental Procedure:
-
A stable baseline current is recorded while the neuron is perfused with the standard ECS (pH 7.4).
-
To evoke an acid-activated current, the perfusion is switched to an acidic ECS (pH 5.0), achieved by replacing HEPES with MES buffer.
-
To test for inhibition, neurons are pre-incubated with this compound (e.g., for 2-5 minutes) before the application of the acidic solution in the continued presence of the antagonist.
-
The peak inward current in the presence of this compound is measured and compared to the control response (acid alone) to determine the percentage of inhibition. A full dose-response curve can be generated by testing a range of this compound concentrations. Studies show that 100 nM this compound completely blocks the pH 5.0-evoked current.[2]
-
Inhibition of Heat-Evoked Activation (Calcium Imaging)
This protocol describes a common method using a fluorescent calcium indicator in HEK293 cells stably expressing recombinant TRPV1. This high-throughput method measures the secondary messenger (Ca²⁺) influx following channel activation.
-
Cell Preparation:
-
HEK293 cells stably transfected with the human or rat TRPV1 gene are plated in 96-well or 384-well black-walled microplates.
-
Cells are grown to near-confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Pluronic F-127 (0.02%) is often included to aid dye solubilization.
-
Remove the cell culture medium and add the Fura-2 AM loading buffer to the cells.
-
Incubate for 60 minutes at 37°C in the dark. During this time, the AM ester is cleaved by intracellular esterases, trapping the active Fura-2 dye inside the cells.
-
Wash the cells with the physiological salt solution to remove extracellular dye.
-
-
Calcium Imaging and Heat Challenge:
-
The microplate is placed in a fluorescence plate reader (e.g., FLIPR) equipped with a temperature-controlled stage and liquid handling capabilities.
-
Fura-2 fluorescence is measured by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm. The ratio of the emission intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
A baseline fluorescence ratio is recorded at room temperature (~22°C).
-
To test for inhibition, this compound at various concentrations is added to the wells and allowed to incubate for 5-10 minutes.
-
The temperature of the plate is rapidly increased to a noxious level (e.g., 45-50°C) to activate TRPV1.
-
The change in the F340/F380 ratio is monitored in real-time. The peak increase in the ratio following the heat challenge is used as the measure of TRPV1 activation.
-
-
Data Analysis:
-
The response in antagonist-treated wells is compared to the vehicle-treated control wells (heat challenge alone).
-
The percentage of inhibition is calculated, and a dose-response curve is fitted to determine the IC₅₀ value for this compound against heat activation.
-
Conclusion
This compound is a well-characterized, high-potency TRPV1 antagonist that effectively blocks channel activation by both acidic conditions and noxious heat.[2][4] The quantitative data demonstrate its nanomolar potency against multiple forms of chemical activation, and qualitative evidence confirms its complete blockade of acid-evoked currents at a concentration of 100 nM.[2] While a specific IC₅₀ for heat has not been reported in seminal literature, this compound is consistently described as an inhibitor of all activation modalities. The detailed experimental protocols for electrophysiology and calcium imaging provide a robust framework for studying the effects of this compound and other modulators on TRPV1 function. This compound remains a critical pharmacological tool for investigating the role of TRPV1 in pain and sensory signaling and serves as a benchmark for the development of next-generation analgesics.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Understanding the A-425619 Binding Site on the TRPV1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons (acidic conditions), and pungent compounds like capsaicin.[1][2] Its activation on sensory neurons plays a pivotal role in initiating pain and neurogenic inflammation, making it a prime target for the development of next-generation analgesics.[1][3] A-425619, chemically known as [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], is a novel, potent, and selective competitive antagonist of the TRPV1 receptor.[1][4] This technical guide provides an in-depth analysis of the this compound binding site, its mechanism of action, and the experimental protocols used for its characterization.
Mechanism of Action and Binding Characteristics
This compound functions as a competitive antagonist, meaning it directly competes with agonists like capsaicin for the same binding site on the TRPV1 channel.[1][5] By occupying this site, it locks the channel in a closed, non-conductive state, thereby preventing the influx of cations (primarily Ca2+) that triggers neuronal depolarization and the sensation of pain.[5]
A key characteristic of this compound is its ability to block multiple modes of TRPV1 activation, including those induced by vanilloids (e.g., capsaicin, N-arachidonoyl-dopamine or NADA), heat, and acid.[5] This broad-spectrum antagonism is a desirable trait for therapeutic efficacy in various pain states, as antagonists that inhibit all modes of activation have shown greater effectiveness in reducing inflammatory hyperalgesia in preclinical models.[5]
Quantitative Analysis of this compound Potency
The inhibitory potency of this compound has been quantified across different experimental paradigms and neuronal types. The data consistently demonstrates its high affinity for the TRPV1 receptor.
| Antagonist | Agonist (Concentration) | Neuronal Tissue | Assay Type | IC50 Value | Reference |
| This compound | Capsaicin (500 nM) | Dorsal Root Ganglia (DRG) | Ca2+ Influx | 78 nM | [6][7] |
| This compound | Capsaicin (500 nM) | Trigeminal Ganglia (TG) | Ca2+ Influx | 115 nM | [6][7] |
| This compound | NADA (3 µM) | Dorsal Root Ganglia (DRG) | Ca2+ Influx | 36 nM | [6][7] |
| This compound | NADA (3 µM) | Trigeminal Ganglia (TG) | Ca2+ Influx | 37 nM | [6][7] |
| This compound | Capsaicin | Rat DRG Neurons | Electrophysiology | 9 nM | [6] |
| Capsazepine | Capsaicin (500 nM) | Dorsal Root Ganglia (DRG) | Ca2+ Influx | 2,630 nM (2.63 µM) | [7] |
| Capsazepine | Capsaicin (500 nM) | Trigeminal Ganglia (TG) | Ca2+ Influx | 6,310 nM (6.31 µM) | [7] |
| Capsazepine | NADA (3 µM) | Dorsal Root Ganglia (DRG) | Ca2+ Influx | 741 nM | [7] |
| Capsazepine | NADA (3 µM) | Trigeminal Ganglia (TG) | Ca2+ Influx | 708 nM | [7] |
Inferred Binding Site of this compound
While direct crystallographic data of this compound bound to TRPV1 is not available in the provided context, its classification as a competitive antagonist strongly implies that it binds to the same pocket as capsaicin.[1][5] Structure-activity relationship (SAR) studies of classical competitive antagonists, a group to which this compound belongs due to its urea moiety, have elucidated key features of this binding site.[5] The capsaicin-binding pocket is located within the transmembrane domains of the TRPV1 subunit.[2] The interaction of this compound within this pocket stabilizes the channel in its closed conformation, preventing the conformational changes required for ion permeation.
Key Experimental Protocols
The characterization of this compound's interaction with the TRPV1 receptor relies on several key in vitro methodologies.
Calcium Influx Assay
This assay is a primary method for assessing the function of TRPV1 and the efficacy of its antagonists.
-
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 agonists and their inhibition by antagonists.
-
Methodology:
-
Cell Culture: Primary cultures of dorsal root ganglia (DRG) or trigeminal ganglia (TG) neurons, or cell lines heterologously expressing TRPV1 (e.g., HEK293), are grown on glass coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM). The dye's fluorescence intensity or emission ratio changes upon binding to free intracellular calcium.
-
Baseline Measurement: A baseline fluorescence reading is established for the cells in a standard buffer solution.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Agonist Challenge: A known TRPV1 agonist (e.g., capsaicin, NADA) is applied to the cells, and the change in fluorescence, corresponding to Ca2+ influx, is recorded using fluorescence microscopy.
-
Data Analysis: The peak fluorescence response is measured. The inhibitory effect of this compound is calculated as a percentage of the response seen with the agonist alone. Dose-response curves are generated to determine the IC50 value.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a direct measure of ion channel activity.
-
Objective: To measure the ion currents flowing through the TRPV1 channel upon activation and their blockade by antagonists.
-
Methodology:
-
Cell Preparation: A single neuron or TRPV1-expressing cell is selected for recording.
-
Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell interior. The membrane potential is "clamped" at a set voltage.
-
Agonist Application: A TRPV1 agonist (e.g., capsaicin, low pH buffer) is applied to the cell via a perfusion system, causing the TRPV1 channels to open and generating an inward current.
-
Antagonist Application: this compound is co-applied with the agonist or pre-applied to measure its ability to block the agonist-evoked current.[6]
-
Data Analysis: The amplitude of the inward current is measured before and after antagonist application. The degree of inhibition is quantified, and dose-response relationships are established to calculate IC50 values.
-
Calcitonin Gene-Related Peptide (CGRP) Release Assay
This assay measures a key downstream physiological consequence of TRPV1 activation in sensory neurons.
-
Objective: To quantify the release of the neuropeptide CGRP from sensory neurons following TRPV1 activation and its inhibition by antagonists.
-
Methodology:
-
Neuronal Culture: DRG or TG neurons are cultured for several days to allow for maturation.
-
Wash and Pre-incubation: Cultures are washed and pre-incubated in a buffer solution. They are then incubated with various concentrations of this compound or a vehicle control.
-
Stimulation: The neurons are stimulated with a TRPV1 agonist (e.g., capsaicin, NADA) for a short period (e.g., 10-15 minutes) to induce CGRP release into the supernatant.
-
Supernatant Collection: The supernatant is collected from each well.
-
Quantification: The amount of CGRP in the supernatant is quantified using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The amount of CGRP released in the presence of the antagonist is compared to the amount released by the agonist alone to determine the percentage of inhibition.
-
Visualizations: Pathways and Protocols
Caption: TRPV1 signaling pathway and inhibition by this compound.
Caption: Competitive antagonism at the TRPV1 receptor binding site.
Caption: Experimental workflow for the Calcium Influx Assay.
References
- 1. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-425619 in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of A-425619, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in various preclinical in vivo models of pain. The protocols and data presented are intended to assist in the design and execution of studies aimed at evaluating the analgesic efficacy of this compound.
Mechanism of Action
This compound is a competitive antagonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in primary afferent sensory neurons.[1][2][3] The activation of TRPV1 by various stimuli, including capsaicin, heat (>43°C), protons (acidic pH), and endogenous lipids like anandamide, leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of pain signals.[1][2][4][5] this compound effectively blocks the activation of TRPV1 by these stimuli, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain.[1][3][5][6][7] It has been shown to be effective against both vanilloid-, heat-, and acid-induced activation of the channel.[5]
Signaling Pathway of TRPV1 and Inhibition by this compound
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound across various assays and pain models.
Table 1: In Vitro Potency of this compound
| Assay | Cell/Tissue Type | Stimulus | IC50 | Reference |
| Ca2+ Influx | Dorsal Root Ganglia (DRG) Neurons | 500 nM Capsaicin | 78 nM | [6][8] |
| Ca2+ Influx | Trigeminal Ganglia (TG) Neurons | 500 nM Capsaicin | 115 nM | [6][8] |
| Ca2+ Influx | Dorsal Root Ganglia (DRG) Neurons | 3 µM N-arachidonoyl-dopamine (NADA) | 36 nM | [6][8] |
| Ca2+ Influx | Trigeminal Ganglia (TG) Neurons | 3 µM N-arachidonoyl-dopamine (NADA) | 37 nM | [6][8] |
| Channel Activation | Rat DRG Neurons | - | 9 nM | [6] |
| Capsaicin-Evoked Currents | Rat DRG Neurons | Capsaicin | 3-9 nM | [7] |
| CGRP Release | Dorsal Root Ganglia (DRG) Neurons | 300 nM Capsaicin | Significant blockade at 0.01-1 µM | [6] |
| CGRP Release | Dorsal Root Ganglia (DRG) Neurons | 3 µM NADA | Significant blockade at 0.01-1 µM | [6] |
Table 2: In Vivo Efficacy of this compound in Rat Pain Models
| Pain Model | Pain Type | Assessment | Route of Administration | Effective Dose (ED50 or % reversal) | Reference |
| Capsaicin-Induced Mechanical Hyperalgesia | Acute Nociceptive | Mechanical Withdrawal Threshold | Oral (p.o.) | ED50 = 45 µmol/kg | [1] |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Chronic Inflammatory | Mechanical Withdrawal Threshold | Oral (p.o.) | ED50 = 40 µmol/kg | [1] |
| Carrageenan-Induced Thermal Hyperalgesia | Acute Inflammatory | Thermal Withdrawal Latency | Intraperitoneal (i.p.) | Dose-dependent relief (3.5-35 mg/kg) | [6] |
| Postoperative Pain (Skin Incision) | Postoperative | Mechanical Allodynia | Oral (p.o.) | Maintained efficacy at 35 mg/kg (twice daily for 5 days) | [1][6] |
| Spinal Nerve Ligation (L5/L6) | Neuropathic | Mechanical Allodynia | Intraperitoneal (i.p.) | Reduction at 35 mg/kg | [6] |
| Sciatic Nerve Ligation | Neuropathic | Mechanical Allodynia | Intraperitoneal (i.p.) | Reduction at 35 mg/kg | [6] |
| Monoiodoacetate (MIA)-Induced Osteoarthritis | Osteoarthritic | Weight Bearing | Intraperitoneal (i.p.) | 24% normalization of weight bearing | [9] |
Experimental Protocols
The following are detailed protocols for commonly used pain models to evaluate the efficacy of this compound.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a robust and long-lasting inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
27-gauge needles and 1 ml syringes
-
Apparatus for assessing mechanical (e.g., von Frey filaments) or thermal (e.g., plantar test) sensitivity.
Procedure:
-
Baseline Measurement: Acclimatize animals to the testing environment. Measure baseline mechanical withdrawal thresholds or thermal withdrawal latencies for both hind paws for 2-3 days prior to CFA injection.
-
Induction of Inflammation: Lightly restrain the rat and inject 100-150 µl of CFA into the plantar surface of one hind paw.
-
Post-Induction Period: Inflammation and pain hypersensitivity typically develop within 24 hours and can last for several weeks.
-
Drug Administration: this compound can be administered orally (p.o.), intraperitoneally (i.p.), intrathecally (i.t.), or locally into the inflamed paw.[1] For oral administration, a typical dose range is 10-100 µmol/kg.
-
Pain Assessment: At various time points post-drug administration (e.g., 1, 2, 4, and 6 hours), assess mechanical allodynia using von Frey filaments or thermal hyperalgesia using a plantar test apparatus. The contralateral, non-injected paw serves as a control.
Experimental Workflow for CFA-Induced Inflammatory Pain
Postoperative Pain Model (Plantar Incision)
This model mimics the pain experienced after surgical procedures and is characterized by mechanical allodynia.
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors)
-
Sutures
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Apparatus for assessing mechanical sensitivity (e.g., von Frey filaments)
Procedure:
-
Baseline Measurement: As described in the CFA model.
-
Surgical Procedure: Anesthetize the rat. Place the animal in a supine position and make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of one hind paw, starting 0.5 cm from the heel and extending towards the toes. The plantaris muscle is elevated and incised longitudinally. The skin is then closed with two sutures.
-
Post-Surgical Recovery: Allow the animal to recover from anesthesia.
-
Drug Administration: this compound can be administered orally. A study has shown maintained efficacy with twice-daily oral dosing of 35 mg/kg for 5 days.[1][6]
-
Pain Assessment: Measure mechanical allodynia at various time points post-surgery and post-drug administration.
Neuropathic Pain Models (Spinal Nerve Ligation)
These models replicate the chronic pain state that can result from nerve injury.
Materials:
-
This compound
-
Vehicle
-
Anesthetic
-
Surgical instruments
-
Sutures
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Apparatus for assessing mechanical sensitivity
Procedure:
-
Baseline Measurement: As previously described.
-
Surgical Procedure (L5/L6 Spinal Nerve Ligation): Anesthetize the rat. Make a dorsal midline incision at the level of the L4-S2 vertebrae. The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture distal to the dorsal root ganglion.
-
Post-Surgical Recovery: Close the incision and allow the animal to recover.
-
Drug Administration: this compound has been shown to reduce mechanical allodynia in this model following a single intraperitoneal injection of 35 mg/kg.[6]
-
Pain Assessment: Assess the development of mechanical allodynia over several days to weeks post-surgery. Evaluate the effect of this compound at various time points after administration.
Relationship Between Pain Models for this compound Testing
Important Considerations
-
Vehicle Selection: this compound is soluble in DMSO and ethanol.[7] For in vivo studies, appropriate vehicles such as 0.5% methylcellulose or a solution containing a low percentage of DMSO or ethanol with saline or water should be used.
-
Dose Selection: The provided ED50 values can serve as a starting point for dose-response studies. It is recommended to perform a dose-ranging study to determine the optimal dose for a specific pain model and assessment method.
-
Route of Administration: The choice of administration route will depend on the experimental question. Oral administration is suitable for assessing systemic efficacy, while local or intrathecal administration can be used to investigate peripheral versus central mechanisms of action.[1]
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the vehicle or the experimental procedure itself.
-
Motor Performance: At the highest tested oral dose of 300 µmol/kg, this compound did not alter motor performance in rats, suggesting a good therapeutic window.[1] However, it is advisable to include an assessment of motor function (e.g., rotarod test) at the highest doses used in your studies.
-
Selectivity: this compound is reported to be a selective TRPV1 antagonist.[1][3]
By following these application notes and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of TRPV1 in various pain states and to evaluate its potential as an analgesic agent.
References
- 1. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A 425619 | TRPV Channels | Tocris Bioscience [tocris.com]
- 8. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for A-425619 Administration in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant challenge in clinical management. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, has emerged as a key player in the pathophysiology of neuropathic pain.[1] Following nerve injury, various inflammatory mediators and signaling molecules contribute to the sensitization of TRPV1 channels on nociceptive neurons, leading to hallmark symptoms of hyperalgesia and allodynia.[2][3] A-425619 is a potent and selective antagonist of the TRPV1 receptor, demonstrating efficacy in preclinical models of pathological pain.[1][4] By blocking the activation of TRPV1, this compound offers a promising therapeutic strategy for the alleviation of neuropathic pain.[1]
These application notes provide detailed protocols for the administration of this compound in a rat model of neuropathic pain, specifically the Spared Nerve Injury (SNI) model. This document outlines the surgical procedure for the SNI model, preparation and administration of this compound, and behavioral assays for assessing mechanical allodynia and thermal hyperalgesia. Additionally, it includes a summary of the underlying signaling pathways and quantitative data on the efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist that blocks the activation of the TRPV1 receptor by various stimuli, including capsaicin, heat, and protons.[4] In the context of neuropathic pain, peripheral nerve injury leads to the release of inflammatory mediators such as prostaglandins and bradykinin, as well as nerve growth factor (NGF).[2] These molecules activate intracellular signaling cascades involving protein kinase A (PKA), protein kinase C (PKC), and calcium/calmodulin-dependent protein kinase II (CaMKII).[2] These kinases phosphorylate the TRPV1 channel, leading to its sensitization and a lower activation threshold.[2] This sensitization results in an exaggerated response to both noxious and innocuous stimuli. This compound acts by binding to the TRPV1 receptor, preventing its activation and the subsequent influx of cations, thereby inhibiting neuronal hyperexcitability and reducing pain perception.[5]
Data Presentation
The following tables summarize the reported efficacy of this compound in rodent models of neuropathic pain.
Table 1: Efficacy of this compound on Mechanical Allodynia in Neuropathic Pain Models
| Animal Model | Administration Route | Dose | Outcome Measure | Efficacy |
| L5/L6 Spinal Nerve Ligation (Rat) | Intraperitoneal (i.p.) | 35 mg/kg (100 µmol/kg) | Mechanical Allodynia | Reduction in mechanical allodynia[6] |
| Sciatic Nerve Ligation (Rat) | Intraperitoneal (i.p.) | 35 mg/kg (100 µmol/kg) | Mechanical Allodynia | Reduction in mechanical allodynia[6] |
| Spared Nerve Injury (Rat) | Oral (p.o.) | ED₅₀ = 45 µmol/kg | Capsaicin-induced Mechanical Hyperalgesia | Dose-dependent reduction[1] |
Table 2: Paw Withdrawal Threshold in the Spared Nerve Injury (SNI) Model
| Treatment Group | Time Point | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham | Baseline | ~26.0 |
| Sham | Post-surgery | ~25.0 - 28.0 |
| SNI (Ipsilateral) | Baseline | ~26.0 |
| SNI (Ipsilateral) | Day 7 Post-surgery | 3.3 ± 0.6[7] |
| SNI (Contralateral) | Day 7 Post-surgery | 5.9 ± 1.0[7] |
| SNI + this compound (effective dose) | Day 7 Post-surgery | Expected to be significantly higher than SNI (Ipsilateral) |
Experimental Protocols
Spared Nerve Injury (SNI) Surgical Model in Rats
This protocol describes the induction of neuropathic pain through the SNI model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Surgical scissors, forceps, and retractors
-
4-0 silk suture
-
Antiseptic solution and sterile swabs
-
Warming pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Shave the lateral surface of the left thigh and sterilize the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral surface of the thigh.
-
Gently separate the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.
-
Tightly ligate the common peroneal and tibial nerves with a 4-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-3 mm section of the distal nerve stump to prevent regeneration.
-
Ensure that the sural nerve remains intact and undamaged.
-
Reposition the muscle and close the skin incision with sutures or wound clips.
-
Allow the rat to recover on a warming pad until fully ambulatory.
-
For sham-operated controls, perform the same procedure of exposing the sciatic nerve and its branches without any ligation or transection.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle:
-
For intraperitoneal (i.p.) administration: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
For oral (p.o.) administration: 0.5% methylcellulose in water.
-
-
Vortex mixer
-
Sonicator
-
Syringes and appropriate gauge needles for i.p. injection or oral gavage.
Preparation of this compound Solution (for a 10 mg/kg dose in a 250g rat with an injection volume of 2 ml/kg):
-
Calculate the required amount of this compound. For a 10 mg/kg dose in a 250g rat, you need 2.5 mg of this compound.
-
To prepare a 5 mg/ml stock solution, dissolve the calculated amount of this compound in the appropriate volume of the chosen vehicle.
-
For i.p. administration, first dissolve this compound in DMSO, then add PEG300 and Tween 80, vortexing thoroughly after each addition. Finally, add saline to the final volume and vortex/sonicate until a clear solution is formed.
-
For p.o. administration, suspend this compound in 0.5% methylcellulose and vortex/sonicate to ensure a uniform suspension.
-
Prepare fresh solutions on the day of the experiment.
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared this compound solution into the peritoneal cavity of the rat.
-
Oral (p.o.) Gavage: Administer the this compound suspension directly into the stomach using a gavage needle.
Assessment of Mechanical Allodynia (Von Frey Test)
This test measures the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments with varying calibrated bending forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-30 minutes before testing.
-
Begin with a filament near the expected threshold (e.g., 2 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for approximately 6-8 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
The 50% withdrawal threshold can be calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value from a table based on the pattern of responses, and δ is the mean difference in log units between stimuli.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures
Procedure:
-
Acclimatize the rats to the testing apparatus by placing them in the Plexiglas enclosures on the glass surface for at least 15-30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the rat withdraws its paw.
-
Record the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement, and calculate the average withdrawal latency.
Experimental Workflow
References
- 1. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuropathic pain changes the output of rat lamina I spino-parabrachial neurons - PMC [pmc.ncbi.nlm.nih.gov]
A-425619: A Potent and Selective Antagonist for Probing TRPV1 Function in Sensory Neurons
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli in sensory neurons, including heat, protons (acid), and endogenous vanilloids like capsaicin.[1] Its activation is a key event in the transmission of inflammatory and neuropathic pain signals. A-425619, chemically identified as 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, has emerged as a powerful pharmacological tool for the investigation of TRPV1 function.[1][2] It is a novel, potent, and highly selective competitive antagonist of the TRPV1 receptor.[1][3] These characteristics make this compound an invaluable asset for elucidating the physiological and pathophysiological roles of TRPV1 in sensory neurons and for the development of novel analgesic therapies.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor.[1] This means it directly competes with agonists, such as capsaicin, for the same binding site on the receptor, thereby preventing the conformational changes required for channel opening and subsequent cation influx. This blockade of TRPV1 activation effectively inhibits the downstream signaling cascades that lead to the sensation of pain.
Potency and Selectivity
This compound exhibits high potency in blocking TRPV1 activation by various stimuli. It demonstrates superior potency compared to the classical TRPV1 antagonist, capsazepine, being 25- to 50-fold more potent.[1] Furthermore, extensive screening has shown that this compound has a high degree of selectivity for TRPV1, with no significant activity at a wide range of other receptors, enzymes, and ion channels.[1]
Table 1: In Vitro Potency of this compound against TRPV1 Activation
| Cell Type/Preparation | Agonist | Assay Type | IC50 Value | Reference |
| HEK293 cells (human TRPV1) | Capsaicin | Calcium Influx | 5 nM | [1] |
| HEK293 cells (human TRPV1) | Anandamide | Calcium Influx | 3-4 nM | [1] |
| HEK293 cells (human TRPV1) | N-arachidonoyl-dopamine | Calcium Influx | 3-4 nM | [1] |
| Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin | Electrophysiology | 9 nM | [1] |
| Rat DRG Neurons | 500 nM Capsaicin | Calcium Influx | 78 nM | [2] |
| Rat Trigeminal Ganglion Neurons | 500 nM Capsaicin | Calcium Influx | 115 nM | [2] |
| Rat DRG Neurons | 3 µM NADA | Calcium Influx | 36 nM | [2][4] |
| Rat Trigeminal Ganglion Neurons | 3 µM NADA | Calcium Influx | 37 nM | [2][4] |
Table 2: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Administration Route | ED50 Value | Reference |
| Capsaicin-induced mechanical hyperalgesia (rat) | Oral (p.o.) | 45 µmol/kg | [5] |
| Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain (rat) | Oral (p.o.) | 40 µmol/kg | [5] |
Signaling Pathways
Activation of TRPV1 in sensory neurons initiates a cascade of intracellular events. The influx of cations, primarily Ca2+ and Na+, leads to depolarization of the neuronal membrane.[6] This depolarization can trigger the firing of action potentials, transmitting the pain signal to the central nervous system. The influx of Ca2+ also acts as a second messenger, activating various downstream signaling pathways, including those involving protein kinase A (PKA) and protein kinase C (PKC), which can further sensitize the TRPV1 channel.[6] Additionally, TRPV1 activation can lead to the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P from the sensory nerve terminals, contributing to neurogenic inflammation.[2] this compound, by blocking the initial channel opening, effectively inhibits all these downstream consequences of TRPV1 activation.
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study TRPV1 function in sensory neurons.
Protocol 1: In Vitro Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the measurement of changes in intracellular calcium concentration in response to TRPV1 activation and its blockade by this compound.
Materials:
-
Primary culture of rat DRG neurons
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin
-
This compound
-
Fluorescence microscope equipped with a calcium imaging system
Procedure:
-
Cell Preparation: Culture DRG neurons on glass coverslips.
-
Dye Loading: Incubate the cells with Fluo-4 AM (2-5 µM) or Fura-2 AM (2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS to remove excess dye.
-
Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with HBSS. Record baseline fluorescence for 2-5 minutes.
-
Antagonist Application: Perfuse the cells with this compound at the desired concentration (e.g., 10 nM - 1 µM) for 5-10 minutes.
-
Agonist Application: While continuing to perfuse with this compound, co-apply capsaicin (e.g., 100 nM - 1 µM) to activate TRPV1.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) to determine the intracellular calcium response. Compare the response in the presence and absence of this compound to determine its inhibitory effect.
Caption: Workflow for in vitro calcium imaging in DRG neurons.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in DRG Neurons
This protocol allows for the direct measurement of ion currents through TRPV1 channels and their inhibition by this compound.
Materials:
-
Primary culture of rat DRG neurons
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH)
-
Capsaicin
-
This compound
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Selection: Identify small-diameter DRG neurons (likely nociceptors) under the microscope.
-
Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV.
-
Baseline Recording: Record the baseline current for 1-2 minutes.
-
Antagonist Application: Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Agonist Application: Co-perfuse with capsaicin to elicit TRPV1-mediated currents.
-
Data Acquisition: Record the inward current response to capsaicin.
-
Data Analysis: Measure the peak amplitude of the capsaicin-evoked current in the presence and absence of this compound to determine the percentage of inhibition.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Protocol 3: In Vivo Model of Inflammatory Pain (CFA Model)
This protocol describes the use of this compound in a preclinical model of inflammatory pain to assess its analgesic efficacy.
Materials:
-
Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA)
-
This compound formulated for oral administration
-
Von Frey filaments for assessing mechanical allodynia
-
Radiant heat source for assessing thermal hyperalgesia
Procedure:
-
Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of one hind paw of the rat.
-
Baseline Measurements: Before CFA injection, measure baseline paw withdrawal thresholds to mechanical (von Frey filaments) and thermal (radiant heat) stimuli.
-
Post-CFA Measurements: At 24-48 hours post-CFA injection, re-measure paw withdrawal thresholds to confirm the development of mechanical allodynia and thermal hyperalgesia.
-
Drug Administration: Administer this compound orally at various doses (e.g., 10, 30, 100 µmol/kg). A vehicle control group should also be included.
-
Post-Drug Measurements: At specific time points after drug administration (e.g., 1, 2, 4, 6 hours), measure paw withdrawal thresholds again.
-
Data Analysis: Compare the paw withdrawal thresholds in the this compound-treated groups to the vehicle-treated group to determine the analgesic effect. Calculate the ED50 value.
Conclusion
This compound is a highly potent and selective TRPV1 antagonist that serves as an exceptional tool for studying the multifaceted roles of TRPV1 in sensory neuron function and pain signaling. The detailed protocols provided herein offer a framework for researchers to effectively utilize this compound in both in vitro and in vivo settings to further unravel the complexities of TRPV1 biology and to accelerate the discovery of novel pain therapeutics.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of A-425619 in Dorsal Root Ganglion Neuron Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A-425619, with the chemical name 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, acid, and vanilloid compounds like capsaicin.[3][4] It is predominantly expressed in primary afferent sensory neurons of the dorsal root ganglia (DRG), making it a critical target for pain research and the development of novel analgesics.[4][5] this compound has demonstrated efficacy in blocking TRPV1 activation by various agonists and has been shown to alleviate pain in animal models of inflammation and tissue injury.[1][3][4] These application notes provide detailed protocols for the use of this compound in primary DRG neuron cultures to study its effects on TRPV1-mediated signaling and neuronal excitability.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor. It effectively blocks the channel's activation by a range of stimuli, thereby preventing the influx of cations (primarily Ca2+ and Na+) into the neuron. This action inhibits the depolarization of the neuronal membrane and subsequent downstream signaling events, such as the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[1][6]
Data Presentation
The potency of this compound in inhibiting TRPV1 activation in rat DRG neurons has been quantified using various agonists. The following tables summarize the key inhibitory concentrations (IC50) and comparative potencies.
Table 1: Inhibitory Potency (IC50) of this compound on Agonist-Induced Responses in Rat DRG Neurons
| Agonist (Concentration) | Measured Response | This compound IC50 | Reference |
| Capsaicin (500 nM) | Ca2+ Influx | 78 nM | [1][6] |
| N-arachidonoyl-dopamine (NADA) (3 µM) | Ca2+ Influx | 36 nM | [1][6] |
| Capsaicin | Current Activation | 9 nM | [2][6] |
Table 2: Comparative Potency of this compound and Capsazepine in Rat DRG Neurons
| Agonist (Concentration) | Measured Response | This compound IC50 | Capsazepine IC50 | Reference |
| Capsaicin (500 nM) | Ca2+ Influx | 78 nM | 2.63 µM | [1] |
| N-arachidonoyl-dopamine (NADA) (3 µM) | Ca2+ Influx | 36 nM | 741 nM | [1] |
Experimental Protocols
The following are detailed protocols for the application of this compound in primary DRG neuron cultures.
Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from established methods for isolating and culturing rodent DRG neurons.[5][7][8]
Materials:
-
Sprague-Dawley rats (postnatal day 10-14)
-
HBSS (Hank's Balanced Salt Solution), ice-cold
-
Collagenase Type IA
-
Trypsin
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin
-
Nerve Growth Factor (NGF)
-
Cytosine arabinoside (Ara-C) (optional, to inhibit non-neuronal cell proliferation)
-
Poly-D-lysine and laminin-coated culture dishes or coverslips
Procedure:
-
Euthanize the rat according to approved institutional animal care and use committee protocols.
-
Dissect the spinal column and expose the dorsal root ganglia.
-
Carefully excise the DRGs and place them in ice-cold HBSS.
-
Transfer the DRGs to an enzymatic digestion solution containing collagenase and trypsin and incubate at 37°C.
-
Terminate the digestion by adding complete culture medium.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete culture medium containing NGF.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
If desired, add Ara-C to the medium after 24 hours to limit the growth of non-neuronal cells.
-
Neurons are typically ready for experiments within 1-3 days post-plating.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for recording agonist-evoked currents in cultured DRG neurons and assessing the inhibitory effect of this compound.[1][2]
Materials:
-
Cultured DRG neurons (from Protocol 1)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with KOH.
-
This compound stock solution (in DMSO)
-
TRPV1 agonist stock solution (e.g., capsaicin in ethanol)
Procedure:
-
Place the coverslip with cultured DRG neurons in the recording chamber and perfuse with extracellular solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp recording from a small-diameter DRG neuron (typically <30 µm, as these are more likely to be nociceptors).
-
Clamp the neuron at a holding potential of -70 mV.
-
Obtain a stable baseline recording.
-
Apply the TRPV1 agonist (e.g., 1 µM capsaicin) via the perfusion system to elicit an inward current.
-
Wash out the agonist to allow the current to return to baseline.
-
Pre-apply this compound at the desired concentration for 60 seconds.[2]
-
Co-apply the TRPV1 agonist and this compound and record the resulting current.
-
To determine the IC50, repeat steps 8 and 9 with increasing concentrations of this compound.
-
Washout of this compound can be monitored by subsequent applications of the agonist alone.[2]
Protocol 3: Calcium Imaging
This protocol outlines the use of fluorescent calcium indicators to measure changes in intracellular calcium in response to TRPV1 activation and its inhibition by this compound.[1][6]
Materials:
-
Cultured DRG neurons (from Protocol 1)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
HBSS
-
Fluorescence microscopy setup with a perfusion system
-
This compound stock solution
-
TRPV1 agonist stock solution
Procedure:
-
Load cultured DRG neurons with a calcium indicator (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the coverslip on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Apply the TRPV1 agonist (e.g., 500 nM capsaicin) and record the increase in intracellular calcium, indicated by a change in fluorescence.
-
Wash out the agonist to allow calcium levels to return to baseline.
-
Pre-incubate the cells with the desired concentration of this compound.
-
Co-apply the TRPV1 agonist with this compound and record the fluorescence response.
-
Analyze the change in fluorescence intensity or ratio to quantify the inhibitory effect of this compound.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of TRPV1 in sensory neuron function and nociception. The protocols provided herein offer a framework for utilizing this compound in DRG neuron cultures to dissect the molecular mechanisms of pain and to screen for novel analgesic compounds. Researchers should note that this compound has been shown to be more potent than the classical TRPV1 antagonist capsazepine and effectively blocks TRPV1 activation by both exogenous and endogenous ligands.[1] These characteristics make it a superior tool for in vitro studies of TRPV1 pharmacology.
References
- 1. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. worthington-biochem.com [worthington-biochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neurogenic Inflammation with A-425619
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing A-425619, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for the investigation of neurogenic inflammation. This document outlines the mechanism of action of this compound, presents its pharmacological data in structured tables, and offers detailed protocols for key in vitro and in vivo experiments.
Introduction to this compound and Neurogenic Inflammation
Neurogenic inflammation is a neurally elicited inflammatory response characterized by the release of pro-inflammatory mediators from activated sensory neurons.[1][2] This process is initiated by the activation of ion channels on nociceptive nerve endings, such as TRPV1, in response to noxious stimuli like heat, protons (acidic pH), and endogenous inflammatory mediators.[1][3][4] Activation of TRPV1 leads to the release of neuropeptides, including Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which induce vasodilation, increase vascular permeability, and promote the release of histamine from mast cells, culminating in the cardinal signs of inflammation.[1][5][6]
This compound, chemically identified as 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a selective and potent competitive antagonist of the TRPV1 receptor.[3][6][7][8] It effectively blocks the activation of TRPV1 by various stimuli, including capsaicin (a potent TRPV1 agonist), heat, and acid.[3][9] Its high selectivity for TRPV1 over other receptors and ion channels makes it an invaluable tool for dissecting the role of TRPV1 in neurogenic inflammation and associated pain pathologies.[3] this compound has demonstrated efficacy in various animal models of inflammatory and neuropathic pain.[8][10]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound, facilitating easy comparison of its potency and efficacy across different experimental paradigms.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Tissue | Agonist | IC50 Value | Reference |
| Calcium Influx | HEK293 cells expressing human TRPV1 | Capsaicin (50 nM) | 5 nM | [3] |
| Calcium Influx | HEK293 cells expressing human TRPV1 | Anandamide | 3-4 nM | [3] |
| Calcium Influx | HEK293 cells expressing human TRPV1 | N-arachidonoyl-dopamine (NADA) | 3-4 nM | [3] |
| Electrophysiology (Patch Clamp) | Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin | 9 nM | [3][10] |
| CGRP Release | Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin (300 nM) | Significant blockade at 0.01-1 µM | [10] |
| CGRP Release | Rat Dorsal Root Ganglion (DRG) Neurons | NADA (3 µM) | Significant blockade at 0.01-1 µM | [10] |
| Calcium Influx | Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin (500 nM) | 78 nM | [10] |
| Calcium Influx | Rat Trigeminal Ganglion Neurons | Capsaicin (500 nM) | 115 nM | [10] |
| Calcium Influx | Rat Dorsal Root Ganglion (DRG) Neurons | NADA (3 µM) | 36 nM | [10] |
| Calcium Influx | Rat Trigeminal Ganglion Neurons | NADA (3 µM) | 37 nM | [10] |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Pain Model | Administration Route | Endpoint | ED50 Value / Effective Dose | Reference |
| Capsaicin-induced Mechanical Hyperalgesia | Oral (p.o.) | Reduction of hyperalgesia | 45 µmol/kg | [8][10] |
| Complete Freund's Adjuvant (CFA)-induced Chronic Inflammatory Pain | Oral (p.o.) | Reduction of thermal hyperalgesia | 40 µmol/kg | [8] |
| CFA-induced Chronic Inflammatory Pain | Intraplantar | Reduction of thermal hyperalgesia | 30-300 nmol | [7] |
| Carrageenan-induced Acute Inflammatory Pain | Intraperitoneal (i.p.) | Reversal of thermal hyperalgesia | 10-100 µmol/kg (dose-dependent) | [10] |
| Postoperative Pain (Skin Incision) | Oral (p.o.) | Maintenance of efficacy in reducing mechanical allodynia | 35 mg/kg (100 µmol/kg), twice daily for 5 days | [8][10] |
| Neuropathic Pain (Spinal Nerve Ligation) | Intraperitoneal (i.p.) | Reduction of mechanical allodynia | 35 mg/kg (100 µmol/kg) | [10] |
| Osteoarthritic Pain (MIA-induced) | Intraperitoneal (i.p.) | Reduction of pain | 35-103 mg/kg (100-300 µmol/kg) | [10] |
Signaling Pathways and Experimental Workflows
Neurogenic Inflammation Signaling Pathway
The following diagram illustrates the central role of TRPV1 in the neurogenic inflammation cascade and the inhibitory action of this compound.
Experimental Workflow: In Vitro Calcium Imaging Assay
This workflow outlines the key steps for assessing the inhibitory effect of this compound on TRPV1 activation in a cell-based calcium imaging assay.
Experimental Workflow: In Vivo CFA-Induced Inflammatory Pain Model
This diagram details the procedure for evaluating the anti-hyperalgesic effects of this compound in a rat model of chronic inflammatory pain.
Experimental Protocols
1. In Vitro Calcium Influx Assay in TRPV1-Expressing HEK293 Cells
This protocol is designed to determine the potency of this compound in blocking capsaicin-induced calcium influx in a recombinant cell line.
-
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Capsaicin
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
-
-
Procedure:
-
Cell Plating: Seed the HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: Wash the cells to remove excess dye and then add the different concentrations of this compound or vehicle control to the wells. Incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period. Then, using the instrument's injector, add a fixed concentration of capsaicin (e.g., EC80 concentration) to all wells and continue to record the fluorescence signal for several minutes to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence intensity before and after agonist addition. Normalize the data to the vehicle control response (100% activation) and a no-agonist control (0% activation). Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. In Vivo Model of CFA-Induced Thermal Hyperalgesia in Rats
This protocol describes a common method to assess the efficacy of this compound in a model of chronic inflammatory pain.
-
Animals:
-
Adult male Sprague-Dawley or Wistar rats.
-
-
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound (e.g., 5% Tween 80 in saline)
-
Plantar test apparatus (e.g., Hargreaves' test) for assessing thermal nociceptive thresholds.
-
-
Procedure:
-
Acclimatization and Baseline Testing: Acclimatize the rats to the testing apparatus for several days before the experiment. On the day of the experiment, measure the baseline paw withdrawal latency to a radiant heat source for both hind paws.
-
Induction of Inflammation: Lightly restrain the rats and inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw. The contralateral paw can serve as a control.
-
Development of Hyperalgesia: Allow 24 to 48 hours for the inflammation and thermal hyperalgesia to fully develop.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Post-Dose Assessment: At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), measure the paw withdrawal latency of both the inflamed and non-inflamed paws. A cut-off time should be set to prevent tissue damage.
-
Data Analysis: The data are typically expressed as the paw withdrawal latency in seconds or as a percentage of the maximum possible effect (%MPE). Compare the responses in the this compound-treated groups to the vehicle-treated group to determine the anti-hyperalgesic effect. Dose-response curves can be generated to calculate the ED50 value.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the specific conditions based on their experimental setup and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. Neurogenic inflammation - Wikipedia [en.wikipedia.org]
- 2. Roles of Inflammation, Neurogenic inflammation, and Neuroinflammation in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. Neurogenic Inflammation – The Peripheral Nervous System’s Role in Host Defense and Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic and site-specific effects of this compound, a selective TRPV1 receptor antagonist, on wide dynamic range neurons in CFA-treated and uninjured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A-425619 for the Investigation of TRPV1 in Osteoarthritis Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by chronic pain, which remains a significant challenge to manage effectively. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel activated by noxious stimuli such as heat, protons, and capsaicin, is a key player in the transmission and sensitization of pain signals.[1][2] Its expression is elevated in the synovium, bone, and cartilage of osteoarthritic joints, making it a compelling therapeutic target for OA pain.[1][3] A-425619 is a potent and selective antagonist of the TRPV1 receptor, demonstrating efficacy in various preclinical models of pain.[4] These application notes provide a comprehensive overview of the use of this compound as a tool to study the role of TRPV1 in osteoarthritis pain, complete with detailed experimental protocols and quantitative data.
Mechanism of Action
This compound, with the chemical name 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is an orally active and selective TRPV1 antagonist.[5] It competitively blocks the channel activation induced by various vanilloids, heat, and acid. By inhibiting TRPV1, this compound effectively reduces the influx of cations, such as Ca2+, into sensory neurons, thereby dampening the signaling cascade that leads to the sensation of pain.[5][6]
Data Presentation
In Vitro Activity of this compound
| Assay Type | Cell Type | Agonist | This compound IC50 | Reference |
| Ca2+ Influx | Dorsal Root Ganglion (DRG) Neurons | 500 nM Capsaicin | 78 nM | [6] |
| Ca2+ Influx | Trigeminal Ganglion (TG) Neurons | 500 nM Capsaicin | 115 nM | [6] |
| Ca2+ Influx | Dorsal Root Ganglion (DRG) Neurons | 3 µM N-arachidonoyl-dopamine (NADA) | 36 nM | [6] |
| Ca2+ Influx | Trigeminal Ganglion (TG) Neurons | 3 µM N-arachidonoyl-dopamine (NADA) | 37 nM | [6] |
| Electrophysiology (Channel Activation) | Rat DRG Neurons | Capsaicin | 9 nM | [5] |
| CGRP Release | Dorsal Root Ganglion (DRG) Neurons | 300 nM Capsaicin | 0.01-1 µM (significant blockade) | [5] |
| CGRP Release | Dorsal Root Ganglion (DRG) Neurons | 3 µM NADA | 0.01-1 µM (significant blockade) | [5] |
In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Administration | Endpoint | This compound ED50 / Effective Dose | Reference |
| Capsaicin-induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | Paw Withdrawal Threshold | 45 µmol/kg | |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Oral (p.o.) | Thermal Hyperalgesia | 40 µmol/kg | |
| Monosodium Iodoacetate (MIA)-induced Osteoarthritis Pain | Rat | Intraperitoneal (i.p.) | Weight-bearing Deficit | 100-300 µmol/kg (reduces deficit) | [5] |
| Monosodium Iodoacetate (MIA)-induced Osteoarthritis Pain | Rat | Intraperitoneal (i.p.) | Weight-bearing Normalization | (24% normalization at an unspecified dose) | [7] |
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol is designed to assess the inhibitory effect of this compound on TRPV1-mediated calcium influx in cultured dorsal root ganglion (DRG) neurons.
Materials:
-
Primary DRG neuron culture
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Poly-D-lysine and laminin-coated culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
TRPV1 agonist (e.g., Capsaicin)
-
This compound
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Culture: Isolate DRG neurons from neonatal rats and culture them on poly-D-lysine/laminin-coated plates in supplemented Neurobasal medium for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Incubate the cultured DRG neurons with the loading buffer for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with HBSS to remove excess dye.
-
Compound Incubation: Add this compound at various concentrations to the cells and incubate for 15-30 minutes.
-
Baseline Reading: Measure the baseline fluorescence intensity using a plate reader or microscope.
-
Agonist Stimulation: Add a TRPV1 agonist (e.g., capsaicin) to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium influx by this compound and determine the IC50 value.
In Vivo Monosodium Iodoacetate (MIA) Model of Osteoarthritis Pain
This protocol describes the induction of osteoarthritis pain in rats using MIA and the subsequent evaluation of the analgesic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (180-200g)
-
Monosodium iodoacetate (MIA)
-
Sterile saline
-
Isoflurane for anesthesia
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Incapacitance tester (for weight-bearing measurement)
-
Electronic von Frey anesthesiometer (for mechanical allodynia)
Procedure:
-
Model Induction:
-
Anesthetize rats with isoflurane.
-
Inject a single intra-articular dose of MIA (e.g., 1-2 mg in 50 µL sterile saline) into the left knee joint.[8][9] The contralateral knee can be injected with saline as a control.
-
Allow the animals to recover. Pain behaviors typically develop over several days and are maintained for weeks.[10]
-
-
Drug Administration:
-
On the day of testing (e.g., day 14 post-MIA injection), administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses can range from 100-300 µmol/kg.[5]
-
-
Behavioral Testing:
-
Weight-Bearing: Measure the weight distribution between the ipsilateral (MIA-injected) and contralateral hind limbs using an incapacitance tester at a set time point after drug administration (e.g., 60 minutes). A reduction in the weight-bearing deficit indicates analgesia.
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimulation using an electronic von Frey anesthesiometer applied to the plantar surface of the hind paw. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
-
Data Analysis:
-
Compare the behavioral responses in the this compound-treated group to the vehicle-treated group using appropriate statistical tests.
-
Signaling Pathway
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of TRPV1 in the pathophysiology of osteoarthritis pain. Its high potency and selectivity allow for targeted investigation of this channel both in vitro and in vivo. The protocols and data presented herein provide a solid foundation for researchers to design and execute experiments aimed at understanding and ultimately treating osteoarthritis pain through the modulation of TRPV1.
References
- 1. tandfonline.com [tandfonline.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. psychogenics.com [psychogenics.com]
- 8. Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathological Characteristics of Monosodium Iodoacetate-Induced Osteoarthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-425619 in Postoperative Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of A-425619, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, and its application in preclinical models of postoperative pain.
This compound, with the chemical name 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, has demonstrated significant efficacy in alleviating pain associated with tissue injury and inflammation.[1][2] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[1][3][4] Its activation on nociceptive sensory neurons is a critical step in the generation of pain signals. This compound acts as a competitive antagonist at the TRPV1 receptor, effectively blocking its activation by various stimuli.[3]
Mechanism of Action
This compound potently and selectively blocks the activation of both human and rat TRPV1 receptors.[1] It has been shown to inhibit TRPV1 activation induced by capsaicin (a potent TRPV1 agonist), heat, and acid.[3][5] Electrophysiological studies have confirmed its ability to block capsaicin-evoked currents in dorsal root ganglion (DRG) neurons, which are primary sensory neurons involved in pain transmission.[3][6] By antagonizing TRPV1, this compound effectively reduces the excitability of nociceptive neurons, thereby mitigating pain perception.
dot
Caption: Signaling pathway of TRPV1 receptor activation and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell/Tissue Type | Agonist | IC₅₀ Value | Reference |
| Calcium Flux | HEK293 cells (human TRPV1) | 50 nM Capsaicin | 5 nM | [3] |
| Calcium Flux | HEK293 cells (human TRPV1) | 10 µM Anandamide | 3 nM | [3] |
| Calcium Flux | HEK293 cells (human TRPV1) | 3 µM N-arachidonoyl-dopamine | 4 nM | [3] |
| Calcium Influx | Rat Dorsal Root Ganglia | 500 nM Capsaicin | 78 nM | [2][6] |
| Calcium Influx | Rat Trigeminal Ganglia | 500 nM Capsaicin | 115 nM | [2][6] |
| Calcium Influx | Rat Dorsal Root Ganglia | 3 µM N-arachidonoyl-dopamine | 36 nM | [2][6] |
| Calcium Influx | Rat Trigeminal Ganglia | 3 µM N-arachidonoyl-dopamine | 37 nM | [2][6] |
| Electrophysiology | Rat Dorsal Root Ganglion Neurons | 1 µM Capsaicin | 9 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Administration Route | Efficacy Measure | ED₅₀ / Effective Dose | Reference |
| Capsaicin-induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | Reduction of hyperalgesia | 45 µmol/kg | [1] |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Oral (p.o.) | Reduction of hyperalgesia | 40 µmol/kg | [1] |
| Postoperative Pain (Plantar Incision) | Rat | Oral (p.o.), twice daily for 5 days | Maintained efficacy in reducing mechanical allodynia | 100 µmol/kg (35 mg/kg) | [1][2] |
Experimental Protocols
Rodent Model of Postoperative Pain (Plantar Incision Model)
This widely used model mimics the pain experienced by humans after surgical procedures.[7][8]
Objective: To assess the analgesic efficacy of this compound on incisional pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments (scalpel, forceps)
-
Suturing material
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Protocol:
-
Anesthesia: Anesthetize the rat using isoflurane (e.g., 2-3% in oxygen).
-
Surgical Preparation: Place the animal on a sterile surgical field. Shave and sterilize the plantar surface of the left hind paw with povidone-iodine and 70% ethanol.
-
Incision: Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the heel and extending towards the toes.
-
Muscle Incision: The plantaris muscle is elevated and incised longitudinally. The muscle origin and insertion should remain intact.
-
Wound Closure: Close the skin with two mattress sutures using 5-0 nylon.
-
Postoperative Care: Allow the animal to recover from anesthesia in a warm, clean cage. Provide food and water ad libitum. Monitor for signs of distress.[9][10]
-
Drug Administration: Administer this compound or vehicle orally at the desired dose and time points (e.g., once or twice daily).[1]
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to stimulation with calibrated von Frey filaments at baseline (before surgery) and at various time points post-surgery and drug administration.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA).
dot
Caption: Experimental workflow for assessing this compound in a postoperative pain model.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of ion channel activity in individual neurons.
Objective: To determine the inhibitory effect of this compound on TRPV1-mediated currents in DRG neurons.
Materials:
-
Primary culture of rat DRG neurons
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions
-
Capsaicin solution
-
This compound solutions at various concentrations
-
Data acquisition and analysis software
Protocol:
-
Cell Culture: Isolate and culture DRG neurons from rats.
-
Recording Setup: Place a coverslip with adherent DRG neurons in a recording chamber on the microscope stage. Perfuse the chamber with external solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply capsaicin (e.g., 1 µM) to the perfusion bath to evoke an inward current through TRPV1 channels.
-
Antagonist Application: Co-apply this compound at increasing concentrations with capsaicin to determine its inhibitory effect on the capsaicin-evoked current.
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of this compound. Calculate the concentration-response curve and determine the IC₅₀ value.
dot
Caption: Logical relationship of this compound's mechanism to its analgesic effect.
Safety and Selectivity
This compound has been shown to be highly selective for TRPV1 receptors over a wide range of other receptors, ion channels, and enzymes.[3] In preclinical studies, it did not alter motor performance at the highest doses tested.[1] However, a known class effect of systemic TRPV1 antagonists is a transient hyperthermia.[11] This effect should be monitored in preclinical studies. This compound has been reported to induce a transient hyperthermia followed by a period of hypothermia in rats.[11]
Conclusion
This compound is a valuable research tool for investigating the role of TRPV1 in postoperative and other pain states. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical development as a non-opioid analgesic. The protocols outlined above provide a framework for researchers to effectively evaluate the therapeutic potential of this compound and other TRPV1 antagonists.
References
- 1. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Postoperative Pain [en.bio-protocol.org]
- 8. A Mouse Model of Postoperative Pain [bio-protocol.org]
- 9. research.utsa.edu [research.utsa.edu]
- 10. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the transient receptor potential vanilloid 1 antagonist this compound on body temperature and thermoregulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening TRPV1 Activity Using A-425619
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat, capsaicin, and acidic conditions.[1] Its role in pain sensation and neurogenic inflammation makes it a significant target for the development of novel analgesics. A-425619 is a potent and selective antagonist of the TRPV1 receptor, demonstrating efficacy in blocking TRPV1 activation by various agonists.[2] These application notes provide detailed protocols for cell-based assays using this compound to screen for and characterize TRPV1 channel activity, catering to researchers in pharmacology, drug discovery, and related fields.
Data Presentation: Potency of this compound as a TRPV1 Antagonist
This compound has been characterized as a high-affinity competitive antagonist for the capsaicin receptor.[3] The following table summarizes the inhibitory potency of this compound against agonist-induced TRPV1 activation in different native neuronal cell types. The data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the maximal response to an agonist.
| Cell Type | Agonist (Concentration) | This compound IC50 (nM) | Reference |
| Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin (500 nM) | 78 | [4] |
| Rat Trigeminal Ganglion Neurons | Capsaicin (500 nM) | 115 | [4][5] |
| Rat Dorsal Root Ganglion (DRG) Neurons | N-arachidonoyl-dopamine (NADA) (3 µM) | 36 | [4][5] |
| Rat Trigeminal Ganglion Neurons | N-arachidonoyl-dopamine (NADA) (3 µM) | 37 | [4][5] |
| Rat Dorsal Root Ganglion (DRG) Neurons | - | 3-9 | [2][5][6] |
Signaling Pathways
Activation of the TRPV1 channel by agonists such as capsaicin leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the cell membrane and initiation of downstream signaling cascades.[1] This influx of calcium is a critical event that can be modulated by various intracellular signaling pathways, including phosphorylation by Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2] Furthermore, TRPV1 activity is linked to the PI3K/Akt and MAPK signaling pathways.[7][8]
Experimental Protocols
Cell Culture and Maintenance
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV1.
-
Dorsal Root Ganglion (DRG) or Trigeminal Ganglion (TG) primary neurons.
HEK293-TRPV1 Cell Culture:
-
Culture HEK293-TRPV1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 0.5 mg/mL).[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Passage cells every 2-3 days when they reach 80-90% confluency.[10]
Primary Neuron Culture (General Guideline):
-
Isolate DRG or TG neurons from neonatal or adult rats following established and ethically approved protocols.
-
Culture neurons on plates coated with poly-D-lysine and laminin in a suitable neuron-specific medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor).
Calcium Flux Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol is designed for screening compounds for TRPV1 antagonist activity by measuring changes in intracellular calcium.
Materials:
-
HEK293-TRPV1 cells
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (optional, for cell lines that actively extrude the dye)
-
TRPV1 agonist (e.g., Capsaicin)
-
This compound or other test compounds
-
FLIPR instrument
Experimental Workflow Diagram:
Protocol:
-
Cell Plating:
-
The day before the assay, seed HEK293-TRPV1 cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 10,000 cells/well for a 384-well plate).[9]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[6]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading buffer by diluting Fluo-4 AM stock solution (typically 1 mM in DMSO) to a final concentration of 1-5 µM in Assay Buffer.[11] Add Pluronic F-127 (0.02-0.04% final concentration) to aid in dye solubilization. If using, add probenecid to a final concentration of 2.5 mM.[4]
-
Remove the cell culture medium from the plates and add an equal volume of the Fluo-4 AM loading buffer to each well.[6]
-
Incubate the plates for 1 hour at 37°C.[4] Some cell lines may load optimally at room temperature.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer in a separate compound plate.
-
Prepare the TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC80) in a separate agonist plate.
-
-
FLIPR Assay:
-
Set the FLIPR instrument to record fluorescence (Excitation: ~488 nm, Emission: ~525 nm).
-
Place the cell plate and compound/agonist plates into the FLIPR.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the test compounds (including this compound) to the cell plate and incubate for a predetermined time (e.g., 3-5 minutes) while monitoring fluorescence.
-
Add the agonist to the cell plate and continue to record the fluorescence response for 1-2 minutes.[12]
-
-
Data Analysis:
-
The change in fluorescence intensity upon agonist addition is indicative of intracellular calcium influx.
-
Calculate the percentage of inhibition of the agonist response by this compound at each concentration.
-
Plot the concentration-response curve and determine the IC50 value for this compound.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of TRPV1 channel currents and is considered the gold standard for studying ion channel function.
Materials:
-
Cultured HEK293-TRPV1 cells or primary neurons on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
-
TRPV1 agonist (e.g., Capsaicin)
-
This compound
Protocol:
-
Preparation:
-
Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
-
Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit TRPV1 currents.
-
Apply the TRPV1 agonist to the cell via the perfusion system to record agonist-induced currents.
-
-
Antagonist Application:
-
After recording a stable baseline agonist-induced current, co-apply this compound with the agonist.
-
Record the inhibition of the TRPV1 current by this compound.
-
Wash out the antagonist to observe the recovery of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for screening and characterizing the activity of TRPV1 antagonists using this compound as a reference compound. The calcium flux assay is well-suited for high-throughput screening, while the patch-clamp technique offers detailed mechanistic insights into ion channel function. These assays are valuable tools for the discovery and development of novel therapeutics targeting the TRPV1 channel.
References
- 1. academic.oup.com [academic.oup.com]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]
- 11. lumiprobe.com [lumiprobe.com]
- 12. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
A-425619: A Potent and Selective TRPV1 Antagonist for Target Validation
Application Notes and Protocols for Researchers
Introduction
A-425619 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[1][2][3] TRPV1 is a key integrator of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin, the active component of chili peppers.[3][4] Endogenous ligands such as anandamide and N-arachidonoyl-dopamine (NADA) also activate this channel.[1][2] Its critical role in pain signaling pathways makes TRPV1 an attractive therapeutic target for the development of novel analgesics. This compound serves as a valuable pharmacological tool for researchers to investigate the physiological and pathological roles of TRPV1, and to validate it as a therapeutic target in various disease models.[1]
These application notes provide a summary of the pharmacological data for this compound, detailed protocols for its use in key in vitro and in vivo experiments, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound's potency and efficacy in various experimental models.
Table 1: In Vitro Potency of this compound Against Human and Rat TRPV1 Receptors
| Cell Type/Preparation | Species | Agonist | Assay Type | IC50 (nM) | Reference |
| HEK293 cells expressing hTRPV1 | Human | 50 nM Capsaicin | Intracellular Ca2+ influx | 5 | [1] |
| HEK293 cells expressing hTRPV1 | Human | 10 µM Anandamide | Intracellular Ca2+ influx | 3-4 | [1] |
| HEK293 cells expressing hTRPV1 | Human | 3 µM NADA | Intracellular Ca2+ influx | 3-4 | [1] |
| Rat Dorsal Root Ganglion (DRG) neurons | Rat | 1 µM Capsaicin | Electrophysiology (inward current) | 9 | [1] |
| Rat DRG neurons | Rat | 500 nM Capsaicin | Intracellular Ca2+ influx | 78 | [5][6] |
| Rat Trigeminal Ganglion (TG) neurons | Rat | 500 nM Capsaicin | Intracellular Ca2+ influx | 115 | [5][6] |
| Rat DRG neurons | Rat | 3 µM NADA | Intracellular Ca2+ influx | 36 | [5][6] |
| Rat TG neurons | Rat | 3 µM NADA | Intracellular Ca2+ influx | 37 | [5][6] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Pain
| Pain Model | Administration Route | Endpoint | ED50 | Reference |
| Capsaicin-induced mechanical hyperalgesia | p.o. | Reduction of mechanical hyperalgesia | 45 µmol/kg | [2] |
| Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain | p.o. | Reduction of thermal hyperalgesia | 40 µmol/kg | [2] |
| Carrageenan-induced acute inflammatory pain | i.p. | Reversal of thermal hyperalgesia | - | [5] |
| Skin incision-induced postoperative pain | p.o. | Reduction of mechanical allodynia | - | [5] |
| MIA-induced osteoarthritic pain | i.p. | Reduction of pain behaviors | - | [5] |
| Spinal nerve ligation model of neuropathic pain | i.p. | Reduction of mechanical allodynia | - | [5] |
Signaling Pathway
The following diagram illustrates the role of TRPV1 in nociceptive signaling and the mechanism of action for this compound.
Caption: TRPV1 activation by noxious stimuli and its inhibition by this compound.
Experimental Protocols
In Vitro Validation of TRPV1 Antagonism using Calcium Imaging
This protocol describes how to measure the inhibitory effect of this compound on TRPV1 activation in a cell-based assay.
Workflow Diagram:
Caption: Workflow for the in vitro calcium imaging assay.
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom plates
-
This compound (stock solution in DMSO)
-
TRPV1 agonist (e.g., Capsaicin, stock solution in ethanol)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading: Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the wells. Incubate for 15-30 minutes at room temperature.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Stimulation: Using the instrument's liquid handler, add a fixed concentration of capsaicin (e.g., 50 nM, a concentration that elicits a submaximal response) to all wells.
-
Response Measurement: Immediately after agonist addition, measure the fluorescence signal over time (e.g., every 2 seconds for 2-3 minutes).
-
Data Analysis: Calculate the change in fluorescence (peak response minus baseline) for each well. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Assessment of Analgesic Efficacy in a Model of Inflammatory Pain
This protocol details the use of this compound in the Complete Freund's Adjuvant (CFA) model of chronic inflammatory pain in rats.
Workflow Diagram:
Caption: Workflow for the in vivo CFA inflammatory pain model.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound (e.g., 5% Tween 80 in saline)
-
Thermal plantar testing apparatus
-
Animal enclosures with controlled temperature and light cycle
Procedure:
-
Acclimation and Baseline Testing: Acclimate the rats to the testing environment and the plantar test apparatus. Measure the baseline paw withdrawal latency to a radiant heat source for both hind paws.
-
Induction of Inflammation: Lightly restrain the rats and inject a small volume of CFA (e.g., 100-150 µL) into the plantar surface of one hind paw. The contralateral paw can serve as a control.
-
Pain Development: Return the animals to their cages. Inflammation and thermal hyperalgesia typically develop within 24-48 hours.
-
Confirmation of Hyperalgesia: At 24 or 48 hours post-CFA injection, re-measure the paw withdrawal latencies. A significant decrease in the latency of the CFA-injected paw compared to baseline indicates the development of thermal hyperalgesia.
-
Drug Administration: Group the animals and administer this compound or vehicle via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection). Use a range of doses to determine a dose-response relationship.
-
Post-treatment Testing: At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), measure the paw withdrawal latency of both hind paws.
-
Data Analysis: Calculate the reversal of thermal hyperalgesia for each animal at each time point. This can be expressed as a percentage of the maximum possible effect (%MPE). Plot the dose-response data to calculate the ED50, the dose required to produce a 50% reversal of hyperalgesia.
Selectivity
This compound has been demonstrated to be highly selective for the TRPV1 receptor. In a broad panel of assays including G protein-coupled receptors, enzymes, transporters, and other ion channels, this compound was found to be inactive (IC50 > 10 µM) at most targets.[1] Weak or no activity was observed against other related TRP channels such as TRPM8 and TRPA1.[1] This high degree of selectivity makes this compound an excellent tool for specifically probing the function of TRPV1.
Conclusion
This compound is a well-characterized, potent, and selective TRPV1 antagonist that serves as an invaluable pharmacological tool for target validation. Its utility has been demonstrated in a variety of in vitro and in vivo models, where it effectively blocks TRPV1 activation and alleviates pain associated with inflammation and tissue injury. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of TRPV1 biology and its potential as a therapeutic target.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A-425619 Solubility and Vehicle for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of A-425619 and the selection of appropriate vehicles for in vivo experiments. The following information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in common organic solvents but is poorly soluble in aqueous solutions. The quantitative solubility data is summarized in the table below.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 100 | 34.53 |
| Ethanol | 100 | 34.53 |
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: The choice of vehicle for this compound depends on the route of administration. While specific vehicle compositions for this compound are not always detailed in publications, based on its solubility profile and common practices for poorly soluble compounds, the following formulations are recommended.
| Route of Administration | Recommended Vehicle Composition |
| Oral (p.o.) | 1. Suspension: 0.5% - 1% Carboxymethylcellulose (CMC) in water or saline. 2. Solution/Suspension with co-solvents: Up to 10% DMSO, 40% PEG400, and 50% saline. |
| Intraperitoneal (i.p.) | 1. Co-solvent mixture: 5-10% DMSO, 10-20% Solutol HS 15 (or Tween 80), and 70-85% saline. 2. Lipid-based vehicle: Corn oil or sesame oil for lipophilic compounds. |
| Intrathecal (i.t.) | Artificial cerebrospinal fluid (aCSF) with a very low percentage of a solubilizing agent like DMSO (<0.5%), followed by sterile filtration. |
| Local Injection | Sterile saline or phosphate-buffered saline (PBS) with a minimal amount of a solubilizing agent like DMSO, ensuring the final concentration of the organic solvent is low to avoid local irritation. |
Q3: How does this compound exert its pharmacological effect?
A3: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons and is activated by various stimuli, including capsaicin (the pungent component of chili peppers), heat, and acidic conditions. By blocking the TRPV1 receptor, this compound inhibits the signaling cascade that leads to the sensation of pain, particularly in inflammatory and neuropathic pain models.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of the stock solution.
-
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is diluted too quickly or into a purely aqueous vehicle, the compound can precipitate out of solution.
-
Solution:
-
Stepwise Dilution: Dilute the DMSO stock solution gradually into the aqueous vehicle while vortexing or stirring continuously.
-
Use of Co-solvents and Surfactants: Incorporate co-solvents like polyethylene glycol (PEG) or surfactants such as Tween 80 or Solutol HS 15 in the aqueous vehicle. These excipients help to maintain the solubility of hydrophobic compounds.
-
Warm the Vehicle: Gently warming the vehicle (e.g., to 37°C) can sometimes help to keep the compound in solution, but be cautious of the compound's stability at higher temperatures.
-
Issue 2: Observed toxicity or adverse effects in the vehicle control group.
-
Cause: High concentrations of organic solvents like DMSO can be toxic to animals.
-
Solution:
-
Minimize Organic Solvent Concentration: Keep the final concentration of DMSO in the dosing formulation as low as possible, ideally below 10% for oral administration and below 5% for parenteral routes.
-
Conduct a Vehicle Toxicity Study: Before initiating the main experiment, it is advisable to administer the vehicle alone to a small group of animals to ensure it is well-tolerated at the intended volume and concentration.
-
Consider Alternative Vehicles: If DMSO toxicity is a concern, explore other less toxic solubilizing agents like cyclodextrins or lipid-based formulations.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water or saline.
-
Add a small amount of the CMC solution to the this compound powder to create a paste.
-
Gradually add the remaining CMC solution to the paste while continuously stirring or vortexing to form a homogenous suspension.
-
Ensure the suspension is well-mixed immediately before each administration to guarantee uniform dosing.
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Co-solvent Formulation)
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add a solubilizing agent such as Solutol HS 15 or Tween 80 to the DMSO stock and mix thoroughly. A common ratio is 1:1 or 1:2 (DMSO:Surfactant).
-
Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should be kept below 10%.
-
Visually inspect the final solution to ensure it is clear and free of precipitation before injection.
Mandatory Visualizations
Signaling Pathway of TRPV1 and its Antagonism by this compound
Caption: this compound blocks TRPV1 activation by agonists like capsaicin.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo study with this compound.
Optimizing A-425619 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of A-425619 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Its primary mechanism of action is to block the TRPV1 ion channel, thereby preventing its activation by a variety of stimuli, including capsaicin, heat, protons (acidic conditions), and endogenous lipids like anandamide.[2][3][4] By blocking the influx of cations (primarily Ca2+) through the TRPV1 channel, this compound inhibits downstream signaling pathways associated with pain and inflammation.[5]
Q2: What is the typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound is highly dependent on the experimental setup, including the cell type and the agonist used. However, it generally exhibits high potency in the low nanomolar range. For instance, its IC50 (the concentration that inhibits 50% of the maximal response) for blocking capsaicin-evoked currents in rat dorsal root ganglion (DRG) neurons is approximately 9 nM.[3][6] For blocking capsaicin-induced calcium influx in HEK293 cells expressing human TRPV1, the IC50 is around 5 nM.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol up to 100 mM.[7] It is recommended to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) in high-quality, anhydrous DMSO.[6] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound selective for the TRPV1 receptor?
Yes, this compound has been shown to be highly selective for the TRPV1 receptor, with no significant interactions observed with a wide range of other receptors, enzymes, and ion channels.[3][8]
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my cell culture medium. What should I do?
This issue is likely due to the poor solubility of this compound in aqueous solutions.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally below 0.1%).
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer or medium.
-
Pre-warming: Gently warm your culture medium to 37°C before adding the this compound solution.
-
Vortexing: Vortex the solution gently after adding the compound to ensure it is fully dissolved.
Q2: My results are inconsistent between experiments. What are the possible causes?
Inconsistent results can stem from several factors:
-
Stock Solution Integrity: Avoid using a stock solution that has undergone multiple freeze-thaw cycles.[6] Prepare fresh dilutions from a new aliquot for each experiment.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range, as receptor expression levels can change over time in culture.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when working with low nanomolar concentrations.
-
Incubation Times: Standardize the pre-incubation time with this compound before adding the agonist.
Q3: I am concerned about potential cytotoxicity or off-target effects. How can I test for this?
While this compound is selective, it is good practice to rule out cytotoxicity at the concentrations used in your experiments.
-
Perform a Cell Viability Assay: Treat your cells with a range of this compound concentrations (including concentrations higher than your intended experimental dose) for the same duration as your main experiment. Use a standard cell viability assay such as MTT, XTT, or a trypan blue exclusion assay.
-
Include a "Vehicle Only" Control: Always include a control group that is treated with the same final concentration of DMSO (or other solvent) as your experimental groups.
-
Use a Positive Control for Cytotoxicity: If available, include a known cytotoxic agent as a positive control in your viability assay to ensure the assay is working correctly.
Data Presentation
Table 1: In Vitro Efficacy (IC50) of this compound
| Assay Type | Cell Type | Agonist (Concentration) | IC50 Value | Reference |
| Calcium Influx | hTRPV1-HEK293 | Capsaicin (50 nM) | 5 nM | [3] |
| Electrophysiology | Rat DRG Neurons | Capsaicin (1 µM) | 9 nM | [3] |
| Calcium Influx | Rat DRG Neurons | Capsaicin (500 nM) | 78 nM | [9] |
| Calcium Influx | Rat Trigeminal Ganglion | Capsaicin (500 nM) | 115 nM | [9] |
| Calcium Influx | Rat DRG Neurons | NADA (3 µM) | 36 nM | [9] |
| Calcium Influx | Rat Trigeminal Ganglion | NADA (3 µM) | 37 nM | [9] |
| CGRP Release | Rat DRG Neurons | Capsaicin (300 nM) | 0.01 - 1 µM (Significant Blockade) | [6] |
hTRPV1-HEK293: Human Embryonic Kidney 293 cells stably expressing human TRPV1. DRG: Dorsal Root Ganglion. NADA: N-arachidonoyl-dopamine. CGRP: Calcitonin gene-related peptide.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 345.32 g/mol | |
| Formula | C18H14F3N3O | |
| Solubility | ≤ 100 mM in DMSO, ≤ 100 mM in ethanol | [7] |
| Storage (Solid) | Room Temperature | |
| Storage (In Solvent) | -20°C (1 month), -80°C (6 months) | [6] |
Experimental Protocols
Protocol 1: Calcium Influx Assay Using Fluo-4
This protocol describes how to measure the inhibitory effect of this compound on agonist-induced calcium influx in a cell line expressing TRPV1.
-
Cell Plating: Plate TRPV1-expressing cells (e.g., HEK293-hTRPV1) in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Fluo-4 Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 2-5 µM.
-
Remove the culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with the buffer to remove excess dye.
-
Add buffer containing different concentrations of this compound (and a vehicle control). It is crucial to perform a dose-response curve (e.g., 0.1 nM to 1 µM).
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the TRPV1 agonist (e.g., capsaicin at a final concentration of 100 nM).
-
Continue recording the fluorescence intensity for 1-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control response (set as 100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the TRPV1 signaling pathway.
Caption: General experimental workflow for testing this compound in vitro.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A 425619 | TRPV Channels | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of A-425619 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-425619. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Its chemical name is 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea.[1] this compound blocks the activation of the TRPV1 channel by various stimuli, including capsaicin, heat, and acid.[1] It has been shown to be effective in animal models of inflammatory, postoperative, and osteoarthritic pain.[2]
Q2: What is the reported selectivity profile of this compound?
This compound is reported to be a highly selective antagonist for the TRPV1 receptor. A key in vitro study stated that this compound showed no significant interaction with a wide range of other receptors, enzymes, and ion channels.[1][3][4] However, the specific quantitative data from this broad screening panel is not publicly available in the primary literature. Therefore, a detailed quantitative comparison of off-target activities is not possible at this time. Researchers should be aware that while highly selective, "no significant interaction" does not rule out the possibility of weak or unmeasured interactions with other cellular components.
Q3: Are there any known off-target physiological effects of this compound?
The most significant reported physiological effect of this compound, aside from its intended analgesic properties, is its impact on thermoregulation. Systemic administration of this compound in rats has been shown to induce a transient period of hyperthermia (increased body temperature) followed by a period of hypothermia (decreased body temperature). This effect on body temperature is a known class effect for TRPV1 antagonists and is thought to be mechanistically linked to the role of TRPV1 channels in regulating core body temperature.
Q4: How can I assess for potential off-target effects in my experimental model?
Even with a reportedly selective compound, it is good practice to consider and test for potential off-target effects in your specific experimental system. Here are a few approaches:
-
Control Experiments: Include appropriate positive and negative controls in your experimental design. For example, use a structurally unrelated TRPV1 antagonist to confirm that the observed effects are specific to TRPV1 blockade.
-
Dose-Response Curves: Generate full dose-response curves for your primary endpoint. Off-target effects may only become apparent at higher concentrations.
-
Phenotypic Observations: Carefully observe your experimental animals or cells for any unexpected physiological or behavioral changes.
-
Secondary Assays: If you have a specific concern about a potential off-target, you can perform secondary assays to directly measure the activity of this compound on that target.
Troubleshooting Guides
Issue 1: Unexpected Changes in Animal Body Temperature
Symptoms: You observe a transient increase, followed by a decrease, in the core body temperature of your research animals after administering this compound.
Potential Cause: This is a known on-target physiological effect of TRPV1 antagonists. TRPV1 channels are involved in the central regulation of body temperature. Antagonism of these channels can disrupt normal thermoregulation.
Troubleshooting Steps:
-
Monitor Body Temperature: Continuously monitor the core body temperature of your animals using an appropriate method (e.g., rectal probe, telemetry).
-
Characterize the Time Course: Determine the onset, peak, and duration of both the hyperthermic and hypothermic phases in your specific animal model and under your experimental conditions.
-
Consider the Dosing Regimen: The magnitude of the temperature change may be dose-dependent. If scientifically justifiable, consider adjusting the dose to minimize the thermoregulatory effects while still achieving the desired level of TRPV1 antagonism.
-
Control for Environmental Temperature: House animals at a stable ambient temperature to avoid exacerbating the drug-induced changes in body temperature.
-
Data Interpretation: When analyzing your primary experimental outcomes, consider the potential confounding influence of body temperature fluctuations. For example, changes in body temperature can affect metabolic rate and animal behavior.
Issue 2: Inconsistent or Lack of Efficacy in a Pain Model
Symptoms: You are not observing the expected analgesic effect of this compound in your animal model of pain.
Potential Causes:
-
Inappropriate Pain Model: this compound has shown efficacy in models of inflammatory and tissue injury-induced pain. Its efficacy in models of neuropathic pain has been described as partial.[2] The compound may not be effective in all types of pain models.
-
Pharmacokinetics: The dose, route of administration, and timing of administration may not be optimal for your specific model, leading to insufficient drug exposure at the target site.
-
Compound Stability: Ensure the compound has been stored correctly and that the formulation is stable and appropriate for the chosen route of administration.
Troubleshooting Steps:
-
Review the Literature: Confirm that this compound has been previously validated in a similar pain model.
-
Verify Compound Integrity: Confirm the purity and integrity of your this compound stock.
-
Optimize Dosing:
-
Dose-Response Study: Perform a dose-response study to determine the optimal effective dose in your model.
-
Pharmacokinetic Analysis: If possible, measure the plasma and/or tissue concentrations of this compound to ensure adequate target engagement.
-
-
Refine the Experimental Protocol:
-
Timing of Administration: Adjust the timing of drug administration relative to the induction of the pain phenotype.
-
Route of Administration: Consider different routes of administration (e.g., oral, intraperitoneal, subcutaneous) that may alter the pharmacokinetic profile.
-
Data Presentation
As specific quantitative data for off-target interactions of this compound are not publicly available, a comparative table cannot be provided. The primary literature indicates a high degree of selectivity for the TRPV1 receptor.[1][3][4]
Experimental Protocols
Protocol 1: Assessment of this compound on Capsaicin-Induced Calcium Influx (In Vitro)
This protocol is a general guideline for assessing the potency of this compound in blocking TRPV1 activation in a cell-based assay.
-
Cell Culture: Culture cells stably expressing the human or rat TRPV1 receptor (e.g., HEK293-TRPV1) in appropriate media.
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate suitable for fluorescence measurements.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation:
-
Prepare a dilution series of this compound in an appropriate assay buffer.
-
Add the this compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
TRPV1 Activation:
-
Prepare a solution of the TRPV1 agonist capsaicin at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the capsaicin solution to the wells.
-
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader equipped for fluorescence detection.
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline before agonist addition.
-
Plot the normalized response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for assessing the in vitro off-target effects of a compound.
Caption: A troubleshooting decision tree for addressing inconsistent efficacy of this compound.
References
- 1. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
A-425619 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of A-425619, a potent and selective TRPV1 antagonist. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Stability and Storage Conditions
Proper handling and storage of this compound are critical to maintain its integrity and ensure reproducible experimental results.
Storage of Solid Compound
| Storage Condition | Duration | Notes |
| Room Temperature | Short-term | Suitable for shipping and brief periods. |
| 4°C | 2 years | For intermediate-term storage. |
| -20°C | 3 years | Recommended for long-term storage of the solid compound.[1] |
Storage of Stock Solutions
Once this compound is in solution, it is more susceptible to degradation. It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation and loss of activity.[1]
| Storage Condition | Solvent | Duration |
| -20°C | DMSO, Ethanol | 1 month[1] |
| -80°C | DMSO, Ethanol | 6 months[1] |
Experimental Protocols and Handling
Solution Preparation
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol up to a concentration of 100 mM.[2][3]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh the desired amount of this compound solid. The molecular weight of this compound is 345.32 g/mol .[2][3]
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required: Volume (L) = Mass (g) / (0.010 mol/L * 345.32 g/mol )
-
Dissolution: Add the calculated volume of high-purity DMSO to the solid this compound. Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in appropriate vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide
This section addresses common issues that may arise when working with this compound.
| Issue | Possible Cause | Recommendation |
| Precipitation in Aqueous Solution | Low solubility of this compound in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept low (typically <0.5%) but sufficient to maintain solubility. Prepare intermediate dilutions in your experimental buffer. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. | Use freshly prepared solutions or properly stored, single-use aliquots. Avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Loss of Compound Activity | The compound may have degraded over time. | Check the storage duration and conditions of your stock solution. If it has exceeded the recommended storage time, prepare a fresh stock solution from the solid compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO and ethanol up to 100 mM.[2][3] The choice of solvent may depend on the specific requirements of your experiment.
Q2: How should I store the solid this compound compound?
A2: For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for up to 3 years.[1] For shorter periods, storage at 4°C for up to 2 years is also acceptable.[1]
Q3: Can I store my this compound stock solution at 4°C?
A3: It is not recommended to store stock solutions of this compound at 4°C for extended periods. For storage of solutions, -20°C (for up to 1 month) or -80°C (for up to 6 months) is recommended to minimize degradation.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It blocks the activation of TRPV1 by various stimuli, including capsaicin, heat, and acid.
TRPV1 Signaling Pathway
This compound exerts its effects by inhibiting the TRPV1 signaling pathway. The following diagram illustrates a simplified overview of this pathway.
References
Troubleshooting lack of efficacy with A-425619 in pain models
Technical Support Center: A-425619
This guide provides troubleshooting information and frequently asked questions for researchers using this compound in preclinical pain models.
Critical Correction: Mechanism of Action
Initial reports may have incorrectly classified this compound. Based on extensive pharmacological studies, it is critical for researchers to understand that This compound is a potent and selective TRPV1 Receptor Antagonist, not an S1P1 agonist .[1][2][3][4][5][6][7] The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily located on nociceptive sensory neurons that is activated by stimuli such as heat, protons (low pH), and capsaicin.[8][9] this compound functions by blocking this channel, thereby preventing the influx of calcium and the subsequent release of pro-inflammatory neuropeptides.[3][4][5]
This guide is based on the established mechanism of this compound as a TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing an analgesic effect with this compound in my experiment?
Failure to observe efficacy can stem from several factors. The most common issues are related to the choice of pain model, compound dosage, and administration route. This compound has demonstrated robust efficacy in models of inflammatory and postoperative pain but may show only partial or limited effects in certain neuropathic pain models.[1] Review the quantitative data (Table 1) and the troubleshooting workflow (Figure 2) to ensure your experimental parameters are appropriate.
Q2: In which pain models is this compound most effective?
This compound is most effective in pain models with a significant inflammatory component.[1][7] Published studies have demonstrated strong, dose-dependent efficacy in:
-
Capsaicin-Induced Hyperalgesia: Directly targets the TRPV1 receptor.[1]
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: A model of chronic inflammation.[1]
-
Carrageenan-Induced Acute Inflammatory Pain: A model of acute inflammation.[1][3]
-
Postoperative Pain Models: Such as skin incision-induced allodynia.[1][3]
The compound has shown partial efficacy in some models of neuropathic pain (e.g., spinal nerve ligation), but this effect may be less robust than in inflammatory models.[1][3]
Q3: What is the recommended dosage and route of administration for this compound?
Dosage and administration route are critical for success. Oral (p.o.), intraperitoneal (i.p.), intrathecal (i.t.), and local (intraplantar) administrations have all been shown to be effective.[1][3] The effective dose (ED₅₀) for oral administration in rats in inflammatory models is typically around 40-45 µmol/kg.[1] Refer to Table 1 for a summary of effective doses across different models.
Q4: How should I prepare and store this compound?
Proper handling of the compound is essential.
-
Solubility: this compound is soluble in DMSO and ethanol.[10] For in vivo studies, prepare a stock solution in a suitable solvent like DMSO and then dilute it further in an appropriate vehicle (e.g., saline or a Tween/saline mixture) for administration. Always check the final concentration of the solvent to ensure it is non-toxic and non-inflammatory for the animal.
-
Storage: The compound should be stored at room temperature as per the supplier's recommendation.[10]
Q5: What is the underlying signaling pathway that this compound blocks?
This compound is a competitive antagonist that blocks the TRPV1 ion channel.[5][6] The activation of TRPV1 on nociceptive neurons by stimuli like heat, acid (protons), or capsaicin causes the channel to open, leading to an influx of cations, primarily Ca²⁺. This influx depolarizes the neuron, initiating a pain signal, and triggers the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[4] this compound prevents this channel opening, thereby inhibiting Ca²⁺ influx and blocking the downstream signaling cascade.[3][4][5] (See Figure 1).
Signaling Pathway and Troubleshooting Workflow
Figure 1. Mechanism of action for this compound as a TRPV1 antagonist.
Figure 2. Troubleshooting workflow for lack of efficacy with this compound.
Quantitative Data Summary
The following table summarizes the effective doses of this compound reported in various preclinical rat models of pain.
Table 1: Efficacy of this compound in Preclinical Rat Pain Models
| Pain Model | Administration Route | Effective Dose (ED₅₀) | Endpoint Measured | Citation |
| Capsaicin-Induced Hyperalgesia | Oral (p.o.) | 45 µmol/kg | Mechanical Hyperalgesia | [1] |
| Complete Freund's Adjuvant (CFA) | Oral (p.o.) | 40 µmol/kg | Mechanical Hyperalgesia | [1] |
| Carrageenan-Induced Hyperalgesia | Intraperitoneal (i.p.) | 10-100 µmol/kg (Dose-dependent effect) | Thermal Hyperalgesia | [3] |
| Postoperative Pain (Skin Incision) | Oral (p.o.) | 100 µmol/kg (Maintained efficacy) | Mechanical Allodynia | [1][3] |
| Neuropathic Pain (Spinal Nerve Ligation) | Intraperitoneal (i.p.) | 100 µmol/kg (Partial efficacy) | Mechanical Allodynia | [3] |
| Osteoarthritic Pain (MIA Model) | Intraperitoneal (i.p.) | 100-300 µmol/kg (Reduces pain) | Pain Behavior | [3] |
MIA: Monoiodoacetate
Detailed Experimental Protocol
Carrageenan-Induced Acute Inflammatory Thermal Hyperalgesia in Rats
This protocol is a standard method to assess the efficacy of compounds against acute inflammatory pain, a model in which this compound has demonstrated a clear, dose-dependent effect.[3]
1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
Acclimatize animals for at least 3-4 days before the experiment.
-
House animals with free access to food and water on a 12-hour light/dark cycle.
2. Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80 in 0.9% saline)
-
Carrageenan (Lambda, Type IV) solution: 1% w/v in sterile 0.9% saline. Prepare fresh.
-
Plantar test apparatus (e.g., Ugo Basile) for measuring thermal withdrawal latency.
-
Syringes and appropriate needles for intraperitoneal (i.p.) and intraplantar (i.pl.) injections.
3. Experimental Procedure:
-
Step 1: Baseline Measurement:
-
Place rats individually in plexiglass chambers on the glass floor of the plantar test apparatus.
-
Allow rats to acclimate for at least 20-30 minutes.
-
Measure the baseline paw withdrawal latency (PWL) in response to a radiant heat source directed at the plantar surface of the right hind paw.
-
Apply the heat source and record the time taken for the rat to withdraw its paw. A cut-off time of 20-30 seconds is typically used to prevent tissue damage.
-
Take at least two baseline readings per animal, separated by 5 minutes, and average them.
-
-
Step 2: Induction of Inflammation:
-
Briefly restrain the rat and inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Step 3: Compound Administration:
-
Administer this compound or vehicle via the desired route (e.g., i.p.) at a specific time point relative to the carrageenan injection. For a therapeutic effect study, a common time point is 90 minutes after the carrageenan injection.[3]
-
Doses can range from 10 to 100 µmol/kg to establish a dose-response curve.[3]
-
-
Step 4: Post-Treatment Measurements:
-
At various time points after carrageenan injection (e.g., 2, 3, and 4 hours), measure the PWL of the inflamed (right) paw again.
-
A significant decrease in PWL in the vehicle-treated group indicates the development of thermal hyperalgesia.
-
A reversal or attenuation of this decrease in the this compound-treated groups indicates an analgesic effect.
-
4. Data Analysis:
-
Calculate the change in paw withdrawal latency from baseline for each animal at each time point.
-
Data can be expressed as raw PWL (in seconds) or as % Maximum Possible Effect (%MPE).
-
Use appropriate statistical tests (e.g., Two-Way ANOVA followed by a post-hoc test) to compare the this compound treated groups with the vehicle control group. A p-value < 0.05 is typically considered significant.
References
- 1. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rndsystems.com [rndsystems.com]
Addressing A-425619 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with A-425619, a potent and selective TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Its primary mechanism of action is to block the activation of the TRPV1 channel, which is a non-selective cation channel involved in detecting and transducing noxious stimuli such as heat, protons (acidity), and capsaicin.[3][4][5] By inhibiting TRPV1, this compound can effectively block the downstream signaling pathways associated with pain and inflammation.[2][3]
Q2: What are the common research applications of this compound?
This compound is primarily used in preclinical research for studying pain associated with inflammation and tissue injury.[1][3] It has been shown to be effective in various animal models of inflammatory pain, postoperative pain, and neuropathic pain.[2] Researchers use this compound to investigate the role of TRPV1 in different physiological and pathological processes.
Q3: How should I dissolve and store this compound?
For stock solutions, this compound can be dissolved in DMSO or ethanol at concentrations up to 100 mM.[6][7] It is recommended to store the stock solution at room temperature.[6][7] For final experimental concentrations, dilute the stock solution in the appropriate aqueous buffer. To avoid precipitation, ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: What are the known off-target effects of this compound?
This compound has been shown to be highly selective for the TRPV1 receptor with no significant interactions with a wide range of other receptors, enzymes, and ion channels.[4][5]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or reduced potency of this compound.
Possible Cause 1: Compound Precipitation
-
Troubleshooting Step: Visually inspect the final solution for any precipitates. If precipitation is suspected, try preparing a fresh dilution from the stock solution. Consider slightly increasing the percentage of the organic solvent in the final dilution if your experimental system allows.
Possible Cause 2: Agonist Concentration Too High
-
Troubleshooting Step: The inhibitory effect of a competitive antagonist like this compound can be overcome by high concentrations of the agonist (e.g., capsaicin). Review the concentration of the agonist used in your experiment. It is advisable to use an agonist concentration that elicits a submaximal response (e.g., EC80) to accurately determine the IC50 of the antagonist.
Possible Cause 3: Cell Health and Passage Number
-
Troubleshooting Step: Ensure the cells used in the assay are healthy and within a low passage number. High passage numbers can lead to changes in receptor expression and signaling pathways, affecting the potency of the compound.
Issue 2: High variability between replicate experiments.
Possible Cause 1: Inconsistent Agonist Stimulation
-
Troubleshooting Step: Ensure the timing and concentration of agonist application are consistent across all wells and experiments. Use automated liquid handling systems if available to minimize variability.
Possible Cause 2: Temperature Fluctuations
-
Troubleshooting Step: TRPV1 is a heat-sensitive channel.[3][5] Maintain a consistent temperature throughout the experiment, as fluctuations can affect the baseline activity of the receptor and its response to both agonists and antagonists.
Possible Cause 3: Variability in Animal Models
-
Troubleshooting Step: When conducting in vivo studies, factors such as the age, weight, and genetic background of the animals can contribute to variability. Ensure that animals are properly randomized into experimental groups and that all procedures are performed consistently.
Quantitative Data Summary
| Parameter | Value | Species | Assay System | Agonist | Reference |
| IC50 | 5 nM | Human | Recombinant hTRPV1 in HEK293 cells | Capsaicin | [4][5] |
| IC50 | 3-4 nM | Human | Recombinant hTRPV1 in HEK293 cells | Anandamide, N-arachidonoyl-dopamine | [4][5] |
| IC50 | 9 nM | Rat | Native TRPV1 in dorsal root ganglion neurons | Capsaicin | [1][4][5] |
| IC50 | 78 nM | Rat | Dorsal root ganglia | 500 nM Capsaicin | [1][8] |
| IC50 | 115 nM | Rat | Trigeminal ganglia | 500 nM Capsaicin | [1][8] |
| IC50 | 36 nM | Rat | Dorsal root ganglia | 3 µM N-arachidonoyl-dopamine (NADA) | [1][8] |
| IC50 | 37 nM | Rat | Trigeminal ganglia | 3 µM N-arachidonoyl-dopamine (NADA) | [1][8] |
| ED50 | 45 µmol/kg (p.o.) | Rat | Capsaicin-induced mechanical hyperalgesia | Capsaicin | [2] |
| ED50 | 40 µmol/kg (p.o.) | Rat | Complete Freund's adjuvant-induced chronic inflammatory pain | - | [2] |
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on TRPV1 activation using a fluorescent calcium indicator in a cell-based assay.
-
Cell Culture: Plate HEK293 cells stably expressing human TRPV1 in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the desired concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a known TRPV1 agonist (e.g., capsaicin at a final concentration of EC80) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for fluorescence detection.
-
Data Analysis: Calculate the percent inhibition of the agonist-induced calcium influx for each concentration of this compound and determine the IC50 value.
In Vivo Model of Inflammatory Pain
This protocol provides a general outline for evaluating the efficacy of this compound in a rat model of inflammatory pain.
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment for several days before the experiment.
-
Induction of Inflammation: Induce inflammation by injecting a phlogistic agent (e.g., Complete Freund's Adjuvant or carrageenan) into the plantar surface of one hind paw.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses. A vehicle control group should be included.
-
Behavioral Testing: At a specified time after drug administration, assess the pain response using a standardized method, such as the Hargreaves test for thermal hyperalgesia or the von Frey test for mechanical allodynia.
-
Data Analysis: Compare the pain thresholds between the this compound-treated groups and the vehicle control group to determine the analgesic effect of the compound.
Visualizations
Caption: TRPV1 signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A 425619 | TRPV Channels | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-425619 for Central Nervous System Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing A-425619 in central nervous system (CNS) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.[4] this compound blocks the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons (low pH).[2]
Q2: What are the main challenges in using this compound for CNS studies?
The primary challenge in using this compound for CNS-related research is its limited ability to cross the blood-brain barrier (BBB).[5] This means that systemic administration (e.g., oral or intraperitoneal) may not result in sufficient concentrations of the compound in the brain and spinal cord to exert a central effect. Therefore, direct administration into the CNS may be required for certain experimental goals.[6][7]
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, with a reported solubility of up to 100 mM in both solvents.[1]
Q4: How should this compound solutions be stored?
For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Studies on the stability of compounds in DMSO/water mixtures suggest that many compounds remain stable under these conditions.[8] However, for working solutions diluted in aqueous buffers, it is advisable to prepare them fresh on the day of the experiment to avoid potential degradation.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound for CNS research.
Issue 1: Lack of Efficacy After Systemic Administration
Symptoms:
-
No observable behavioral changes in CNS-related assays (e.g., thermal hyperalgesia, mechanical allodynia in neuropathic pain models) following oral (p.o.) or intraperitoneal (i.p.) administration of this compound.
-
Inconsistent or highly variable results between animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient CNS Penetration | This compound has poor blood-brain barrier permeability. For CNS targets, consider direct administration routes such as intrathecal (i.t.) injection to bypass the BBB.[6][7] |
| Inadequate Dose | The effective dose can vary significantly between administration routes and animal models. Review the literature for established effective doses for your specific model and route. If data is unavailable, perform a dose-response study. |
| Improper Formulation | This compound is hydrophobic. Ensure the compound is fully dissolved in the vehicle before administration. For systemic routes, a suspension or a solution with a co-solvent may be necessary. For direct CNS administration, the final concentration of organic solvents like DMSO must be minimized to avoid neurotoxicity. |
| Metabolism and Clearance | If administered systemically, the compound may be rapidly metabolized and cleared before reaching effective concentrations in the CNS. Consider alternative delivery strategies to prolong circulation time, such as encapsulation in nanoparticles or liposomes. |
Issue 2: Vehicle-Induced Effects or Toxicity
Symptoms:
-
Control animals receiving only the vehicle show unexpected behavioral changes.
-
Signs of irritation, inflammation, or distress at the injection site.
-
For direct CNS administration, observation of neurological deficits in control animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Concentration of Organic Solvent | High concentrations of DMSO or other organic solvents can be toxic, especially with direct CNS administration. For intrathecal injections, ensure the final concentration of DMSO is as low as possible, ideally below 5%, and that the vehicle is sterile and isotonic. |
| Incorrect pH or Osmolality | The vehicle for direct CNS administration should be iso-osmotic and have a physiological pH to avoid tissue damage. Use artificial cerebrospinal fluid (aCSF) as the vehicle for intrathecal injections. |
| Contamination | Ensure all solutions and equipment used for injections are sterile to prevent infection, particularly for direct CNS administration. |
Experimental Protocols and Data
Quantitative Data Summary: In Vivo Efficacy of this compound
The following table summarizes reported effective doses of this compound in various rat models of pain. Note that efficacy is dependent on the specific experimental conditions.
| Pain Model | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Capsaicin-induced mechanical hyperalgesia | Oral (p.o.) | ED₅₀ = 45 µmol/kg | Dose-dependent reduction in hyperalgesia | [2] |
| Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain | Oral (p.o.) | ED₅₀ = 40 µmol/kg | Potent reduction of inflammatory pain | [2] |
| CFA-induced chronic inflammatory pain | Intrathecal (i.t.) | Not specified, but effective | Reduction of inflammatory pain | [2] |
| Postoperative pain | Oral (p.o.) | Twice daily dosing | Maintained efficacy | [2] |
| Neuropathic pain | Oral (p.o.) | Not specified | Partial efficacy | [2] |
| CFA-induced thermal hyperalgesia | Intravenous (i.v.) | 3-30 µmol/kg | Reduction in thermal hyperalgesia | [5] |
Detailed Methodologies
1. Preparation of this compound for Systemic Administration (Oral or Intraperitoneal)
-
Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% methylcellulose or carboxymethylcellulose in sterile water. For intraperitoneal injection, a solution in a small amount of DMSO further diluted with sterile saline or a mixture of saline, PEG400, and Tween 80 can be used.
-
Formulation Protocol:
-
Weigh the required amount of this compound powder.
-
To prepare a solution for i.p. injection, first dissolve this compound in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Gradually add the remaining vehicle (e.g., sterile saline) while vortexing to ensure complete mixing. The final DMSO concentration should be kept low to minimize toxicity.
-
For oral gavage, this compound can be suspended in a vehicle like 0.5% methylcellulose. Use a sonicator or homogenizer to ensure a uniform suspension.
-
Prepare fresh on the day of the experiment.
-
2. Preparation of this compound for Intrathecal Administration
-
Vehicle: Sterile, iso-osmotic artificial cerebrospinal fluid (aCSF).
-
Formulation Protocol:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution in sterile aCSF to the final desired concentration.
-
The final concentration of DMSO in the injectate should be kept to a minimum (ideally <5%) to avoid neurotoxic effects.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRPV1 signaling pathway and experimental workflows for this compound administration.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRPV1 - Wikipedia [en.wikipedia.org]
- 5. Systemic and site-specific effects of this compound, a selective TRPV1 receptor antagonist, on wide dynamic range neurons in CFA-treated and uninjured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-425619 Dose-Response Curve Generation and Analysis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the TRPV1 antagonist, A-425619.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Its primary mechanism of action is to block the activation of the TRPV1 ion channel, which is involved in detecting and transmitting pain signals. This compound has been shown to inhibit TRPV1 activation by various stimuli, including capsaicin (the pungent component of chili peppers), heat, and acidic conditions.
Q2: In what types of assays is this compound typically used?
This compound is commonly used in in vitro assays to determine its potency and efficacy in blocking TRPV1 activation. These often involve measuring changes in intracellular calcium levels in cells expressing the TRPV1 receptor, such as HEK293 cells engineered to express human TRPV1 or primary cultures of dorsal root ganglion (DRG) and trigeminal ganglion (TG) neurons. It is also used in in vivo models of inflammatory and neuropathic pain to assess its analgesic effects.
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific agonist and cell type used in the assay. Reported IC50 values are typically in the low nanomolar range, indicating its high potency. For detailed values, please refer to the Data Presentation section.
Q4: How should this compound be prepared and stored?
For in vitro assays, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh working solutions from the stock for each experiment to ensure stability and prevent degradation. Stock solutions should be stored at -20°C for long-term stability.
Data Presentation
The following tables summarize the reported in vitro and in vivo potency of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Cell Type/Assay | Agonist | IC50 (nM) | Reference |
| HEK293 cells (human TRPV1) | Capsaicin | 5 | |
| Rat Dorsal Root Ganglion (DRG) neurons | Capsaicin | 9 | |
| Rat DRG neurons | Capsaicin (500 nM) | 78 | |
| Rat Trigeminal Ganglion (TG) neurons | Capsaicin (500 nM) | 115 | |
| Rat DRG neurons | N-arachidonoyl-dopamine (NADA) | 36 | |
| Rat TG neurons | N-arachidonoyl-dopamine (NADA) | 37 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Pain Type | Endpoint | ED50 (µmol/kg, p.o.) | Reference |
| Rat | Capsaicin-induced mechanical hyperalgesia | Paw withdrawal threshold | 45 | |
| Rat | CFA-induced chronic inflammatory pain | Thermal hyperalgesia | 40 |
Experimental Protocols
This section provides a detailed methodology for a common in vitro experiment to generate a dose-response curve for this compound using a cell-based calcium influx assay.
Protocol: this compound Inhibition of Capsaicin-Induced Calcium Influx in HEK293-hTRPV1 Cells
1. Materials and Reagents:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics
-
This compound
-
Capsaicin
-
Dimethyl sulfoxide (DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with appropriate filters for the chosen dye
2. Cell Culture:
-
Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
For the assay, seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in assay buffer (HBSS with 20 mM HEPES) to obtain the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Prepare a stock solution of capsaicin in DMSO and dilute it in the assay buffer to a working concentration that elicits a submaximal response (e.g., EC80).
4. Calcium Influx Assay:
-
On the day of the experiment, remove the culture medium from the cell plates.
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye (e.g., Fluo-4 AM) in assay buffer, often with the addition of Pluronic F-127 to aid in dye loading.
-
Add the dye loading solution to each well and incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include vehicle control wells (containing the same final concentration of DMSO without the compound).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the capsaicin solution to all wells (except for negative controls) to stimulate the TRPV1 channels.
-
Continue recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
5. Data Analysis:
-
For each well, calculate the change in fluorescence from baseline after the addition of capsaicin.
-
Normalize the data by setting the response in the vehicle-treated, capsaicin-stimulated wells to 100% and the response in unstimulated wells (or wells with a maximal concentration of this compound) to 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Troubleshooting Guides
Problem 1: Flat Dose-Response Curve (No Inhibition Observed)
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity or Degradation | 1. Prepare fresh stock and working solutions of this compound for each experiment. 2. Verify the identity and purity of the this compound compound. 3. Store the stock solution properly at -20°C and protect it from light. |
| Cell Line Insensitivity | 1. Confirm that the cell line used expresses functional TRPV1 receptors. This can be done by running a positive control with a known TRPV1 antagonist. 2. Ensure that the passage number of the cells is not too high, as this can sometimes lead to changes in receptor expression. |
| Suboptimal Agonist Concentration | 1. The concentration of the agonist (e.g., capsaicin) may be too high, making it difficult for the antagonist to compete. 2. Perform a full dose-response curve for the agonist to determine its EC50 and use a concentration around the EC80 for the antagonist inhibition assay. |
| Assay Readout Issues | 1. Ensure that the fluorescence plate reader settings are optimized for the specific calcium indicator dye being used. 2. Check for autofluorescence of the compound or other reagents. |
Problem 2: High Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a uniform cell suspension before plating to achieve consistent cell numbers in each well. 2. Visually inspect the cell monolayer for even confluence before starting the assay. |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. 2. Consider using reverse pipetting for viscous solutions. |
| Edge Effects in Microplates | 1. To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS instead. |
| Compound Precipitation | 1. Visually inspect the stock and working solutions of this compound for any signs of precipitation. 2. If solubility is an issue, gentle warming or sonication might help, but ensure this does not degrade the compound. |
Problem 3: Non-Sigmoidal or Irregular Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Incorrect Dilution Series | 1. Carefully re-check the calculations and execution of the serial dilutions. 2. Ensure thorough mixing at each dilution step. |
| Cell Toxicity | 1. At high concentrations, this compound or the solvent (DMSO) may be causing cell death, leading to a drop in signal that is not related to TRPV1 inhibition. 2. Run a separate cell viability assay with the same concentrations of this compound to check for cytotoxicity. |
| Assay Window Too Small | 1. The difference in signal between the fully inhibited and uninhibited states may be too small for reliable measurements. 2. Optimize the agonist concentration and cell density to maximize the assay window. |
Visualizations
Caption: this compound inhibits the TRPV1 channel, blocking activation by various stimuli.
Caption: Workflow for generating an this compound dose-response curve.
Ensuring specificity of A-425619 in complex biological systems
Technical Support Center: A-425619
This technical support guide provides researchers, scientists, and drug development professionals with essential information for using this compound. It includes troubleshooting guides and frequently asked questions to ensure the specific and effective application of this compound in complex biological systems.
Initial Clarification: Scientific literature identifies this compound as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, not an inhibitor of the Akt signaling pathway.[1][2][3][4][5][6][7] This guide is therefore focused on its use as a TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel.[5][6] It functions by blocking the channel, thereby preventing its activation by various stimuli including capsaicin, heat, acid, and endogenous ligands like anandamide.[5][7] Studies have shown it to be a competitive antagonist of capsaicin-evoked responses.[5]
Q2: What are the recommended working concentrations for this compound in cell-based assays?
The optimal concentration depends on the specific cell type and experimental conditions. However, this compound is highly potent, with reported IC50 values in the low nanomolar range. For blocking capsaicin-evoked currents in rat dorsal root ganglion (DRG) neurons, the IC50 is approximately 9 nM.[2][3][5] For inhibiting capsaicin-induced calcium influx in HEK293 cells expressing human TRPV1, the IC50 is around 5 nM.[5] A dose-response experiment starting from 1 nM to 1 µM is recommended to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol up to 100 mM.[3] For cell culture experiments, prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1%.
Q4: Is this compound selective for the TRPV1 receptor?
Yes, this compound has demonstrated a high degree of selectivity for the TRPV1 receptor. It was found to be inactive (IC50 > 10 µM) when tested against a wide panel of other G protein-coupled receptors, enzymes, transporters, and ion channels.[5] It showed weak or no activity against other related TRP channels, such as TRPM8 (IC50 = 8 µM) and TRPA1 (IC50 > 10 µM).[5]
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against various TRPV1 activators and cell systems.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound
| Assay Type | Cell System | Activator | IC50 Value | Reference |
|---|---|---|---|---|
| Ca2+ Influx | hTRPV1-HEK293 | Capsaicin (50 nM) | 5 nM | [5] |
| Ca2+ Influx | hTRPV1-HEK293 | Anandamide | 3-4 nM | [7] |
| Ca2+ Influx | hTRPV1-HEK293 | N-arachidonoyl-dopamine | 3-4 nM | [7] |
| Ca2+ Influx | Rat DRG Neurons | Capsaicin (500 nM) | 78 nM | [1][4] |
| Ca2+ Influx | Rat Trigeminal Ganglia | Capsaicin (500 nM) | 115 nM | [1][4] |
| Ca2+ Influx | Rat DRG Neurons | NADA (3 µM) | 36 nM | [1][4] |
| Electrophysiology | Rat DRG Neurons | Capsaicin | 9 nM |[2][3][5] |
Troubleshooting Guide
Issue 1: No observable inhibition of TRPV1-mediated response (e.g., calcium influx, membrane current).
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh working dilutions from a new aliquot of the DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Insufficient Incubation Time | Ensure cells are pre-incubated with this compound for a sufficient period (e.g., 15-30 minutes) before adding the TRPV1 agonist to allow for target engagement. |
| Suboptimal Concentration | The IC50 can vary between cell types. Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the effective concentration in your specific experimental model. |
| Agonist Concentration Too High | If using a high concentration of an agonist like capsaicin, a higher concentration of the competitive antagonist this compound may be required. Try reducing the agonist concentration. |
| Solubility Issues | When diluting the DMSO stock into aqueous buffer, ensure proper mixing to prevent precipitation. Visually inspect the final working solution for any precipitate. |
Issue 2: High levels of cytotoxicity or unexpected cellular phenotypes are observed.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of DMSO in your culture medium is below 0.1%. Always include a vehicle-only control (e.g., medium with 0.1% DMSO) in your experimental design. |
| Off-Target Effects | Although highly selective, off-target effects can occur at excessively high concentrations. Lower the concentration of this compound to the lowest effective dose determined by your dose-response curve. Confirm the phenotype is TRPV1-specific by using another structurally distinct TRPV1 antagonist or by using siRNA to knock down TRPV1 expression. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to the inhibition of TRPV1, especially if there is tonic activity of the channel. Reduce the incubation time or concentration of this compound. |
Experimental Protocols & Visualizations
TRPV1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the activation of the TRPV1 channel in a sensory neuron and the inhibitory action of this compound.
Protocol: Validating this compound Activity with a Calcium Imaging Assay
This protocol describes a common method to confirm the inhibitory effect of this compound on agonist-induced TRPV1 activation.
-
Cell Plating: Plate cells expressing TRPV1 (e.g., HEK293-hTRPV1 or DRG neurons) onto black-walled, clear-bottom 96-well plates. Culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove culture medium from the wells and wash once with a suitable assay buffer (e.g., HBSS).
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Pre-incubation:
-
Wash the cells gently twice with the assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer. Also prepare a vehicle control (e.g., 0.1% DMSO in buffer) and a positive control antagonist if available.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare the TRPV1 agonist (e.g., capsaicin) at a concentration known to elicit a submaximal response (e.g., EC80).
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add the agonist to all wells simultaneously using the instrument's injection system.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (F - F0) or the ratio (F/F0) for each well.
-
Determine the peak response for each concentration of this compound.
-
Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing unexpected results when using this compound.
References
- 1. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 425619 | TRPV Channels | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TRPV1 Antagonists: A-425619 versus Capsazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent TRPV1 receptor antagonists: A-425619 and capsazepine. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of nociception and other TRPV1-mediated processes.
Introduction to TRPV1 and its Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and vanilloid compounds like capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the signaling cascade that is perceived as pain. This central role in nociception has made TRPV1 a key target for the development of novel analgesic drugs.
This compound and capsazepine are two competitive antagonists of the TRPV1 receptor. They act by binding to the receptor and preventing its activation by agonists. However, as this guide will detail, they exhibit significant differences in potency, selectivity, and in vivo efficacy.
Comparative Performance Data
The following tables summarize the quantitative data comparing the in vitro and in vivo performance of this compound and capsazepine.
Table 1: In Vitro Potency of this compound and Capsazepine against TRPV1
| Compound | Assay Type | Cell Type | Activator | IC50 | Reference |
| This compound | Intracellular Ca2+ influx | HEK293 cells expressing human TRPV1 | Capsaicin (50 nM) | 5 nM | [1] |
| Intracellular Ca2+ influx | HEK293 cells expressing human TRPV1 | Anandamide | 3-4 nM | [1] | |
| Intracellular Ca2+ influx | HEK293 cells expressing human TRPV1 | N-arachidonoyl-dopamine | 3-4 nM | [1] | |
| Electrophysiology (whole-cell patch clamp) | Rat dorsal root ganglion (DRG) neurons | Capsaicin | 9 nM | [1] | |
| Intracellular Ca2+ influx | Rat DRG neurons | Capsaicin (500 nM) | 78 nM | [2] | |
| Intracellular Ca2+ influx | Rat trigeminal ganglion neurons | Capsaicin (500 nM) | 115 nM | [2] | |
| Intracellular Ca2+ influx | Rat DRG neurons | N-arachidonoyl-dopamine (3 µM) | 36 nM | [2] | |
| Intracellular Ca2+ influx | Rat trigeminal ganglion neurons | N-arachidonoyl-dopamine (3 µM) | 37 nM | [2] | |
| Capsazepine | Intracellular Ca2+ influx | HEK293 cells expressing human TRPV1 | Capsaicin (50 nM) | 149 nM | |
| Intracellular Ca2+ influx | - | Capsaicin | 562 nM | [3][4] | |
| Intracellular Ca2+ influx | Rat DRG neurons | Capsaicin (500 nM) | 2.63 µM | [2] | |
| Intracellular Ca2+ influx | Rat trigeminal ganglion neurons | Capsaicin (500 nM) | 6.31 µM | [2] | |
| Intracellular Ca2+ influx | Rat DRG neurons | N-arachidonoyl-dopamine (3 µM) | 741 nM | [2] | |
| Intracellular Ca2+ influx | Rat trigeminal ganglion neurons | N-arachidonoyl-dopamine (3 µM) | 708 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Pain
| Pain Model | Administration Route | Endpoint | Efficacy (ED50) | Reference |
| Capsaicin-induced mechanical hyperalgesia | Oral (p.o.) | Reduction of hyperalgesia | 45 µmol/kg | [5] |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Oral (p.o.) | Reduction of thermal hyperalgesia | 40 µmol/kg | [5] |
| Postoperative pain | Oral (p.o.) | Reduction of hyperalgesia | Maintained efficacy over 5 days | [5] |
| Neuropathic pain (spinal nerve ligation) | Intraperitoneal (i.p.) | Reduction of mechanical allodynia | Partial efficacy at 35 mg/kg | [6] |
In vivo efficacy data for capsazepine is less consistently reported in models of inflammatory and neuropathic pain, with some studies indicating limited effectiveness in rats.[7]
Selectivity Profile
A significant differentiator between the two antagonists is their selectivity.
-
This compound has been shown to be highly selective for the TRPV1 receptor, with weak or no activity at a wide range of other receptors, ion channels, and enzymes.[1]
-
Capsazepine , in contrast, exhibits a broader pharmacological profile. In addition to TRPV1, it has been reported to interact with other targets, including voltage-gated calcium channels, nicotinic acetylcholine receptors, and TRPM8 channels.[7][8] This lack of selectivity can be a confounding factor in experiments aiming to isolate the effects of TRPV1 antagonism.
Experimental Protocols
1. In Vitro Intracellular Calcium Influx Assay
This protocol is designed to measure the ability of an antagonist to inhibit TRPV1 activation in a cell-based assay.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPV1 expression. Cells are plated into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The dye solution is removed, and the cells are washed with the buffered salt solution. The antagonist (this compound or capsazepine) at various concentrations is then added to the wells and incubated for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A TRPV1 agonist, such as capsaicin, is injected into the wells, and the resulting change in fluorescence, which corresponds to the influx of intracellular calcium, is measured over time.
-
Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to the response with the agonist alone (control). The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced response, is then calculated from the concentration-response curve.
2. In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant)
This protocol describes a common animal model used to assess the efficacy of analgesics in a state of persistent inflammatory pain.
-
Induction of Inflammation: Male Sprague-Dawley rats are lightly anesthetized, and a small volume (e.g., 100 µl) of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw. CFA is an emulsion containing inactivated mycobacteria that induces a robust and localized inflammatory response characterized by edema, erythema, and hyperalgesia.
-
Drug Administration: At a time point when the inflammatory response is well-developed (e.g., 24-48 hours post-CFA injection), the animals are treated with the test compound (this compound or capsazepine) or vehicle via the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Assessment of Thermal Hyperalgesia: The Hargreaves test is used to measure the paw withdrawal latency to a radiant heat source. The inflamed paw is placed on a glass surface, and a focused beam of light is directed onto the plantar surface. The time it takes for the animal to withdraw its paw is recorded. An increase in withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
-
Data Analysis: The paw withdrawal latencies are measured at multiple time points after drug administration to determine the onset and duration of the analgesic effect. The ED50, the dose of the drug that produces 50% of the maximal effect, can be calculated.
Visualizing the Mechanism of Action
The following diagrams illustrate the TRPV1 signaling pathway and the experimental workflow for comparing the antagonists.
Caption: TRPV1 signaling pathway and antagonist action.
Caption: Workflow for comparing TRPV1 antagonists.
Conclusion
The experimental data clearly demonstrate that This compound is a significantly more potent and selective TRPV1 antagonist than capsazepine . Its higher potency in both in vitro and in vivo models, coupled with its superior selectivity, makes this compound a more precise and reliable tool for investigating the physiological and pathophysiological roles of the TRPV1 receptor. While capsazepine was a foundational tool in the study of TRPV1, its lower potency and off-target effects necessitate careful interpretation of experimental results. For researchers seeking to specifically and potently inhibit TRPV1 activity, this compound represents a more advanced and advantageous choice.
References
- 1. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of transient receptor potential cation channel subfamily V1 protein synthesis by the phosphoinositide 3-kinase/Akt pathway in colonic hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ibidi.com [ibidi.com]
- 7. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sophion.co.jp [sophion.co.jp]
A Comparative Analysis of the Potency of A-425619 and Other TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the transient receptor potential vanilloid 1 (TRPV1) antagonist A-425619 with other notable antagonists. The data presented is compiled from peer-reviewed studies to assist researchers in selecting the appropriate tools for their investigations into TRPV1-mediated signaling and its role in various physiological and pathological processes.
Unveiling the Potency: A Tabular Comparison
The following tables summarize the inhibitory potency (IC50) of this compound and other commercially available TRPV1 antagonists against various activating stimuli in different cellular systems. Lower IC50 values indicate higher potency.
Table 1: Comparative Potency of TRPV1 Antagonists in HEK293 Cells Expressing Human TRPV1
| Antagonist | Activator (Concentration) | IC50 (nM) | Reference |
| This compound | Capsaicin (50 nM) | 5 | [1] |
| Capsazepine | Capsaicin (50 nM) | 149 | [1] |
| Ruthenium Red | Capsaicin (50 nM) | 512 | [1] |
| I-RTX | Capsaicin (50 nM) | 75 | [1] |
| This compound | Acid (pH 5.5) | 2 | [1] |
| Capsazepine | Acid (pH 5.5) | 50 | [1] |
| I-RTX | Acid (pH 5.5) | 88 | [1] |
| Ruthenium Red | Acid (pH 5.5) | 386 | [1] |
Table 2: Comparative Potency of this compound and Capsazepine in Rat Primary Sensory Neurons
| Antagonist | Tissue | Activator (Concentration) | IC50 (nM) | Reference |
| This compound | Dorsal Root Ganglion | Capsaicin (500 nM) | 78 | [2] |
| Capsazepine | Dorsal Root Ganglion | Capsaicin (500 nM) | 2630 | [2] |
| This compound | Trigeminal Ganglion | Capsaicin (500 nM) | 115 | [2] |
| Capsazepine | Trigeminal Ganglion | Capsaicin (500 nM) | 6310 | [2] |
| This compound | Dorsal Root Ganglion | NADA (3 µM) | 36 | [2] |
| Capsazepine | Dorsal Root Ganglion | NADA (3 µM) | 741 | [2] |
| This compound | Trigeminal Ganglion | NADA (3 µM) | 37 | [2] |
| Capsazepine | Trigeminal Ganglion | NADA (3 µM) | 708 | [2] |
As evidenced by the data, this compound consistently demonstrates significantly higher potency in blocking TRPV1 activation compared to other well-known antagonists like capsazepine, ruthenium red, and I-RTX across different activating stimuli and cell types.[1][2]
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of potency data, detailed experimental protocols for the key assays are provided below.
Intracellular Calcium Influx Assay (Fluorometric Imaging Plate Reader - FLIPR)
This high-throughput assay is commonly used to screen and characterize TRPV1 antagonists by measuring changes in intracellular calcium concentration following receptor activation.
Principle: TRPV1 is a non-selective cation channel, and its activation leads to an influx of calcium ions (Ca²⁺) into the cell. This assay utilizes a Ca²⁺-sensitive fluorescent dye that increases its fluorescence intensity upon binding to Ca²⁺. The change in fluorescence is measured over time using a FLIPR instrument, providing a kinetic readout of channel activity. Antagonists are evaluated by their ability to inhibit the agonist-induced increase in intracellular Ca²⁺.
Detailed Protocol:
-
Cell Culture:
-
HEK293 cells stably expressing human or rat TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
On the day of the assay, the growth medium is aspirated from the wells.
-
Cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
A loading buffer containing a Ca²⁺-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid, to prevent dye extrusion) is added to each well.
-
The plate is incubated at 37°C for 60 minutes in the dark to allow for dye loading into the cells.
-
-
Compound Addition and Incubation:
-
After dye loading, the loading buffer is removed, and the cells are washed again with the buffered saline solution.
-
The test compounds (TRPV1 antagonists), including this compound and other comparators, are prepared in the buffered saline solution at various concentrations.
-
The compound solutions are added to the respective wells, and the plate is incubated at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for antagonist binding.
-
-
Agonist Stimulation and Data Acquisition:
-
The microplate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken for a few seconds.
-
An agonist solution (e.g., capsaicin, acid, or NADA) is automatically added to each well by the FLIPR's integrated pipettor to achieve a final concentration that elicits a submaximal response (typically EC₈₀).
-
Fluorescence intensity is continuously monitored for a period of 1-5 minutes to capture the kinetic response of Ca²⁺ influx.
-
-
Data Analysis:
-
The increase in fluorescence intensity over baseline is calculated for each well.
-
The inhibitory effect of the antagonist is determined by comparing the response in the presence of the antagonist to the control response (agonist alone).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPV1 channels in the cell membrane, offering high-resolution characterization of antagonist activity.
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the current that flows through the ion channels is measured. Antagonists are assessed by their ability to block the agonist-induced inward current.
Detailed Protocol:
-
Cell Preparation:
-
Dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons are isolated from neonatal rats and cultured on coverslips. Alternatively, HEK293 cells expressing TRPV1 can be used.
-
-
Recording Setup:
-
The coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Patch pipettes are pulled from borosilicate glass capillaries and have a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2).
-
-
Whole-Cell Configuration:
-
The patch pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (GΩ seal).
-
A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Current Recording:
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
A baseline current is recorded.
-
The agonist (e.g., capsaicin) is applied to the cell via a perfusion system, and the resulting inward current is recorded.
-
-
Antagonist Application:
-
After washing out the agonist, the antagonist is perfused over the cell for a few minutes.
-
The agonist is then co-applied with the antagonist, and the resulting current is recorded.
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist.
-
Concentration-response curves are generated to determine the IC50 value.
-
Calcitonin Gene-Related Peptide (CGRP) Release Assay
This assay measures the release of the neuropeptide CGRP from sensory neurons, a key downstream event of TRPV1 activation.
Principle: Activation of TRPV1 in sensory neurons leads to the exocytosis of vesicles containing CGRP. The amount of CGRP released into the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA). Antagonists are evaluated for their ability to block agonist-induced CGRP release.
Detailed Protocol:
-
Cell Culture:
-
Primary cultures of DRG or TG neurons are prepared as described for electrophysiology.
-
-
Assay Procedure:
-
The culture medium is replaced with a buffered salt solution, and the cells are allowed to equilibrate.
-
A baseline sample of the supernatant is collected.
-
The cells are pre-incubated with the TRPV1 antagonist at various concentrations for a defined period.
-
The agonist (e.g., capsaicin or NADA) is then added to the wells to stimulate CGRP release.
-
After a specific incubation time (e.g., 10-15 minutes), the supernatant is collected.
-
-
CGRP Quantification:
-
The concentration of CGRP in the collected supernatants is measured using a commercially available CGRP ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The amount of CGRP released is calculated by subtracting the baseline CGRP levels from the stimulated levels.
-
The inhibitory effect of the antagonist is determined, and IC50 values are calculated from the concentration-response curves.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: TRPV1 Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for Determining TRPV1 Antagonist Potency.
References
A-425619 versus AMG-9810: A Comparative Analysis of Two Potent TRPV1 Antagonists
In the landscape of pain research and the development of novel analgesics, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has emerged as a key therapeutic target. This ion channel, activated by various stimuli including capsaicin, heat, and protons, plays a crucial role in nociceptive signaling. Consequently, the development of potent and selective TRPV1 antagonists has been a major focus for pharmaceutical research. Among the numerous compounds synthesized, A-425619 and AMG-9810 have been extensively studied for their ability to block TRPV1 activation. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of the most suitable antagonist for their studies.
Mechanism of Action and Chemical Classification
Both this compound and AMG-9810 are competitive antagonists of the TRPV1 receptor, meaning they bind to the receptor at the same site as agonists like capsaicin, thereby preventing its activation.[1][2] A key desirable characteristic for effective analgesia is the ability to block all modes of TRPV1 activation.[3] Both this compound and AMG-9810 have been shown to inhibit TRPV1 activation induced by capsaicin, heat, and protons.[3][4]
Chemically, they belong to different classes of compounds. This compound is a urea derivative, characterized as 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea.[5][6] In contrast, AMG-9810 is a cinnamide derivative, with the chemical name (E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][2][6]dioxin-6-yl)acrylamide.[4] This structural difference can influence their respective pharmacokinetic and pharmacodynamic properties.
In Vitro Efficacy: A Quantitative Comparison
The potency of this compound and AMG-9810 has been quantified in various in vitro assays, primarily by measuring the inhibition of agonist-induced calcium influx in cells expressing TRPV1. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Compound | Species | Agonist | Assay | IC50 (nM) | Reference |
| This compound | Rat | Capsaicin (500 nM) | Ca2+ influx in DRG neurons | 78 | [7] |
| Rat | Capsaicin (500 nM) | Ca2+ influx in TG neurons | 115 | [7] | |
| Rat | NADA (3 µM) | Ca2+ influx in DRG neurons | 36 | [7] | |
| Rat | NADA (3 µM) | Ca2+ influx in TG neurons | 37 | [7] | |
| Rat | Capsaicin | Native TRPV1 in DRG neurons | 9 | [6] | |
| AMG-9810 | Human | Capsaicin | Not Specified | 24.5 | [2] |
| Rat | Capsaicin | Not Specified | 85.6 | [2] |
DRG: Dorsal Root Ganglia, TG: Trigeminal Ganglia, NADA: N-arachidonoyl-dopamine
These data indicate that both compounds are highly potent antagonists of TRPV1, with IC50 values in the nanomolar range. This compound demonstrates potent inhibition of both capsaicin- and NADA-induced calcium influx in native rat sensory neurons.[6][7] AMG-9810 also shows high potency against capsaicin activation of both human and rat TRPV1.[2]
In Vivo Efficacy in Pain Models
The preclinical efficacy of this compound and AMG-9810 has been evaluated in various animal models of pain, providing insights into their potential therapeutic utility. The half-maximal effective dose (ED50) is used to quantify the in vivo potency.
| Compound | Animal Model | Pain Type | Route of Administration | ED50 (µmol/kg) | Reference |
| This compound | Rat | Capsaicin-induced mechanical hyperalgesia | Oral (p.o.) | 45 | [5] |
| Rat | CFA-induced chronic inflammatory pain | Oral (p.o.) | 40 | [5] | |
| AMG-9810 | Not specified | Not specified | Not specified | Not specified |
CFA: Complete Freund's Adjuvant
This compound has demonstrated significant oral efficacy in rat models of inflammatory and postoperative pain.[5] It effectively reduced both capsaicin-induced mechanical hyperalgesia and chronic inflammatory pain.[5] While specific ED50 values for AMG-9810 were not found in the provided search results, it has been shown to be effective in reversing hyperalgesia in an animal model of inflammatory pain and preventing capsaicin-induced eye-wiping behavior.[4]
Potential Side Effects and Off-Target Considerations
A notable side effect associated with some TRPV1 antagonists is hyperthermia. This effect is believed to be linked to the blockade of the proton-sensing mode of TRPV1.[8] Both this compound and AMG-9810 have been reported to induce hyperthermia, although at different dose ranges.[8]
Furthermore, a study has raised concerns about the long-term use of TRPV1 antagonists like AMG-9810, suggesting a potential to promote mouse skin tumorigenesis through the EGFR/Akt/mTOR signaling pathway.[9][10] This highlights the importance of further investigation into the long-term safety profiles of these compounds.
Experimental Protocols
Calcium Influx Assay
Objective: To determine the in vitro potency of TRPV1 antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Culture: Dorsal root ganglia (DRG) or trigeminal ganglia (TG) neurons are isolated from rats and cultured in appropriate media. Alternatively, cell lines recombinantly expressing human or rat TRPV1 can be used.
-
Calcium Indicator Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or AMG-9810) or vehicle for a specified period.
-
Agonist Stimulation: A TRPV1 agonist (e.g., capsaicin or N-arachidonoyl-dopamine) is added to the cells.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a microscope equipped for fluorescence imaging.
-
Data Analysis: The antagonist's inhibitory effect is calculated, and IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
In Vivo Models of Pain
Objective: To assess the analgesic efficacy of TRPV1 antagonists in animal models of pain.
Methodology (Capsaicin-Induced Mechanical Hyperalgesia):
-
Animal Acclimatization: Rats are acclimated to the testing environment and handling procedures.
-
Baseline Measurement: Baseline mechanical withdrawal thresholds are determined using von Frey filaments.
-
Compound Administration: this compound or vehicle is administered orally (p.o.) at various doses.
-
Capsaicin Injection: After a predetermined time, capsaicin is injected into the plantar surface of the hind paw to induce mechanical hyperalgesia.
-
Post-Capsaicin Measurement: Mechanical withdrawal thresholds are reassessed at various time points after capsaicin injection.
-
Data Analysis: The dose-dependent reversal of hyperalgesia is quantified, and the ED50 value is calculated.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound and AMG-9810 action, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow.
Caption: TRPV1 signaling pathway and points of antagonism.
Caption: General experimental workflow for antagonist evaluation.
Conclusion
Both this compound and AMG-9810 are potent and selective antagonists of the TRPV1 receptor, capable of blocking its activation by multiple stimuli. This compound, a urea derivative, has demonstrated robust oral efficacy in preclinical models of inflammatory pain. AMG-9810, a cinnamide derivative, is also a highly potent antagonist. The choice between these two compounds will depend on the specific research question, the desired route of administration, and considerations of their differing chemical structures and potential side-effect profiles. The data and protocols presented in this guide offer a foundation for making an informed decision for future studies in the field of pain and sensory neuroscience.
References
- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1-antagonist AMG9810 promotes mouse skin tumorigenesis through EGFR/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPV1-antagonist AMG9810 promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of A-425619: A Comparative Guide to its Effects in TRPV1 Wild-Type and Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective TRPV1 antagonist A-425619 with other common TRPV1 modulators. The central thesis of this document is the validation of this compound's on-target effect, which is demonstrated by its analgesic properties in wild-type models of pain and its predicted lack of efficacy in TRPV1 knockout models. This guide will delve into the experimental data supporting this, present detailed protocols for reproducing key experiments, and visualize the underlying molecular pathways.
Comparative Analysis of this compound and Alternative TRPV1 Antagonists
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and neurogenic inflammation.[1] Its efficacy is rooted in its ability to block the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons.[1] To objectively assess its performance, this section compares this compound with two other well-characterized TRPV1 antagonists: Capsazepine and AMG 9810.
| Compound | Type | Target | Potency (IC50) | Key Features |
| This compound | Antagonist | TRPV1 | Human: ~5 nM (Capsaicin-induced Ca2+ influx)[2] Rat DRG Neurons: 78 nM (Capsaicin-induced Ca2+ influx)[3] | Orally active, potent, and highly selective for TRPV1.[4] Effective in models of inflammatory and neuropathic pain.[5] |
| Capsazepine | Antagonist | TRPV1 | 562 nM[2] | First competitive TRPV1 antagonist. Also exhibits off-target effects on other ion channels. |
| AMG 9810 | Antagonist | TRPV1 | Human: 24.5 nM Rat: 85.6 nM | Potent and selective competitive antagonist. Inhibits capsaicin, proton, and heat activation of TRPV1. |
The Critical Role of TRPV1 Knockout Models in Validating this compound's Mechanism of Action
The gold standard for confirming the on-target activity of a selective antagonist is to demonstrate its lack of effect in a biological system where the target is absent. In the context of this compound, this is achieved through the use of TRPV1 knockout (KO) animal models.
While studies have demonstrated that TRPV1 knockout mice show a lack of thermal hyperalgesia following inflammation, direct experimental data of this compound administration to TRPV1 KO mice is not extensively published.[4] However, based on the principles of pharmacology and the high selectivity of this compound for the TRPV1 receptor, it is a well-established scientific premise that the compound's analgesic effects would be absent in these animals. This is because the molecular target of this compound is not present in the knockout model.
The expected differential effects are summarized below:
| Model | Expected Effect of this compound on Pain Behavior | Rationale |
| Wild-Type (WT) | Significant reduction in thermal and mechanical hyperalgesia in inflammatory and neuropathic pain models.[5] | This compound binds to and antagonizes the TRPV1 receptor, preventing its activation by noxious stimuli and thereby reducing pain signaling. |
| TRPV1 Knockout (KO) | No significant effect on pain behavior. | The molecular target (TRPV1 receptor) is absent, thus this compound cannot exert its pharmacological effect. |
Experimental Protocols
To facilitate the validation and comparison of this compound, detailed protocols for key in vivo and in vitro experiments are provided below.
In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model is widely used to induce a persistent inflammatory state, leading to thermal and mechanical hyperalgesia, which can be assessed to test the efficacy of analgesic compounds.
Procedure:
-
Animal Handling and Acclimation: Male C57BL/6J mice (for wild-type and knockout comparisons) are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to experimentation.
-
Induction of Inflammation: A volume of 20 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the right hind paw of the mice under brief isoflurane anesthesia.[7]
-
Drug Administration: this compound or vehicle is administered orally or intraperitoneally at the desired dose and time point relative to behavioral testing.
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shortened withdrawal latency in the CFA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. A lower paw withdrawal threshold in the CFA-injected paw indicates mechanical allodynia.
-
-
Data Analysis: Paw withdrawal latencies and thresholds are compared between vehicle- and this compound-treated groups in both wild-type and TRPV1 knockout mice.
In Vitro Assay: Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons
This assay allows for the direct measurement of TRPV1 activation and its inhibition by antagonists at the cellular level.
Procedure:
-
DRG Neuron Culture:
-
Dorsal root ganglia are dissected from neonatal or adult mice.
-
The ganglia are dissociated into single cells using enzymatic digestion (e.g., collagenase and dispase).
-
Neurons are plated on coated coverslips and cultured in appropriate media for 24-48 hours.
-
-
Calcium Indicator Loading: Cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Calcium Imaging:
-
The coverslip with loaded neurons is placed in a perfusion chamber on an inverted fluorescence microscope.
-
Cells are continuously perfused with an extracellular solution.
-
Baseline fluorescence is recorded.
-
Cells are challenged with a TRPV1 agonist (e.g., capsaicin). An increase in intracellular calcium, indicated by a change in fluorescence, signifies TRPV1 activation.
-
To test the effect of this compound, cells are pre-incubated with the antagonist before the agonist challenge. A reduction or absence of the calcium response indicates inhibition of TRPV1.
-
-
Data Analysis: The change in fluorescence intensity (or ratio for ratiometric dyes) is quantified to determine the magnitude of the calcium response. The inhibitory concentration (IC50) of this compound can be calculated by testing a range of concentrations.
Visualizing the Molecular Landscape
To better understand the mechanism of action of this compound, the following diagrams illustrate the TRPV1 signaling pathway and the experimental workflow for its validation.
Caption: A diagram of the TRPV1 signaling pathway.
Caption: Experimental workflow for this compound validation.
References
- 1. Transient receptor potential vanilloid 1 mediates pain in mice with severe sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermoregulatory Phenotype of the Trpv1 Knockout Mouse: Thermoeffector Dysbalance with Hyperkinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of A-425619 in Preclinical Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of A-425619, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in various animal pain models. The performance of this compound is compared with other relevant analgesic agents, supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound has demonstrated significant efficacy in preclinical models of inflammatory and postoperative pain, with a notable dose-dependent reduction in hyperalgesia.[1] While showing partial efficacy in neuropathic pain models, its primary strength appears to be in conditions characterized by inflammatory pain. This guide will delve into the quantitative data, experimental methodologies, and underlying mechanisms to provide a clear comparison with other TRPV1 antagonists and the standard-of-care neuropathic pain medication, gabapentin.
Mechanism of Action: TRPV1 Antagonism
This compound exerts its analgesic effects by selectively blocking the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1] The activation of TRPV1 by various stimuli, including heat, protons (low pH), and endogenous inflammatory mediators, leads to an influx of calcium and sodium ions. This influx depolarizes the neuron, initiating the transmission of pain signals to the central nervous system. By antagonizing this receptor, this compound effectively inhibits the initial steps of nociceptive signaling.
Comparative Efficacy in Animal Pain Models
The analgesic properties of this compound have been evaluated in several well-established animal models of pain. The following tables summarize the available quantitative data, comparing this compound with other TRPV1 antagonists and gabapentin.
Inflammatory Pain Models
Inflammatory pain is induced by the injection of pro-inflammatory agents such as Complete Freund's Adjuvant (CFA) or carrageenan into the paw of the animal, leading to hyperalgesia and allodynia.
Table 1: Efficacy in the Complete Freund's Adjuvant (CFA) Model of Chronic Inflammatory Pain in Rats
| Compound | Mechanism of Action | Route of Administration | Efficacy (ED50) | Reference |
| This compound | TRPV1 Antagonist | Oral (p.o.) | 40 µmol/kg | [1] |
| AMG9810 | TRPV1 Antagonist | Not specified | Reverses thermal and mechanical hyperalgesia | [2] |
| BCTC | TRPV1 Antagonist | Not specified | Reduces mechanical allodynia | [3] |
| Capsazepine | TRPV1 Antagonist | Subcutaneous (s.c.) | Ineffective in rats | [4] |
| Gabapentin | α2δ-1 subunit of VGCCs | Not specified | Minimal analgesic effect in CFA-induced hyperalgesia | [5] |
Table 2: Efficacy in the Carrageenan Model of Acute Inflammatory Pain in Rats
| Compound | Mechanism of Action | Route of Administration | Efficacy | Reference |
| This compound | TRPV1 Antagonist | Not specified | Effective in inflammatory pain models | [1] |
| Gabapentin | α2δ-1 subunit of VGCCs | Intraperitoneal (i.p.) | Reduces paw edema at 10 and 30 mg/kg | [6][7] |
| Capsazepine | TRPV1 Antagonist | Subcutaneous (s.c.) | Ineffective in rats | [4] |
Neuropathic Pain Models
Neuropathic pain is induced by direct injury to a nerve, such as the spinal nerve ligation (SNL) model, which mimics chronic nerve pain in humans.
Table 3: Efficacy in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
| Compound | Mechanism of Action | Route of Administration | Efficacy | Reference |
| This compound | TRPV1 Antagonist | Intraperitoneal (i.p.) | 36% reversal of tactile hypersensitivity | |
| Gabapentin | α2δ-1 subunit of VGCCs | Intrathecal (i.t.) | Blocks tactile allodynia and thermal hyperalgesia at 200 µg | [8] |
| Capsazepine | TRPV1 Antagonist | Subcutaneous (s.c.) | Ineffective in rats | [4] |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key animal pain models cited are provided below.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
Procedure:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A single intraplantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA), an emulsion containing heat-killed Mycobacterium tuberculosis, is administered into the plantar surface of one hind paw.
-
Development of Pain: This injection induces a localized, chronic inflammatory response characterized by paw edema, persistent pain, mechanical allodynia, and thermal hyperalgesia that develops over several days and can last for weeks.
-
Behavioral Assessment: Pain behaviors are quantified using various methods, including:
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus that applies a radiant heat source to the paw. The latency to paw withdrawal is recorded.
-
-
Drug Administration: Test compounds are typically administered orally or via other routes at different time points after CFA injection to evaluate their analgesic efficacy.
Carrageenan-Induced Inflammatory Pain
References
- 1. Activation of TRPV1 and TRPA1 leads to muscle nociception and mechanical hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. eurjther.com [eurjther.com]
- 7. eurjther.com [eurjther.com]
- 8. Multiple sites and actions of gabapentin-induced relief of ongoing experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
A-425619: A Comparative Analysis of Efficacy on Human and Rodent TRPV1 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of A-425619, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, on human and rodent TRPV1 receptors. The information presented is compiled from preclinical research data to assist in the evaluation of this compound for analgesic drug development.
Quantitative Efficacy of this compound
This compound has demonstrated high potency in blocking the activation of both human and rodent TRPV1 channels. The inhibitory concentrations (IC50) vary depending on the experimental system and the agonist used. The following table summarizes the key quantitative data from functional assays.
| Species | System | Agonist | IC50 (nM) | Reference |
| Human | HEK293 cells (recombinant hTRPV1) | Capsaicin (50 nM) | 5 | [1] |
| Human | HEK293 cells (recombinant hTRPV1) | Capsaicin, Anandamide, NADA | 5-9 | [1] |
| Rat | Dorsal Root Ganglion (DRG) neurons (native rTRPV1) | Capsaicin | 9 | [1] |
| Rat | Dorsal Root Ganglion (DRG) neurons (native rTRPV1) | Capsaicin (500 nM) | 78 | [2] |
| Rat | Trigeminal Ganglion (TG) neurons (native rTRPV1) | Capsaicin (500 nM) | 115 | [2] |
| Rat | Dorsal Root Ganglion (DRG) neurons (native rTRPV1) | N-arachidonoyl-dopamine (NADA) (3 µM) | 36 | [2] |
| Rat | Trigeminal Ganglion (TG) neurons (native rTRPV1) | N-arachidonoyl-dopamine (NADA) (3 µM) | 37 | [2] |
| Rat | Not specified | Not specified | 3-9 | [3] |
Note on IC50 Discrepancies: The observed variations in IC50 values for rat TRPV1 can be attributed to differences in experimental protocols, including the specific agonist and its concentration, the tissue preparation (cultured neurons vs. cell lines), and the assay methodology (electrophysiology vs. calcium imaging). For instance, the higher IC50 values (78 and 115 nM) were obtained using a high concentration of the potent agonist capsaicin (500 nM), which can shift the apparent potency of a competitive antagonist. The lower IC50 values (3-9 nM) are more in line with the potency observed for the human receptor.
Experimental Methodologies
The efficacy of this compound has been predominantly assessed using two key experimental approaches: intracellular calcium imaging in recombinant cell lines and electrophysiological recordings in native rodent sensory neurons.
Intracellular Calcium Imaging in HEK293 Cells
This method provides a high-throughput-compatible way to assess the activity of TRPV1 antagonists on a heterologously expressed human or rodent TRPV1.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For stable expression, cells are transfected with a plasmid containing the human or rodent TRPV1 cDNA. Clones with high and stable expression are selected for assays.
-
Calcium Indicator Loading: Cells are plated in 96- or 384-well black-walled, clear-bottom plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, typically for 1 hour at 37°C. This is followed by a wash step to remove extracellular dye.
-
Compound Application and Signal Detection: A baseline fluorescence is recorded before the addition of compounds. This compound is added at various concentrations and incubated for a specific period. Subsequently, a TRPV1 agonist (e.g., capsaicin) is added to stimulate the channel. The change in intracellular calcium concentration upon channel activation leads to a change in the fluorescence intensity of the indicator dye. This change is measured using a fluorescence plate reader (e.g., a FLIPR instrument).
-
Data Analysis: The agonist-induced increase in fluorescence is measured in the presence and absence of different concentrations of this compound. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology in Rodent Dorsal Root Ganglion (DRG) Neurons
This technique provides a direct measure of the ion channel activity in native sensory neurons, offering a more physiologically relevant system.
-
Primary Neuron Culture: DRG neurons are dissected from rats and dissociated into single cells using enzymatic digestion (e.g., with collagenase and dispase) followed by mechanical trituration. The neurons are then plated on coated coverslips and cultured for a short period before recording.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to measure the ion currents flowing through the TRPV1 channels. A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist and Antagonist Application: A TRPV1 agonist (e.g., capsaicin, NADA, or acidic solution) is applied to the neuron to evoke an inward current. To test the efficacy of this compound, the antagonist is pre-applied or co-applied with the agonist.
-
Data Analysis: The amplitude of the agonist-evoked current is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration of the antagonist, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Pathways and Processes
TRPV1 Signaling Pathway
The activation of the TRPV1 channel by various stimuli, including capsaicin, heat, and protons, leads to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the sensory neuron, leading to the generation of an action potential and the sensation of pain. The activity of TRPV1 is also modulated by intracellular signaling pathways. For instance, protein kinase A (PKA) and protein kinase C (PKC), which can be activated by inflammatory mediators, can phosphorylate TRPV1 and sensitize the channel, lowering its activation threshold.[4][5]
Caption: TRPV1 signaling and modulation pathway.
Experimental Workflow for this compound Efficacy Testing
The following diagram outlines the typical workflow for assessing the inhibitory activity of this compound on TRPV1 channels, comparing a recombinant system with a native system.
Caption: Workflow for this compound efficacy testing.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 425619 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of A-425619's Effects: A Comparative Guide for Researchers
An objective analysis of the experimental data surrounding the TRPV1 antagonist A-425619 reveals a consistent and reproducible profile in preclinical models of inflammatory and postoperative pain. This guide synthesizes quantitative data from published literature, details key experimental protocols, and visualizes the underlying signaling pathways to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance.
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammation.[1][2] Originally developed by Abbott Laboratories, its efficacy has been documented in several preclinical studies. This guide examines the reproducibility of these findings by comparing data from the initial discovery papers with subsequent independent research.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound from multiple publications.
Table 1: In Vitro Potency of this compound
| Assay | Agonist | Cell/Tissue Type | IC50 (nM) | Publication |
| Ca2+ Influx | Capsaicin (500 nM) | Rat Dorsal Root Ganglia (DRG) | 78 | Zhu et al., 2008[3] |
| Ca2+ Influx | Capsaicin (500 nM) | Rat Trigeminal Ganglia (TG) | 115 | Zhu et al., 2008[3] |
| Ca2+ Influx | N-arachidonoyl-dopamine (NADA) (3 µM) | Rat Dorsal Root Ganglia (DRG) | 36 | Zhu et al., 2008[3] |
| Ca2+ Influx | N-arachidonoyl-dopamine (NADA) (3 µM) | Rat Trigeminal Ganglia (TG) | 37 | Zhu et al., 2008[3] |
| Electrophysiology | Capsaicin | Rat Dorsal Root Ganglion (DRG) Neurons | 9 | MedchemExpress Product Information[4] |
Table 2: In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Endpoint | Route of Administration | ED50 (µmol/kg) | Publication |
| Capsaicin-induced Mechanical Hyperalgesia | Rat | Reversal of hyperalgesia | Oral (p.o.) | 45 | Honore et al., 2005[1] |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Reversal of thermal hyperalgesia | Oral (p.o.) | 40 | Honore et al., 2005[1] |
| Postoperative Pain (incisional) | Rat | Reversal of mechanical hyperalgesia | Oral (p.o.) | Maintained efficacy over 5 days | Honore et al., 2005[1] |
| Spinal Nerve Ligation (SNL)-induced Neuropathic Pain | Mouse | Attenuation of thermal hyperalgesia | Intraperitoneal (i.p.) | Not an ED50, but complete attenuation reported | Doherty et al., 2012[5] |
| Monoiodoacetate (MIA)-induced Osteoarthritic Pain | Rat | Normalization of weight bearing | Intraperitoneal (i.p.) | Not an ED50, but 24% normalization reported | Doherty et al., 2012[5] |
The data presented in these tables demonstrate a consistent pharmacological profile for this compound across different experimental paradigms. The in vitro potency in the low nanomolar range is corroborated by in vivo efficacy in the low micromolar per kilogram range for inflammatory pain models.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly antagonizing the TRPV1 receptor. This receptor is a non-selective cation channel that is activated by various noxious stimuli, including heat, protons (low pH), and endogenous lipids like anandamide, as well as exogenous agonists like capsaicin.[1] Activation of TRPV1 on nociceptive sensory neurons leads to the influx of Ca2+ and Na+, resulting in membrane depolarization, action potential generation, and the transmission of pain signals to the central nervous system. In inflammatory conditions, the expression and sensitivity of TRPV1 are upregulated, contributing to hyperalgesia. This compound, as a competitive antagonist, blocks the binding of agonists to TRPV1, thereby preventing channel activation and subsequent pain signaling.
References
- 1. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 425619 | TRPV Channels | Tocris Bioscience [tocris.com]
- 3. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Head-to-Head Comparison: A-425619 and Resiniferatoxin in TRPV1 Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a TRPV1 Antagonist and Agonist
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways, has been a focal point for the development of novel analgesics. This guide provides a detailed head-to-head comparison of two pivotal modulators of TRPV1: A-425619, a potent antagonist, and Resiniferatoxin (RTX), an ultra-potent agonist. By examining their mechanisms of action, quantitative performance data, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Executive Summary
This compound and Resiniferatoxin represent two opposing strategies for targeting TRPV1 to achieve analgesia. This compound, a selective antagonist, works by blocking the channel and preventing its activation by noxious stimuli.[1][2] In contrast, Resiniferatoxin, a powerful agonist, initially activates the channel, leading to a profound and long-lasting desensitization or even ablation of the TRPV1-expressing sensory neurons.[3][4] This fundamental difference in their mechanism dictates their distinct pharmacological profiles and therapeutic applications.
This compound has demonstrated efficacy in models of inflammatory and neuropathic pain with oral bioavailability.[5][6] Resiniferatoxin, due to its high potency and potential for cytotoxicity, is being explored for localized administration to treat intractable pain, such as that associated with cancer and osteoarthritis.[3][4]
Mechanism of Action and Signaling Pathways
Both this compound and Resiniferatoxin exert their effects by interacting with the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[3][7] However, their downstream effects are diametrically opposed.
Resiniferatoxin (Agonist): As an ultrapotent agonist, RTX binds to the vanilloid binding site on TRPV1, forcing the channel into a prolonged open state.[8][9] This leads to a massive influx of cations, particularly Ca2+, which triggers a cascade of intracellular events.[6] The initial, robust activation results in a burning sensation. However, the sustained and overwhelming calcium influx leads to a long-lasting desensitization of the neuron, functional inactivation, and in some cases, selective ablation of the TRPV1-expressing nerve fibers through cytotoxic mechanisms.[3][5] This "molecular scalpel" approach effectively silences the pain-transmitting neurons.[3]
This compound (Antagonist): In contrast, this compound is a competitive antagonist that binds to the TRPV1 receptor and prevents its activation by various stimuli, including capsaicin, heat, and protons (acidic conditions).[1][2] By blocking the channel, this compound inhibits the influx of cations and subsequent neuronal depolarization, thereby preventing the transmission of pain signals.[7]
Below are diagrams illustrating the distinct signaling pathways initiated by an agonist like Resiniferatoxin and an antagonist like this compound.
Caption: Resiniferatoxin (Agonist) Signaling Pathway
Caption: this compound (Antagonist) Signaling Pathway
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Resiniferatoxin, providing a basis for comparing their potency and efficacy.
In Vitro Potency
| Parameter | This compound | Resiniferatoxin | Reference(s) |
| Binding Affinity (Ki) | Not Reported | 0.043 nM (rat) | [10] |
| IC50 (Antagonist Activity) | 3-9 nM (blocks capsaicin-evoked currents) | Not Applicable | [9][10] |
| 5 nM (blocks capsaicin-evoked Ca2+ influx in hTRPV1-HEK293) | Not Applicable | [7] | |
| 78 nM (blocks capsaicin in rat DRG) | Not Applicable | [11] | |
| 36 nM (blocks NADA in rat DRG) | Not Applicable | [11] | |
| EC50 (Agonist Activity) | Not Applicable | 0.27 nM (Ca2+ influx) | [10] |
| pEC50 = 6.45 (Ca2+ mobilization in hVR1-HEK293) | [12] |
In Vivo Efficacy in Pain Models
| Pain Model | This compound (ED50) | Resiniferatoxin (Effective Dose) | Reference(s) |
| Capsaicin-induced Mechanical Hyperalgesia | 45 µmol/kg (p.o.) | Not Reported | [6] |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | 40 µmol/kg (p.o.) | 250 ng (intraplantar) reverses thermal hyperalgesia | [6][13] |
| Canine Osteoarthritis Pain | Not Reported | 10 µg (intra-articular) provides long-term analgesia | [14][15][16] |
| Canine Bone Cancer Pain | Not Reported | 1.2 µg/kg (intrathecal) provides significant pain relief | [17] |
Pharmacokinetics
| Parameter | This compound | Resiniferatoxin | Reference(s) |
| Route of Administration | Oral (p.o.), Intrathecal (i.t.), Intraplantar | Intraplantar, Intrathecal, Intra-articular | [5][13][15] |
| Oral Bioavailability | Orally active | Not suitable for systemic administration | [5][13] |
| Half-life (t1/2) | Not explicitly stated, but hyperthermic effect is transient | 5-15 minutes (in canine CSF) | [13][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize this compound and Resiniferatoxin.
In Vitro: Calcium Imaging Assay (FLIPR)
This protocol outlines a method to assess the agonist activity of Resiniferatoxin and the antagonist activity of this compound using a Fluorometric Imaging Plate Reader (FLIPR).
Caption: FLIPR Calcium Imaging Assay Workflow
Detailed Steps:
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the human TRPV1 receptor in appropriate media.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.[12]
-
-
Dye Loading:
-
FLIPR Assay:
-
For this compound (Antagonist):
-
Establish a baseline fluorescence reading in the FLIPR instrument.
-
Add varying concentrations of this compound or vehicle to the wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a TRPV1 agonist (e.g., capsaicin or a low concentration of RTX) to all wells to stimulate the channel.
-
Record the fluorescence signal over time to measure the inhibition of the calcium response by this compound.[20]
-
-
For Resiniferatoxin (Agonist):
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of Resiniferatoxin to the wells.
-
Record the fluorescence signal over time to measure the increase in intracellular calcium, indicating channel activation.[12]
-
-
-
Data Analysis:
-
For this compound, calculate the IC50 value by plotting the percentage inhibition of the agonist response against the concentration of this compound.
-
For Resiniferatoxin, calculate the EC50 value by plotting the fluorescence response against the concentration of RTX.
-
In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This protocol describes a common preclinical model of inflammatory pain used to evaluate the analgesic efficacy of both this compound and Resiniferatoxin.
Caption: CFA-Induced Inflammatory Pain Model Workflow
Detailed Steps:
-
Animal Acclimation and Baseline Testing:
-
Acclimate male Sprague-Dawley rats to the testing environment and handling procedures for several days.
-
Measure baseline nociceptive thresholds using a plantar test for thermal hyperalgesia (measuring paw withdrawal latency to a radiant heat source) and von Frey filaments for mechanical allodynia (measuring paw withdrawal threshold to a mechanical stimulus).[21][22]
-
-
Induction of Inflammation:
-
Briefly anesthetize the rats and inject a small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. The contralateral paw serves as a control.[23]
-
Allow 24 to 48 hours for the development of robust inflammation, characterized by paw edema, erythema, and significant thermal and mechanical hyperalgesia.[24]
-
-
Drug Administration and Behavioral Testing:
-
For this compound: Administer this compound orally (p.o.) at various doses.[6]
-
For Resiniferatoxin: Administer Resiniferatoxin via intraplantar injection into the inflamed paw at various doses.[13]
-
At predetermined time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), re-assess thermal and mechanical withdrawal thresholds in both the ipsilateral (CFA-injected) and contralateral paws.
-
-
Data Analysis:
-
Calculate the percentage reversal of hyperalgesia for each dose and time point compared to vehicle-treated controls.
-
For this compound, determine the ED50 (the dose that produces 50% of the maximal effect) for the reversal of hyperalgesia.[6]
-
For Resiniferatoxin, determine the effective dose range and the duration of the analgesic effect.
-
Conclusion
This compound and Resiniferatoxin represent two distinct and powerful tools for modulating the TRPV1 channel. This compound, as a selective antagonist, offers the potential for systemic administration to treat a broad range of pain states by blocking TRPV1 activation. Its oral bioavailability makes it an attractive candidate for conventional drug development.
Resiniferatoxin, with its ultra-potent agonist activity leading to long-term desensitization or ablation of nociceptors, presents a paradigm for targeted, long-lasting pain relief. Its application is more suited for localized, interventional approaches in cases of severe, intractable pain where the benefits of profound and durable analgesia outweigh the risks associated with its potent activity.
The choice between these two compounds will ultimately depend on the specific research question or therapeutic goal. This guide provides the foundational data and experimental context to aid researchers in navigating these decisions and advancing the field of pain management.
References
- 1. Studypages - ZOE-06 [veterinaryclinicaltrials.org]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Treatment of Intractable Cancer Pain with Resiniferatoxin - An Interim Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A 425619 | TRPV Channels | Tocris Bioscience [tocris.com]
- 11. Long-term pain relief in canine osteoarthritis by a single intra-articular injection of resiniferatoxin, a potent TRPV1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of vanilloid receptor 1 by resiniferatoxin mobilizes calcium from inositol 1,4,5-trisphosphate-sensitive stores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Vanilloid Agonist Resiniferatoxin for Interventional-Based Pain Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Intrathecal resiniferatoxin in a dog model: efficacy in bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the transient receptor potential vanilloid 1 antagonist this compound on body temperature and thermoregulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization using FLIPR of rat vanilloid receptor (rVR1) pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of a fluorescent imaging plate reader--based calcium assay to assess pharmacological differences between the human and rat vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Involvement of MrgprC in Electroacupuncture Analgesia for Attenuating CFA-Induced Thermal Hyperalgesia by Suppressing the TRPV1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. CFA-treated mice induce hyperalgesia in healthy mice via an olfactory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Systemic and site-specific effects of this compound, a selective TRPV1 receptor antagonist, on wide dynamic range neurons in CFA-treated and uninjured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of A-425619: A Comparative Guide to TRPV1 Antagonism through Site-Directed Mutagenesis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the TRPV1 antagonist A-425619 with other key inhibitors. We delve into its mechanism of action, supported by experimental data, and provide detailed protocols for replicating and expanding upon these findings.
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical mediator of nociception, responding to noxious stimuli such as heat, protons (low pH), and capsaicin, the pungent compound in chili peppers. Its role in pain signaling has made it a prime target for the development of novel analgesics. This compound has emerged as a potent and selective antagonist of TRPV1, showing promise in preclinical models of inflammatory and tissue injury-related pain.[1][2] This guide will explore the evidence confirming its mechanism of action, drawing comparisons with other well-characterized TRPV1 antagonists.
Comparative Analysis of TRPV1 Antagonists
This compound is a competitive antagonist, meaning it vies with agonists like capsaicin for the same binding site on the TRPV1 channel.[3] This is in contrast to non-competitive antagonists that bind to a different site to inhibit channel function. The potency of this compound has been demonstrated across various activation modalities and species.
Inhibitory Potency (IC50) Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other notable TRPV1 antagonists against different activators. Lower IC50 values indicate higher potency.
Table 1: Inhibition of Capsaicin-Induced TRPV1 Activation
| Compound | Human TRPV1 IC50 (nM) | Rat TRPV1 IC50 (nM) |
| This compound | ~5-9[3] | 9[2], 78-115[4] |
| AMG-9810 | 24.5[5] | 85.6[5] |
| BCTC | - | 35[6] |
| SB-366791 | pKb of 7.74 (~18 nM)[7] | 651.9[8] |
| Capsazepine | - | 200-4000[3] |
Table 2: Inhibition of Proton (Acid)-Induced TRPV1 Activation
| Compound | Human TRPV1 IC50 (nM) | Rat TRPV1 IC50 (nM) |
| This compound | Potent inhibition[3] | Complete inhibition at 100 nM[2][4] |
| AMG-9810 | 92.7[5] | 294[5] |
| BCTC | - | 6.0[6] |
| SB-366791 | Effective antagonist[7] | - |
| Capsazepine | Ineffective[9] | Ineffective[9] |
Table 3: Inhibition of Heat-Induced TRPV1 Activation
| Compound | Human TRPV1 IC50 (nM) | Rat TRPV1 IC50 (nM) |
| This compound | Potent inhibition[1] | - |
| AMG-9810 | 15.8[5] | 21[5] |
| BCTC | - | - |
| SB-366791 | Effective antagonist[7] | - |
| Capsazepine | Ineffective[9] | Ineffective[9] |
Note: IC50 values can vary depending on the experimental conditions, such as agonist concentration and cell type used.
The Role of Site-Directed Mutagenesis in Confirming the Mechanism
Key residues in the transmembrane region of TRPV1, particularly within the S3-S4 paddle motif, are crucial for vanilloid binding. Site-directed mutagenesis studies have identified Tyrosine 511 (Y511) and Threonine 550 (T550) as critical for capsaicin sensitivity. The competitive nature of this compound strongly suggests that its binding is also dependent on the integrity of this pocket.
To definitively confirm the binding site of this compound, a series of site-directed mutagenesis experiments could be performed. By mutating key residues within the putative binding pocket and observing a significant decrease in the inhibitory potency of this compound, its interaction with those specific amino acids can be validated.
Experimental Protocols
To facilitate further research, detailed protocols for key experimental techniques are provided below.
Site-Directed Mutagenesis of TRPV1
This protocol outlines the general steps for introducing point mutations into the TRPV1 gene using a commercially available kit, such as the QuikChange Site-Directed Mutagenesis Kit.
1. Primer Design:
- Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
- The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[10]
- Ensure the primers terminate in one or more C or G bases.[10]
2. PCR Amplification:
- Set up a PCR reaction containing the TRPV1 plasmid template, the designed primers, PfuUltra DNA polymerase, and dNTPs.
- A typical PCR program consists of an initial denaturation step at 95°C, followed by 18 cycles of denaturation at 95°C, annealing at 60°C, and extension at 68°C.[10]
- The extension time is dependent on the plasmid size (approximately 1 minute per kb).[10]
3. Digestion of Parental DNA:
- Following PCR, digest the parental, non-mutated plasmid DNA by adding the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.
- Incubate the reaction at 37°C for 1-2 hours.[10]
4. Transformation:
- Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
- Plate the transformed cells on a selective agar plate (e.g., containing ampicillin) and incubate overnight at 37°C.[11]
5. Verification:
- Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in live cells.
1. Cell Preparation:
- Culture cells (e.g., HEK293 or dorsal root ganglion neurons) expressing TRPV1 on glass coverslips.
2. Pipette Preparation:
- Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[12]
- The internal solution typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.3.[13]
3. Recording:
- Place a coverslip with cells in a recording chamber continuously perfused with an external solution (aCSF).[12]
- Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
- Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[12]
- Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit TRPV1 currents.
- Agonists and antagonists are applied via the perfusion system.
Fluorescence-Based Calcium Imaging
This high-throughput method indirectly measures TRPV1 activity by detecting changes in intracellular calcium concentration.
1. Cell Preparation:
- Seed cells expressing TRPV1 in a multi-well plate.
2. Dye Loading:
- Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[14]
- Incubate the cells with the dye in the dark at room temperature for approximately 30 minutes.[15]
- Wash the cells to remove excess dye.[15]
3. Imaging:
- Place the plate in a fluorescence microplate reader or on a fluorescence microscope.
- Establish a baseline fluorescence reading.
- Apply the TRPV1 agonist and record the change in fluorescence intensity over time.
- To test antagonists, pre-incubate the cells with the compound before adding the agonist.
4. Data Analysis:
- The change in fluorescence is proportional to the change in intracellular calcium concentration, reflecting TRPV1 channel activity.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: TRPV1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Site-Directed Mutagenesis of TRPV1.
Caption: Logical Flow of Comparative Analysis.
References
- 1. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BCTC | TRPV Channels | Tocris Bioscience [tocris.com]
- 7. Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 15. Video: Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels [jove.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for A-425619
Chemical and Physical Properties of A-425619
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 345.32 g/mol | Tocris Bioscience, R&D Systems |
| Formula | C₁₈H₁₄F₃N₃O | Tocris Bioscience, R&D Systems |
| Purity | ≥98% (HPLC) | Tocris Bioscience, R&D Systems |
| CAS Number | 581809-67-8 | Tocris Bioscience, R&D Systems |
| Solubility | Soluble to 100 mM in DMSO and ethanol | R&D Systems |
| Storage | Store at room temperature | Tocris Bioscience, R&D Systems |
Personal Protective Equipment (PPE)
Before handling this compound, whether in pure form or as waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a systematic process of collection, labeling, storage, and transfer to a designated hazardous waste facility.
Step 1: Waste Collection
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. Avoid generating dust.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Step 2: Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: N-5-Isoquinolinyl-N'-[[4-(trifluoromethyl)phenyl]methyl]urea (this compound)
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant"). In the absence of specific hazard information, it is prudent to assume toxicity.
-
The date of accumulation.
Step 3: Storage
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory. The storage area should be away from incompatible materials, such as strong oxidizing agents[1]. The container must be kept closed at all times except when adding waste.
Step 4: Disposal
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by the facility's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Disposal of fluorinated organic compounds often involves high-temperature incineration or placement in a secure hazardous waste landfill[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Experimental Protocols
As no specific experimental protocols involving the disposal of this compound were found, this document provides general best-practice guidelines. Researchers should always consult their institution's specific safety and disposal protocols.
References
Essential Safety and Logistics for Handling A-425619
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential information for the safe operational use and disposal of A-425619, a potent TRPV1 antagonist.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.
| Property | Value |
| Synonyms | 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea |
| Formula | C18H14F3N3O |
| Molecular Weight | 345.32 g/mol [1] |
| CAS Number | 581809-67-8[1] |
| Physical State | Solid[2] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, as a standard laboratory practice with any chemical, appropriate personal protective equipment should be used.
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Use safety glasses with side-shields.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
Procedural Guidance for Safe Handling
Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
- Work in a well-ventilated area, preferably in a chemical fume hood.
2. Handling:
- Avoid contact with skin and eyes[1].
- Avoid inhalation of dust or aerosols[1].
- A stock solution can be prepared by dissolving the solid this compound in a solvent of choice, which should be purged with an inert gas[2].
3. Spill Management:
- In case of a spill, wear full personal protective equipment[1].
- For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders[1].
- Decontaminate surfaces and equipment by scrubbing with alcohol[1].
- Collect the contaminated material for disposal according to the disposal plan[1].
4. First Aid Measures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
- Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the substance in accordance with prevailing country, federal, state, and local regulations[1].
-
Contaminated Packaging: Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations[1].
-
Spill Residues: Dispose of contaminated material as hazardous waste according to official regulations[1].
Experimental Protocols
Detailed methodologies for specific experiments involving this compound are not available in the provided search results. Researchers should refer to specific published literature for experimental protocols relevant to their research. For instance, studies have described its use in blocking capsaicin-evoked responses in cell-based assays and in in vivo models of pain, where it was administered systemically or via intraplantar and intra-dorsal root ganglion injections[3][4][5][6].
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling, emergency response, and disposal of this compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Spinal Nerve Ligation in Mouse Upregulates TRPV1 Heat Function in Injured IB4 Positive Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
